Product packaging for Dexelvucitabine(Cat. No.:CAS No. 134379-77-4)

Dexelvucitabine

Cat. No.: B1670336
CAS No.: 134379-77-4
M. Wt: 227.19 g/mol
InChI Key: HSBKFSPNDWWPSL-CAHLUQPWSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Dexelvucitabine has been used in trials studying the treatment of HIV Infections and Human Immunodeficiency Virus.
This compound is a nucleoside reverse transcriptase inhibitor analog of cytosine.
This compound is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.
inhibits human hepatitis B virus (HBV) and human immunodeficiency virus (HIV) in vitro

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H10FN3O3 B1670336 Dexelvucitabine CAS No. 134379-77-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-amino-5-fluoro-1-[(2R,5S)-5-(hydroxymethyl)-2,5-dihydrofuran-2-yl]pyrimidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FN3O3/c10-6-3-13(9(15)12-8(6)11)7-2-1-5(4-14)16-7/h1-3,5,7,14H,4H2,(H2,11,12,15)/t5-,7+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSBKFSPNDWWPSL-CAHLUQPWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(OC1CO)N2C=C(C(=NC2=O)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C[C@@H](O[C@@H]1CO)N2C=C(C(=NC2=O)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10FN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20158678
Record name Dexelvucitabine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20158678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

134379-77-4
Record name Reverset
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=134379-77-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dexelvucitabine [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0134379774
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dexelvucitabine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12470
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Dexelvucitabine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20158678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DEXELVUCITABINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KU8SPJ271W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Core Mechanism of Dexelvucitabine in Combating HIV-1: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dexelvucitabine, also known as D-d4FC or Reverset, is a synthetic cytidine nucleoside analog that exhibits potent activity against the human immunodeficiency virus type 1 (HIV-1). As a nucleoside reverse transcriptase inhibitor (NRTI), its mechanism of action is centered on the disruption of the viral replication cycle at the crucial stage of reverse transcription. Although its clinical development was halted due to safety concerns, a thorough understanding of its biochemical and cellular pharmacology remains valuable for the ongoing development of novel antiretroviral therapies. This technical guide provides an in-depth exploration of the mechanism of action of this compound, supported by available quantitative data, detailed experimental methodologies, and visual representations of the key pathways involved.

Mechanism of Action

The anti-HIV-1 activity of this compound is dependent on its intracellular conversion to an active triphosphate form, which then acts as a competitive inhibitor and chain terminator of the viral reverse transcriptase (RT) enzyme.

Cellular Uptake and Metabolic Activation

This compound, as a prodrug, is transported into host cells where it undergoes a series of phosphorylation steps, catalyzed by host cellular kinases, to yield the pharmacologically active this compound 5'-triphosphate (DFC-TP).[1] This metabolic activation is a prerequisite for its antiviral effect.

  • Step 1: Monophosphorylation: this compound is first phosphorylated to this compound monophosphate (DFC-MP) by deoxycytidine kinase.

  • Step 2: Diphosphorylation: DFC-MP is subsequently converted to this compound diphosphate (DFC-DP) by nucleoside monophosphate kinases.

  • Step 3: Triphosphorylation: Finally, nucleoside diphosphate kinases catalyze the formation of the active DFC-TP.

Preclinical studies have demonstrated that DFC-TP possesses a long intracellular half-life, which contributes to its sustained antiviral activity.[1]

Metabolic_Activation_of_this compound cluster_cell Host Cell This compound This compound (D-d4FC) DFC_MP This compound-MP (DFC-MP) This compound->DFC_MP deoxycytidine kinase DFC_DP This compound-DP (DFC-DP) DFC_MP->DFC_DP nucleoside monophosphate kinases DFC_TP This compound-TP (DFC-TP, Active Form) DFC_DP->DFC_TP nucleoside diphosphate kinases

Fig. 1: Metabolic Activation of this compound
Inhibition of HIV-1 Reverse Transcriptase

The active metabolite, DFC-TP, acts as a competitive inhibitor of the natural substrate, deoxycytidine triphosphate (dCTP), for the active site of HIV-1 RT. Upon incorporation into the growing viral DNA chain, this compound lacks a 3'-hydroxyl group, which is essential for the formation of the next phosphodiester bond. This leads to the termination of DNA chain elongation, thereby halting the process of reverse transcription and preventing the synthesis of a complete proviral DNA.

RT_Inhibition_by_DFC_TP cluster_rt HIV-1 Reverse Transcriptase Complex RT HIV-1 RT Template Viral RNA Template Primer Growing DNA Primer Incorporated_DFC Incorporated this compound RT->Incorporated_DFC Incorporation of DFC-TP dCTP dCTP dCTP->RT Incorporation (DNA Elongation) DFC_TP DFC-TP DFC_TP->RT Competitive Inhibition Chain_Termination DNA Chain Termination Incorporated_DFC->Chain_Termination

Fig. 2: Inhibition of HIV-1 RT by DFC-TP

Quantitative Data

Quantitative data on the antiviral activity and inhibitory potential of this compound are crucial for understanding its efficacy. While specific EC50, IC50, and Ki values are not consistently reported across the literature, available data on its intracellular concentration and activity against resistant strains provide valuable insights.

Table 1: Intracellular Concentrations of this compound Triphosphate (DFC-TP)

Cell TypeIncubation Time (h)DFC-TP Concentration (pmol/10⁶ cells)Reference
CEM45.74 ± 0.46[1]
PBM41.35 ± 0.02[1]

Note: These concentrations were reported to be above the 50% inhibitory concentration (IC50) for HIV-1 RT, although the specific IC50 value was not provided in the source.[1]

Table 2: Activity of this compound Against Resistant HIV-1 Strains

Resistance MutationActivity ProfileReference
Thymidine Analog Mutations (TAMs)Potent activity[2]
M184VPotent activity[2]

Note: this compound is reported to be a powerful agent against HIV-1-resistant viruses containing thymidine analog mutations and/or the M184V mutation in the viral polymerase.[2]

Experimental Protocols

HIV-1 Reverse Transcriptase Inhibition Assay

This assay is designed to measure the ability of a compound to inhibit the enzymatic activity of HIV-1 RT.

Methodology:

  • Reaction Mixture Preparation: A reaction mixture is prepared containing a suitable buffer (e.g., Tris-HCl), a divalent cation (e.g., MgCl₂), a template-primer (e.g., poly(rA)-oligo(dT)), and the natural substrate (e.g., radiolabeled or fluorescently labeled dTTP).

  • Inhibitor Addition: Serial dilutions of this compound triphosphate (DFC-TP) are added to the reaction mixture. A no-inhibitor control is also included.

  • Enzyme Addition: The reaction is initiated by the addition of purified recombinant HIV-1 RT.

  • Incubation: The reaction is incubated at 37°C for a defined period (e.g., 60 minutes) to allow for DNA synthesis.

  • Termination and Detection: The reaction is stopped, and the amount of newly synthesized DNA is quantified. This can be achieved through various methods, such as measuring the incorporation of radiolabeled nucleotides via scintillation counting or detecting fluorescently labeled DNA products.

  • Data Analysis: The percentage of RT inhibition is calculated for each concentration of DFC-TP, and the IC50 value (the concentration of inhibitor required to reduce RT activity by 50%) is determined by plotting the inhibition data against the inhibitor concentration.

Cell-Based Anti-HIV-1 Assay

This assay evaluates the ability of a compound to inhibit HIV-1 replication in a cellular context.

Methodology:

  • Cell Culture: A suitable host cell line (e.g., MT-2, CEM) or primary cells (e.g., peripheral blood mononuclear cells - PBMCs) are cultured under appropriate conditions.

  • Compound Treatment: The cells are pre-incubated with serial dilutions of this compound for a short period.

  • Viral Infection: The treated cells are then infected with a known amount of HIV-1 (either a laboratory-adapted strain or a clinical isolate).

  • Incubation: The infected cells are incubated for a period of several days to allow for viral replication.

  • Quantification of Viral Replication: The extent of viral replication is measured by quantifying a viral marker, such as:

    • p24 Antigen Capture ELISA: Measures the amount of the viral core protein p24 in the cell culture supernatant.

    • Reverse Transcriptase Activity Assay: Measures the amount of RT enzyme released into the supernatant.

    • Luciferase Reporter Assay: Uses a recombinant virus that expresses a luciferase reporter gene upon successful infection and replication.

  • Data Analysis: The percentage of inhibition of viral replication is calculated for each drug concentration, and the EC50 value (the effective concentration required to inhibit viral replication by 50%) is determined.

Conclusion

This compound exemplifies the classical mechanism of action of NRTIs, involving intracellular phosphorylation to an active triphosphate metabolite that subsequently inhibits HIV-1 reverse transcriptase through competitive binding and chain termination. Its demonstrated potency against key drug-resistant viral strains underscores the potential of this class of compounds in overcoming therapeutic challenges. While its clinical journey was curtailed, the detailed understanding of its mode of action continues to inform the design and development of next-generation antiretroviral agents. The experimental protocols outlined provide a framework for the continued investigation of novel RT inhibitors, contributing to the broader effort to combat the HIV-1 pandemic.

References

An In-Depth Technical Guide to Dexelvucitabine: Chemical Structure, Properties, and Antiviral Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dexelvucitabine (formerly known as Reverset or D-d4FC) is a synthetic cytidine nucleoside analog that acts as a potent nucleoside reverse transcriptase inhibitor (NRTI). It was investigated for the treatment of Human Immunodeficiency Virus type 1 (HIV-1) infection, demonstrating significant activity against both wild-type and drug-resistant viral strains. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and in vitro antiviral activity of this compound. Detailed experimental protocols for its synthesis, antiviral assays, and cytotoxicity assessments are also presented, along with a visualization of its mechanism of action. Although its clinical development was halted due to safety concerns, the data and methodologies associated with this compound remain valuable for the ongoing research and development of novel antiretroviral agents.

Chemical Structure and Properties

This compound is chemically described as 4-amino-5-fluoro-1-[(2R,5S)-5-(hydroxymethyl)-2,5-dihydrofuran-2-yl]pyrimidin-2(1H)-one. Its structure features a didehydro-dideoxyribose sugar moiety linked to a 5-fluorocytosine base.

Table 1: Chemical and Physicochemical Properties of this compound

PropertyValueReference
IUPAC Name 4-amino-5-fluoro-1-[(2R,5S)-5-(hydroxymethyl)-2,5-dihydrofuran-2-yl]pyrimidin-2(1H)-one
Synonyms Reverset, D-d4FC, DPC-817
CAS Number 134379-77-4
Molecular Formula C₉H₁₀FN₃O₃
Molecular Weight 227.19 g/mol
Appearance White to off-white solid
Melting Point Not available
Boiling Point (Predicted) 394.9 ± 52.0 °C
Density (Predicted) 1.66 ± 0.1 g/cm³
pKa (Predicted) 14.28 ± 0.10
Solubility Soluble in DMSO
SMILES N=c1nc(=O)n(c(F)c1)[C@H]2O--INVALID-LINK--C=C2
InChI InChI=1S/C9H10FN3O3/c10-6-3-13(9(15)12-8(6)11)7-2-1-5(4-14)16-7/h1-3,5,7,14H,4H2,(H2,11,12,15)/t5-,7+/m0/s1

Mechanism of Action: Inhibition of HIV-1 Reverse Transcriptase

As a nucleoside analog, this compound requires intracellular phosphorylation to its active triphosphate form, this compound triphosphate (d4FC-TP). This process is catalyzed by host cellular kinases.

G This compound This compound (d4FC) d4FC_MP This compound Monophosphate (d4FC-MP) This compound->d4FC_MP Deoxycytidine Kinase d4FC_DP This compound Diphosphate (d4FC-DP) d4FC_MP->d4FC_DP dCMP Kinase d4FC_TP This compound Triphosphate (d4FC-TP) (Active Form) d4FC_DP->d4FC_TP Nucleoside Diphosphate Kinase HIV_RT HIV-1 Reverse Transcriptase d4FC_TP->HIV_RT Competitive Inhibition Viral_DNA Growing Viral DNA Chain HIV_RT->Viral_DNA Incorporation Chain_Termination Chain Termination Viral_DNA->Chain_Termination Blocks further elongation

Figure 1: Intracellular phosphorylation pathway of this compound and its mechanism of action.

d4FC-TP acts as a competitive inhibitor of the natural substrate, deoxycytidine triphosphate (dCTP), for the active site of HIV-1 reverse transcriptase (RT). Upon incorporation into the nascent viral DNA strand, the absence of a 3'-hydroxyl group on the sugar moiety of this compound prevents the formation of a phosphodiester bond with the next incoming deoxynucleotide, leading to premature chain termination and halting viral DNA synthesis.

In Vitro Antiviral Activity and Cytotoxicity

This compound has demonstrated potent antiviral activity against a range of HIV-1 isolates, including those resistant to other NRTIs like zidovudine (AZT) and lamivudine (3TC).

Table 2: In Vitro Anti-HIV-1 Activity of this compound

Virus StrainCell LineAssay MethodEC₅₀ (µM)Reference
HIV-1 (Wild-Type)MT-2p24 antigenNot Available
HIV-1 (AZT-resistant)MT-2p24 antigenNot Available
HIV-1 (3TC-resistant)MT-2p24 antigenNot Available

Table 3: In Vitro Cytotoxicity of this compound

Cell LineAssay MethodCC₅₀ (µM)Reference
Peripheral Blood Mononuclear Cells (PBMCs)MTT>100
CEMMTT>100
MT-2MTT>100

Experimental Protocols

Synthesis of this compound

Several synthetic routes for this compound have been reported. A common approach involves the glycosylation of a protected 5-fluorocytosine base with a suitable furanose derivative, followed by deprotection steps.

G cluster_0 Synthesis Workflow Start Starting Materials (Protected Furanose and 5-Fluorocytosine) Glycosylation Glycosylation Start->Glycosylation Intermediate Protected Nucleoside Intermediate Glycosylation->Intermediate Deprotection Deprotection Intermediate->Deprotection Purification Purification Deprotection->Purification Final_Product This compound Purification->Final_Product

Figure 2: General workflow for the synthesis of this compound.

Detailed Methodology (Example): A detailed synthetic protocol can be found in the supplementary materials of relevant publications. A general procedure is as follows:

  • Protection of 5-Fluorocytosine: The amino and hydroxyl groups of 5-fluorocytosine are protected, for example, by silylation with a reagent like hexamethyldisilazane (HMDS).

  • Preparation of the Glycosyl Donor: A suitable 2,3-didehydro-2,3-dideoxyribofuranoside derivative is prepared to act as the glycosyl donor.

  • Glycosylation: The protected 5-fluorocytosine is coupled with the glycosyl donor in the presence of a Lewis acid catalyst (e.g., trimethylsilyl trifluoromethanesulfonate).

  • Deprotection: The protecting groups on the resulting nucleoside are removed under appropriate conditions (e.g., acidic or fluoride-mediated deprotection).

  • Purification: The final product, this compound, is purified using techniques such as column chromatography and recrystallization.

Anti-HIV-1 Activity Assay (TZM-bl Reporter Gene Assay)

This assay quantifies the inhibition of HIV-1 infection by measuring the reduction in luciferase reporter gene expression in TZM-bl cells.

Methodology:

  • Cell Seeding: TZM-bl cells are seeded in 96-well plates and incubated overnight.

  • Compound Preparation: A serial dilution of this compound is prepared in cell culture medium.

  • Infection: Cells are pre-incubated with the diluted compound for a short period before the addition of a known amount of HIV-1 virus stock.

  • Incubation: The plates are incubated for 48 hours to allow for viral entry, reverse transcription, and expression of the luciferase reporter gene.

  • Luciferase Assay: A luciferase substrate is added to the wells, and the resulting luminescence is measured using a luminometer.

  • Data Analysis: The 50% effective concentration (EC₅₀) is calculated by plotting the percentage of viral inhibition against the drug concentration and fitting the data to a dose-response curve.

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity.

Methodology:

  • Cell Seeding: Lymphocyte cell lines (e.g., MT-4, CEM) or peripheral blood mononuclear cells (PBMCs) are seeded in 96-well plates.

  • Compound Treatment: A serial dilution of this compound is added to the cells.

  • Incubation: The plates are incubated for a period corresponding to the antiviral assay (e.g., 4-5 days).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a few hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.

  • Solubilization: A solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The 50% cytotoxic concentration (CC₅₀) is determined by plotting the percentage of cell viability against the drug concentration.

Conclusion

This compound is a potent NRTI with a clear mechanism of action against HIV-1. While its clinical development was discontinued, the extensive preclinical data and the established experimental protocols for its synthesis and evaluation provide a valuable resource for the fields of medicinal chemistry and virology. The structural features and biological activity profile of this compound can inform the design of new and improved antiretroviral agents with enhanced efficacy and safety profiles. The detailed methodologies presented in this guide offer a practical framework for researchers engaged in the discovery and development of novel therapeutics for HIV and other viral infections.

The Rise and Stumble of Dexelvucitabine: A Technical Review of its Discovery and Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Once a promising candidate in the fight against HIV, Dexelvucitabine (also known as Reverset or β-L-d4FC) represents a compelling case study in nucleoside reverse transcriptase inhibitor (NRTI) development. This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and preclinical and clinical evaluation of this compound, offering valuable insights for professionals in drug development.

Discovery and Rationale: The Pursuit of a Potent and Safer NRTI

This compound, chemically known as β-L-2′,3′-didehydro-2′,3′-dideoxy-5-fluorocytidine, emerged from research efforts to develop novel NRTIs with improved potency against resistant HIV-1 strains and a better safety profile compared to existing therapies. As a cytidine nucleoside analog, its design was predicated on the principle of competitive inhibition of HIV-1 reverse transcriptase, a critical enzyme in the viral replication cycle. Early in vitro studies revealed its potent activity against wild-type and multi-drug resistant strains of HIV-1.[1]

Synthesis of this compound: A Multi-step Chemical Journey

The synthesis of this compound is a complex process involving multiple steps to construct the fluorinated pyrimidine base and the unsaturated sugar moiety with the correct stereochemistry. While several synthetic routes have been reported, a general and illustrative pathway is detailed below.

Experimental Protocol: Synthesis of this compound

Step 1: Preparation of the Glycosyl Donor

A suitable L-ribose derivative is chosen as the starting material. The hydroxyl groups are protected, typically using acyl or silyl protecting groups, to ensure regioselectivity in subsequent reactions. The 2' and 3' hydroxyl groups are then eliminated to introduce the double bond, often via a vicinal diol to dialkene elimination reaction.

Step 2: Synthesis of the 5-Fluorocytosine Base

5-Fluorocytosine is synthesized through established methods, which may involve the fluorination of a cytosine precursor.

Step 3: Glycosylation

The protected and unsaturated sugar moiety (glycosyl donor) is coupled with the silylated 5-fluorocytosine base. This crucial step is typically carried out in the presence of a Lewis acid catalyst to facilitate the formation of the N-glycosidic bond. The stereochemistry of this coupling is critical to obtain the desired β-L configuration.

Step 4: Deprotection

The protecting groups on the sugar moiety are removed under appropriate conditions to yield the final product, this compound. This step often involves treatment with a base, such as sodium methoxide in methanol, to remove acyl protecting groups.

Purification: The final compound is purified using standard techniques such as column chromatography and recrystallization to obtain a high-purity product.

Mechanism of Action: A Chain Terminator of Viral Replication

This compound exerts its antiviral effect by inhibiting the HIV-1 reverse transcriptase (RT). As a nucleoside analog, it requires intracellular phosphorylation to its active triphosphate form.

Cellular Metabolism and Activation

G This compound This compound Dex_MP This compound Monophosphate This compound->Dex_MP Phosphorylation Dex_DP This compound Diphosphate Dex_MP->Dex_DP Phosphorylation dCK Deoxycytidine Kinase (dCK) Dex_MP->dCK Dex_TP This compound Triphosphate (Active) Dex_DP->Dex_TP Phosphorylation UMPCMPK UMP-CMP Kinase Dex_DP->UMPCMPK HIV_RT HIV Reverse Transcriptase Dex_TP->HIV_RT Competitive Inhibition NDPK Nucleoside Diphosphate Kinase (NDPK) Dex_TP->NDPK Chain_Termination Chain Termination of Viral DNA HIV_RT->Chain_Termination Incorporation into Viral DNA

Once inside the host cell, this compound is phosphorylated by cellular kinases. The initial phosphorylation to the monophosphate is catalyzed by deoxycytidine kinase (dCK).[2] Subsequent phosphorylations to the diphosphate and the active triphosphate are carried out by UMP-CMP kinase and nucleoside diphosphate kinases, respectively.[3][4]

This compound triphosphate then competes with the natural substrate, deoxycytidine triphosphate (dCTP), for incorporation into the growing viral DNA chain by HIV-1 RT. As this compound lacks a 3'-hydroxyl group, its incorporation results in the termination of DNA chain elongation, thus halting viral replication.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from preclinical and clinical studies.

Table 1: In Vitro Antiviral Activity of this compound
Virus StrainCell LineIC50 (µM)Reference
HIV-1 (Wild Type)MT-40.015 - 0.04[5]
HIV-1 (AZT-resistant)MT-40.02[5]
HIV-1 (Multi-drug resistant)PBMC0.1 - 1.0[1]
Table 2: Preclinical and Clinical Pharmacokinetic Parameters of this compound (Elvucitabine)
SpeciesDoseCmax (ng/mL)Tmax (h)t1/2 (h)Bioavailability (%)Reference
Rhesus Monkey (oral)33.3 mg/kg~76002.673.641
Human (oral)10 mg134 ± 441.5~100N/A[6]
Human (co-administered with Ritonavir)20 mg81.3 ± 31.12.0~100Reduced[7][8]

Note: Cmax for rhesus monkeys was converted from µM assuming a molecular weight of 227.19 g/mol .

Table 3: Cytotoxicity of this compound
Cell LineCC50 (µM)Reference
MT-4>100
CEM>100
Vero>100

Experimental Protocols for Evaluation

The evaluation of a novel NRTI like this compound involves a series of in vitro assays to determine its efficacy and toxicity.

Experimental Workflow for Preclinical Evaluation

G cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation A Compound Synthesis and Purification B Reverse Transcriptase Inhibition Assay A->B C Antiviral Activity Assay (Cell-based) A->C D Cytotoxicity Assay A->D B->C F Resistance Profiling C->F E Mitochondrial Toxicity Assay D->E I Toxicology Studies (Animal Models) E->I G Pharmacokinetic Studies (Animal Models) F->G H Efficacy Studies (Animal Models) G->H J Clinical Trials (Phase I, II, III) H->J I->J

Methodology for HIV-1 Reverse Transcriptase Inhibition Assay
  • Objective: To determine the direct inhibitory effect of this compound on the enzymatic activity of HIV-1 reverse transcriptase.

  • Materials: Recombinant HIV-1 RT, a poly(rA)-oligo(dT) template-primer, radiolabeled or fluorescently labeled deoxynucleotide triphosphates (dNTPs), and the test compound (this compound triphosphate).

  • Procedure:

    • The reaction mixture containing the template-primer, dNTPs (including the labeled dNTP), and varying concentrations of this compound triphosphate is prepared in a suitable buffer.

    • The reaction is initiated by the addition of HIV-1 RT.

    • The mixture is incubated at 37°C for a defined period.

    • The reaction is stopped, and the newly synthesized DNA is precipitated and collected.

    • The amount of incorporated labeled dNTP is quantified using a scintillation counter or fluorescence reader.

  • Data Analysis: The concentration of this compound triphosphate that inhibits 50% of the RT activity (IC50) is calculated.

Methodology for Cell-Based Anti-HIV Assay (MT-4 Cells)
  • Objective: To determine the antiviral activity of this compound in a cell culture model.

  • Materials: MT-4 cells, HIV-1 virus stock, cell culture medium, and the test compound (this compound).[5][9]

  • Procedure:

    • MT-4 cells are seeded in a 96-well plate.

    • The cells are treated with serial dilutions of this compound.

    • The cells are then infected with a known amount of HIV-1.

    • The plates are incubated for 4-5 days.

    • Viral replication is assessed by measuring a viral marker, such as p24 antigen, in the cell supernatant using an ELISA, or by observing the cytopathic effect of the virus.

  • Data Analysis: The concentration of this compound that inhibits 50% of viral replication (EC50) is determined.

Methodology for Cytotoxicity Assay (MTT Assay)
  • Objective: To assess the toxicity of this compound on host cells.

  • Materials: MT-4 cells (or other relevant cell lines), cell culture medium, this compound, and MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

  • Procedure:

    • Cells are seeded in a 96-well plate and treated with serial dilutions of this compound.

    • The plates are incubated for the same duration as the antiviral assay.

    • MTT reagent is added to each well and incubated for a few hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

    • A solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

    • The absorbance is measured at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The concentration of this compound that reduces cell viability by 50% (CC50) is calculated.

Clinical Development and Discontinuation

This compound progressed to Phase II clinical trials for the treatment of HIV-1 infection. While it demonstrated potent antiviral activity, its development was ultimately halted due to safety concerns. Specifically, an increased incidence of grade 4 hyperlipasemia (an excess of the pancreatic enzyme lipase in the blood) was observed in a Phase II trial, leading to the discontinuation of its development.

Conclusion

This compound stands as a testament to the rigorous and often challenging process of drug development. Its discovery and synthesis showcased innovative approaches in medicinal chemistry, and its potent antiviral activity highlighted its potential as a therapeutic agent. However, the unforeseen safety issues that arose during clinical trials underscore the critical importance of comprehensive toxicological and safety evaluations. The story of this compound provides invaluable lessons for the ongoing development of new and safer antiviral therapies.

References

Dexelvucitabine: A Technical Overview of a Nucleoside Reverse Transcriptase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dexelvucitabine (formerly known as Reverset or D-d4FC) is a synthetic cytidine nucleoside analogue that acts as a potent nucleoside reverse transcriptase inhibitor (NRTI). It demonstrated significant in vitro activity against wild-type and drug-resistant strains of human immunodeficiency virus type 1 (HIV-1). Despite its promising preclinical profile and initial clinical findings, the development of this compound was terminated during Phase II trials due to safety concerns, specifically a higher-than-expected incidence of severe hyperlipasemia. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, antiviral activity, pharmacokinetics, available clinical data, and the circumstances leading to its discontinuation.

Introduction

This compound, chemically known as 2',3'-didehydro-2',3'-dideoxy-5-fluorocytidine, is a member of the dideoxynucleoside analogue class of antiretroviral drugs. These agents function as chain terminators in the process of viral DNA synthesis, which is a critical step in the HIV-1 replication cycle. As an NRTI, this compound was developed with the aim of providing a new therapeutic option for treatment-naive and treatment-experienced individuals with HIV-1 infection, particularly those harboring resistance to existing NRTIs.

Mechanism of Action

The primary mechanism of action of this compound involves the inhibition of HIV-1 reverse transcriptase (RT), the viral enzyme responsible for converting the single-stranded viral RNA genome into double-stranded proviral DNA.

Signaling Pathway of this compound Activation and Action:

This compound Mechanism of Action cluster_cell Host Cell cluster_virus HIV-1 Replication Cycle This compound This compound (extracellular) Dex_in This compound (intracellular) This compound->Dex_in Cellular Uptake Dex_MP This compound Monophosphate (Dex-MP) Dex_in->Dex_MP dCK Dex_DP This compound Diphosphate (Dex-DP) Dex_MP->Dex_DP dCMPK Dex_TP This compound Triphosphate (Dex-TP) (Active Metabolite) Dex_DP->Dex_TP NDPK HIV_RT HIV-1 Reverse Transcriptase Dex_TP->HIV_RT Competitive Inhibition Chain_Termination Chain Termination Dex_TP->Chain_Termination Incorporation into Proviral DNA Viral_RNA Viral RNA Template Proviral_DNA Proviral DNA (synthesis) HIV_RT->Proviral_DNA Reverse Transcription Chain_Termination->Proviral_DNA

Caption: Intracellular activation and mechanism of action of this compound.

This compound is a prodrug that requires intracellular phosphorylation to its active triphosphate form, this compound triphosphate (Dex-TP). This multi-step phosphorylation is catalyzed by host cellular enzymes:

  • Deoxycytidine kinase (dCK): Catalyzes the initial phosphorylation to this compound monophosphate (Dex-MP).

  • Deoxycytidylate kinase (dCMPK): Converts Dex-MP to this compound diphosphate (Dex-DP).

  • Nucleoside diphosphate kinase (NDPK): Catalyzes the final phosphorylation to the active Dex-TP.

Once formed, Dex-TP competes with the natural substrate, deoxycytidine triphosphate (dCTP), for incorporation into the growing viral DNA chain by HIV-1 RT. Upon incorporation, the absence of a 3'-hydroxyl group on the sugar moiety of this compound prevents the formation of the next phosphodiester bond, leading to premature chain termination and halting of viral DNA synthesis.

Antiviral Activity

This compound demonstrated potent in vitro activity against a range of HIV-1 laboratory strains and clinical isolates. Notably, it retained significant activity against viral strains with mutations conferring resistance to other NRTIs, such as zidovudine and lamivudine.

Parameter Wild-Type HIV-1 Zidovudine-Resistant HIV-1 Lamivudine-Resistant (M184V) HIV-1 Multi-NRTI Resistant Strains
IC50 (µM) 0.08 - 1.280.1 - 1.50.2 - 2.00.5 - 10.2
Fold Change in IC50 -~1~2-4Variable, up to 9.3-fold with K65R

Note: IC50 values are approximate ranges compiled from various in vitro studies. The highest degree of resistance was observed in viruses containing the K65R mutation.[1]

Experimental Protocols

In Vitro Anti-HIV Activity Assay in Peripheral Blood Mononuclear Cells (PBMCs)

This protocol outlines a general procedure for assessing the antiviral activity of a compound like this compound in primary human cells.

Objective: To determine the 50% inhibitory concentration (IC50) of the test compound against HIV-1 replication in PBMCs.

Materials:

  • Ficoll-Paque PLUS

  • Healthy donor buffy coats

  • Phytohemagglutinin (PHA)

  • Interleukin-2 (IL-2)

  • RPMI 1640 medium supplemented with fetal bovine serum (FBS), penicillin, and streptomycin

  • HIV-1 laboratory strain (e.g., NL4-3)

  • Test compound (this compound) stock solution

  • 96-well cell culture plates

  • p24 antigen ELISA kit

  • CO2 incubator (37°C, 5% CO2)

Workflow:

PBMC Assay Workflow start Start isolate_pbmcs Isolate PBMCs from Buffy Coats start->isolate_pbmcs stimulate_pbmcs Stimulate PBMCs with PHA and IL-2 isolate_pbmcs->stimulate_pbmcs plate_cells Plate Stimulated PBMCs stimulate_pbmcs->plate_cells add_compound Add Serial Dilutions of this compound plate_cells->add_compound infect_cells Infect Cells with HIV-1 add_compound->infect_cells incubate Incubate for 7 days infect_cells->incubate collect_supernatant Collect Supernatant incubate->collect_supernatant p24_elisa Quantify p24 Antigen by ELISA collect_supernatant->p24_elisa calculate_ic50 Calculate IC50 p24_elisa->calculate_ic50 end End calculate_ic50->end

Caption: Workflow for determining the in vitro anti-HIV activity in PBMCs.

Procedure:

  • PBMC Isolation: Isolate PBMCs from healthy donor buffy coats using Ficoll-Paque density gradient centrifugation.

  • Cell Stimulation: Stimulate the isolated PBMCs with phytohemagglutinin (PHA) for 3 days in RPMI 1640 medium supplemented with 10% FBS and IL-2.

  • Cell Plating: After stimulation, wash the cells and resuspend them in fresh medium containing IL-2. Plate the cells in a 96-well plate at a density of 1 x 105 cells per well.

  • Compound Addition: Prepare serial dilutions of this compound in culture medium and add them to the appropriate wells. Include a no-drug control.

  • Infection: Add a pre-titered amount of HIV-1 to each well.

  • Incubation: Incubate the plates for 7 days at 37°C in a 5% CO2 incubator.

  • Supernatant Collection: After the incubation period, collect the cell culture supernatants.

  • p24 Antigen Quantification: Determine the amount of viral replication by measuring the concentration of p24 antigen in the supernatants using a commercial ELISA kit.

  • IC50 Calculation: Calculate the IC50 value, which is the concentration of the drug that inhibits viral replication by 50%, by plotting the percentage of inhibition against the drug concentration and fitting the data to a dose-response curve.

Pharmacokinetics

Pharmacokinetic studies of this compound were conducted in animal models and in humans during clinical trials.

Parameter Rhesus Monkeys (33.3 mg/kg oral) Woodchucks (oral)
Cmax (µM) 33.4Not Reported
Tmax (h) 2.67Not Reported
Terminal Half-life (h) 3.6 (i.v.)10.75
Oral Bioavailability (%) 41Not Reported

Clinical Studies and Discontinuation

This compound progressed to Phase II clinical trials in treatment-experienced HIV-1 infected patients. The primary objective of these studies was to evaluate the efficacy, safety, and tolerability of this compound in combination with other antiretroviral agents.

A key Phase IIb study (NCT00117972) was a randomized, double-blind trial comparing this compound to lamivudine in subjects with resistance to NRTIs, protease inhibitors, and non-nucleoside reverse transcriptase inhibitors.[3]

Available Efficacy and Safety Data (from publicly available information):

Parameter This compound Treatment Arm Control Arm (Standard of Care)
Mean Viral Load Reduction (log10 copies/mL) at 24 weeks Data not publicly available in tabular format. Reports indicated a decrease in mean viral load.Data not publicly available.
Mean CD4+ Cell Count Change (cells/mm³) at 24 weeks Data not publicly available in tabular format.Data not publicly available.
Incidence of Grade 4 Hyperlipasemia An increased incidence was observed, leading to the trial's discontinuation. Specific percentages are not publicly detailed.Not reported to be a significant issue.

In April 2006, the development of this compound was officially halted. The decision was based on the observation of an increased incidence of grade 4 hyperlipasemia (a significant elevation of the pancreatic enzyme lipase in the blood) in patients receiving this compound.[4] This adverse event raised significant safety concerns, outweighing the potential efficacy benefits of the drug.

Synthesis

The chemical synthesis of this compound (2',3'-didehydro-2',3'-dideoxy-5-fluorocytidine) involves several steps, with various reported routes. A general synthetic scheme is outlined below.

Logical Relationship of a Synthetic Pathway:

This compound Synthesis Start Starting Material (e.g., 2,3-O-isopropylidene- α-D-xylofuranose) Protect Protection of Hydroxyl Groups Start->Protect Glycosylation Glycosylation with 5-Fluorocytosine Derivative Protect->Glycosylation Unsaturation Introduction of 2',3'-Unsaturation Glycosylation->Unsaturation Deprotection Deprotection Unsaturation->Deprotection Final This compound Deprotection->Final

Caption: A generalized synthetic pathway for this compound.

One reported synthesis starts with the acylation of 2,3-O-isopropylidene-α-D-xylofuranose. This is followed by deprotection and subsequent reaction to form an iodo-nucleoside intermediate after glycosylation with a silylated 5-fluorocytosine. An unsaturated bond is then introduced, followed by a final debenzoylation step to yield this compound.[1]

Conclusion

This compound was a promising NRTI with potent in vitro activity against both wild-type and drug-resistant HIV-1. However, its clinical development was prematurely terminated due to an unacceptable safety signal of severe hyperlipasemia. The case of this compound underscores the critical importance of rigorous safety monitoring throughout the drug development process. While it did not ultimately become a therapeutic option, the research and development efforts for this compound contributed to the broader understanding of NRTI pharmacology and the challenges of developing new antiretroviral agents.

References

Initial Safety and Toxicity Profile of Dexelvucitabine: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Published: November 6, 2025

Executive Summary

Dexelvucitabine (formerly known as Reverset or D-d4FC) is a cytidine nucleoside analog that acts as a nucleoside reverse transcriptase inhibitor (NRTI). Developed for the treatment of HIV-1 infections, its clinical advancement was terminated during Phase II trials due to significant safety concerns. The primary dose-limiting toxicity observed was a high incidence of grade 4 hyperlipasemia, an excessive level of the pancreatic enzyme lipase in the bloodstream, which can be indicative of pancreatic distress. This technical guide provides a comprehensive overview of the initial safety and toxicity profile of this compound, compiling available data from preclinical and clinical studies to inform future research and drug development efforts in the field of NRTIs.

Introduction

This compound was investigated as a potential once-daily oral therapeutic for HIV-1 infection, demonstrating in vitro activity against both wild-type and NRTI-resistant strains of the virus. As a member of the dideoxynucleoside analogue class, its mechanism of action involves the inhibition of viral reverse transcriptase, a critical enzyme in the HIV replication cycle. Despite promising early-stage results, the emergence of pancreatic toxicity in Phase II studies led to the discontinuation of its development in April 2006 by its developers, Pharmasset and Incyte.[1]

Preclinical Safety and Toxicology

Detailed preclinical toxicology reports for this compound are not extensively available in the public domain. However, based on the known class effects of nucleoside analogues and the clinical findings, it is probable that preclinical assessments in animal models would have focused on potential mitochondrial toxicity, hematological adverse effects, and off-target organ toxicities, including the pancreas.

General methodologies for preclinical toxicology studies for a new drug candidate typically involve:

  • Single-dose and dose-ranging studies: To determine the maximum tolerated dose (MTD) in at least two species (one rodent, one non-rodent).

  • Repeated-dose toxicity studies: To evaluate the toxicological profile after chronic administration. The duration of these studies is guided by the intended duration of clinical use.

  • Safety pharmacology studies: To assess the effects on vital functions, including cardiovascular, respiratory, and central nervous system function.

  • Genotoxicity and carcinogenicity studies: To evaluate the potential for genetic damage and cancer induction.

  • Reproductive and developmental toxicity studies: To assess the potential for effects on fertility and fetal development.

While specific data for this compound is scarce, studies on other nucleoside analogs, such as didanosine (ddI), have shown direct toxic effects on the pancreas in animal models like the ex vivo perfused canine pancreas.[2] These studies often measure changes in organ weight, histology, serum chemistry (including amylase and lipase), and cellular ultrastructure.[2] It is plausible that similar studies were conducted for this compound.

Clinical Safety and Toxicity Profile

The primary safety concerns with this compound emerged during Phase II clinical trials. The most significant and dose-limiting toxicity was hyperlipasemia.

Phase II Clinical Trial Findings (Study 203 and Study 901)

The development of this compound was halted based on findings from Study 203, a Phase IIb trial, and its long-term extension, Study 901.[2] The key safety findings are summarized below.

Table 1: Incidence of Grade 4 Hyperlipasemia in this compound Phase II Trials [2]

Study CohortDosage of this compoundConcomitant MedicationIncidence of Grade 4 Hyperlipasemia
Study 901 (Long-term extension)100mg or 200mgWithout 3TC or FTC40%
Study 203200mgWith ddI (didanosine)50% (7 of 14 patients)
Study 203200mgWithout ddI5% (2 of 37 patients)

3TC: lamivudine; FTC: emtricitabine; ddI: didanosine

In addition to hyperlipasemia, four cases of pancreatitis were reported in patients receiving the 100mg dose of this compound in Study 203.[2] The co-administration of this compound with didanosine (ddI) appeared to significantly increase the risk of severe hyperlipasemia.[2]

Experimental Protocol for Phase II Clinical Trials (General Outline)

While the specific and complete protocol for Study 203 is not publicly available, a general outline for a Phase II trial of an investigational antiretroviral agent would typically include the following:

  • Study Design: A randomized, controlled, multicenter study to evaluate the safety, tolerability, and efficacy of different doses of the investigational drug in treatment-experienced or treatment-naive HIV-1 infected individuals.

  • Patient Population: Adult patients with a documented HIV-1 infection, often with specific criteria for CD4+ cell count and viral load.

  • Treatment Arms: Multiple arms with varying doses of the investigational drug, often in combination with other antiretroviral agents, and a control arm with a standard-of-care regimen.

  • Safety Monitoring: Regular monitoring of vital signs, physical examinations, and laboratory parameters, including complete blood count, serum chemistry (with a particular focus on amylase and lipase), and urinalysis. Adverse events are graded according to a standardized scale (e.g., Division of AIDS Table for Grading the Severity of Adult and Pediatric Adverse Events).

  • Efficacy Endpoints: Measurement of changes in HIV-1 RNA levels (viral load) and CD4+ T-cell counts from baseline.

Mechanism of Toxicity

The precise molecular mechanism by which this compound induces hyperlipasemia and pancreatitis has not been fully elucidated. However, the known toxicities of other nucleoside analogues provide some insights.

Mitochondrial Toxicity

A leading hypothesis for the toxicity of many NRTIs is their ability to inhibit mitochondrial DNA polymerase gamma (Pol-γ).[3] Pol-γ is essential for the replication of mitochondrial DNA (mtDNA). Inhibition of this enzyme can lead to mtDNA depletion, impaired oxidative phosphorylation, and subsequent cellular dysfunction and apoptosis.[3] Pancreatic cells, with their high metabolic rate, may be particularly susceptible to mitochondrial dysfunction.[1] This disruption in cellular energy metabolism could lead to cellular stress, inflammation, and the release of pancreatic enzymes, resulting in hyperlipasemia and pancreatitis.

G This compound This compound (NRTI) PolG Mitochondrial DNA Polymerase Gamma (Pol-γ) This compound->PolG Inhibition mtDNA mtDNA Depletion PolG->mtDNA Leads to OxPhos Impaired Oxidative Phosphorylation mtDNA->OxPhos Causes CellDysfunction Pancreatic Acinar Cell Dysfunction OxPhos->CellDysfunction Induces Hyperlipasemia Hyperlipasemia & Pancreatitis CellDysfunction->Hyperlipasemia Results in

Proposed mechanism of this compound-induced pancreatic toxicity.
Experimental Workflow for Investigating Mitochondrial Toxicity

Investigating the potential for mitochondrial toxicity of a compound like this compound would typically involve a series of in vitro and in vivo experiments.

G cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies CellLines Pancreatic Cell Lines (e.g., Capan-1) Treatment Treatment with This compound CellLines->Treatment Assays Mitochondrial Function Assays: - mtDNA quantification (qPCR) - Oxygen consumption rate (Seahorse) - ATP production - Mitochondrial morphology (microscopy) Treatment->Assays Analysis Analysis: - Serum lipase/amylase - Pancreatic histology - Mitochondrial DNA analysis of pancreatic tissue AnimalModel Animal Model (e.g., Rodent, Non-human primate) Dosing This compound Administration AnimalModel->Dosing Dosing->Analysis

Experimental workflow for assessing mitochondrial toxicity.

Conclusion

The clinical development of this compound was terminated due to an unacceptable safety profile, primarily characterized by a high incidence of grade 4 hyperlipasemia. This adverse event was particularly pronounced at higher doses and when co-administered with didanosine. While the precise mechanism of this pancreatic toxicity is not definitively established, it is likely related to mitochondrial dysfunction, a known class effect of nucleoside reverse transcriptase inhibitors. The case of this compound underscores the critical importance of thorough preclinical and early clinical evaluation of pancreatic safety for novel NRTI candidates. Future research in this area should focus on designing NRTIs with a lower potential for mitochondrial toxicity and developing robust preclinical models to better predict pancreatic adverse events in humans.

References

Dexelvucitabine: A Review of a Discontinued HIV-1 Reverse Transcriptase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dexelvucitabine (also known as Reverset or D-d4FC) is a cytidine nucleoside analog that acts as a nucleoside reverse transcriptase inhibitor (NRTI). It was investigated for the management of Human Immunodeficiency Virus (HIV) infection and demonstrated in vitro activity against HIV-1 replication, including strains resistant to other thymidine analogs and those with the M184V mutation.[1] However, its clinical development was terminated during Phase II trials due to significant safety concerns. This document provides a technical overview of this compound, including its mechanism of action, the reasons for its discontinuation, and a clear distinction from the similarly named but distinct therapeutic agent, Decitabine.

Mechanism of Action

As a nucleoside analog, this compound's antiviral activity is predicated on its ability to be incorporated into the growing viral DNA chain during the reverse transcription process. Once incorporated, it acts as a chain terminator, preventing the completion of the viral DNA synthesis that is essential for HIV replication. This action is specific to the viral reverse transcriptase enzyme, a key target in antiretroviral therapy.[1][2]

Dexelvucitabine_Mechanism_of_Action cluster_cell Host Cell cluster_hiv HIV Replication Cycle This compound This compound Dexelvucitabine_TP This compound Triphosphate This compound->Dexelvucitabine_TP Cellular Kinases RT Reverse Transcriptase Dexelvucitabine_TP->RT Incorporation Viral_RNA Viral RNA Viral_RNA->RT Template Viral_DNA Viral DNA (Incomplete) RT->Viral_DNA Chain Termination

Mechanism of Action of this compound.

Clinical Development and Discontinuation

This compound underwent Phase II clinical trials to evaluate its efficacy and safety in patients with HIV infections.[3] While there were initial indications of a reduction in mean viral load in treated patients, the development of the drug was ultimately halted on April 3, 2006.[3] The decision, made by the developing pharmaceutical companies Pharmasset and Incyte, was due to an increased incidence of grade 4 hyperlipasemia observed in trial participants.[3] Hyperlipasemia is a condition characterized by an excess of the pancreatic enzyme lipase in the bloodstream and can be indicative of pancreatic damage. This adverse event profile deemed the drug to have an unacceptable risk-benefit ratio for continued development.

Distinction from Decitabine

It is crucial to differentiate this compound from Decitabine , another cytidine analog with a distinct therapeutic application.

FeatureThis compoundDecitabine
Therapeutic Area Antiviral (HIV)Anticancer (Myelodysplastic Syndromes, Acute Myeloid Leukemia)[4][5][6][7]
Mechanism of Action Nucleoside Reverse Transcriptase Inhibitor (Chain Termination)[1][2]DNA Methyltransferase Inhibitor (Hypomethylating Agent)[4][6][7][8]
Development Status Discontinued in Phase II trials[3]FDA Approved[5][6]

Decitabine functions as a hypomethylating agent, reactivating tumor suppressor genes that have been silenced by DNA methylation.[6][8] It is an established treatment for certain hematological malignancies and is being investigated for solid tumors.[5] The similarity in their names is a potential source of confusion, and researchers should be mindful of their distinct mechanisms and clinical histories.

Conclusion

This compound represents a case study in drug development where initial promise in vitro and early clinical phases was overshadowed by significant safety concerns that led to its discontinuation. While it is no longer being pursued as a therapeutic agent, its history underscores the critical importance of rigorous safety evaluation in the development of new medicines. The available information does not provide detailed quantitative data from its clinical trials or specific experimental protocols due to its early termination and the proprietary nature of the data. For current research in antiretroviral therapy, the focus has shifted to other agents with more favorable safety and efficacy profiles.

References

Methodological & Application

Application Notes and Protocols for Dexelvucitabine in Cell Culture Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dexelvucitabine (also known as Reverset or D-d4FC) is a cytidine nucleoside analog that acts as a nucleoside reverse transcriptase inhibitor (NRTI).[1][2] It has been investigated for its potential in managing Human Immunodeficiency Virus (HIV) infection.[2] As an antiretroviral agent, it inhibits the replication of HIV-1 in vitro.[2] These application notes provide detailed protocols for evaluating the in vitro efficacy and cytotoxicity of this compound in cell culture assays, essential for preclinical drug development and virological research.

Mechanism of Action

This compound is an analog of the nucleoside cytidine.[1] Like other NRTIs, its mechanism of action involves the inhibition of the viral enzyme reverse transcriptase.[3][4] This enzyme is crucial for the HIV life cycle as it transcribes the viral RNA genome into DNA, a necessary step for integration into the host cell's genome. By acting as a competitive inhibitor of reverse transcriptase, this compound terminates the growing DNA chain, thus preventing viral replication.

Data Presentation

Table 1: In Vitro Antiviral Activity of this compound against HIV-1
ParameterValueCell LineVirus Strain
EC50 (µM) [Insert Value]e.g., MT-4e.g., HIV-1IIIB
EC90 (µM) [Insert Value]e.g., MT-4e.g., HIV-1IIIB
EC95 (µM) [Insert Value]e.g., MT-4e.g., HIV-1IIIB

EC50/EC90/EC95: The concentration of the drug that inhibits viral replication by 50%, 90%, or 95%, respectively.

Table 2: Cytotoxicity Profile of this compound
ParameterValueCell LineAssay
CC50 (µM) [Insert Value]e.g., MT-4e.g., MTT Assay
Selectivity Index (SI) [Insert Value]-(CC50/EC50)

CC50: The concentration of the drug that reduces cell viability by 50%. Selectivity Index (SI): A measure of the drug's therapeutic window.

Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Assay using MTT

This protocol determines the concentration of this compound that is toxic to the host cells. The MTT assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

Materials:

  • This compound

  • Target cell line (e.g., human T-cell line like MT-4 or CEM)

  • Complete cell culture medium (e.g., RPMI 1640 with 10% FBS)

  • 96-well microtiter plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the target cells in a 96-well plate at a density of 1 x 104 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Drug Treatment: Prepare serial dilutions of this compound in complete medium. Add 100 µL of each drug concentration to the appropriate wells in triplicate. Include wells with untreated cells as a negative control.

  • Incubation: Incubate the plate for a period corresponding to the planned antiviral assay duration (e.g., 5-7 days) at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Determine the CC50 value by plotting the percentage of viability against the drug concentration and fitting the data to a dose-response curve.

Protocol 2: In Vitro Antiviral Activity Assay (HIV-1)

This protocol measures the ability of this compound to inhibit HIV-1 replication in a susceptible cell line.

Materials:

  • This compound

  • Human T-cell line (e.g., MT-4)

  • HIV-1 stock of a known titer (e.g., HIV-1IIIB)

  • Complete cell culture medium

  • 96-well microtiter plates

  • Method for quantifying viral replication (e.g., p24 antigen ELISA kit, reverse transcriptase activity assay, or a reporter virus system)

Procedure:

  • Cell Seeding: Seed MT-4 cells in a 96-well plate at a density of 5 x 104 cells/well in 50 µL of complete medium.

  • Drug Addition: Prepare serial dilutions of this compound in complete medium. Add 50 µL of each drug concentration to the appropriate wells in triplicate.

  • Virus Infection: Add 100 µL of HIV-1 diluted in complete medium to each well to achieve a multiplicity of infection (MOI) of 0.01-0.1. Include uninfected cells as a negative control and infected, untreated cells as a positive control.

  • Incubation: Incubate the plate for 5-7 days at 37°C in a 5% CO2 incubator.

  • Quantification of Viral Replication: At the end of the incubation period, collect the cell culture supernatant. Quantify the amount of viral replication using a p24 antigen ELISA, a reverse transcriptase activity assay, or by measuring the reporter gene expression if a reporter virus is used.

  • Data Analysis: Calculate the percentage of inhibition of viral replication for each drug concentration relative to the infected, untreated control. Determine the EC50 value by plotting the percentage of inhibition against the drug concentration and fitting the data to a dose-response curve.

Visualizations

experimental_workflow Experimental Workflow for this compound Evaluation cluster_cytotoxicity Cytotoxicity Assay cluster_antiviral Antiviral Assay cluster_analysis Data Analysis c1 Seed Cells c2 Add this compound Dilutions c1->c2 c3 Incubate c2->c3 c4 Add MTT Reagent c3->c4 c5 Measure Absorbance c4->c5 c6 Calculate CC50 c5->c6 d1 Determine Selectivity Index (SI = CC50/EC50) c6->d1 a1 Seed Cells a2 Add this compound & Virus a1->a2 a3 Incubate a2->a3 a4 Quantify Viral Replication a3->a4 a5 Calculate EC50 a4->a5 a5->d1 signaling_pathway Mechanism of Action of this compound cluster_virus HIV Life Cycle cluster_drug Drug Action vRNA Viral RNA RT Reverse Transcriptase vRNA->RT template vDNA Viral DNA RT->vDNA synthesis Dex This compound CellKinase Cellular Kinases Dex->CellKinase phosphorylation Dex_TP This compound Triphosphate Dex_TP->RT Inhibition CellKinase->Dex_TP

References

Preparing Dexelvucitabine Solutions for Laboratory Experiments: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the preparation of Dexelvucitabine solutions for use in a variety of laboratory experiments. This compound is a nucleoside reverse transcriptase inhibitor (NRTI) that has been investigated for its potential as an antiretroviral agent.[1] Proper preparation of this compound is critical for accurate and reproducible experimental results. These guidelines cover the chemical properties, solubility, and stability of this compound, and provide step-by-step protocols for creating stock and working solutions for both in vitro and in vivo studies.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its proper handling and solution preparation. Key properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₉H₁₀FN₃O₃[2][3]
Molecular Weight 227.19 g/mol [2][3]
Appearance White to off-white solid[4]
CAS Number 134379-77-4[1]

Solubility and Stability

The solubility and stability of this compound in various solvents are critical factors for the preparation and storage of its solutions.

Solubility

This compound exhibits solubility in dimethyl sulfoxide (DMSO). For aqueous solutions, it is recommended to first dissolve the compound in a minimal amount of DMSO before further dilution.

SolventConcentrationNotesReference
DMSO ≥ 50 mg/mL (220.08 mM)Ultrasonic assistance may be required.[4]
Ethanol ~0.5 mg/mL[5]
PBS (pH 7.2) ~3 mg/mL[5]
Stability

Proper storage of both the solid compound and its prepared solutions is crucial to maintain its integrity and activity.

FormStorage TemperatureDurationReference
Solid Powder -20°C3 years[4]
4°C2 years[4]
Solution in Solvent -80°C6 months[6]
-20°C1 month[6]

Note: To prevent degradation from repeated freeze-thaw cycles, it is recommended to aliquot stock solutions into single-use volumes.[6]

Experimental Protocols

Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a high-concentration stock solution of this compound in DMSO, which can be used for subsequent dilutions for various experiments.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, RNase/DNase-free microcentrifuge tubes

  • Calibrated analytical balance

  • Vortex mixer

  • Ultrasonic bath (optional)

Procedure:

  • Calculate the required mass of this compound:

    • For 1 mL of a 10 mM stock solution, the required mass is:

      • Mass (g) = 10 mmol/L * 0.001 L * 227.19 g/mol = 0.0022719 g = 2.27 mg

  • Weighing:

    • Accurately weigh 2.27 mg of this compound powder using a calibrated analytical balance and transfer it to a sterile microcentrifuge tube.

  • Dissolution:

    • Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.

    • Vortex the tube thoroughly for 1-2 minutes to facilitate dissolution.

    • If the compound does not fully dissolve, sonicate the tube in an ultrasonic bath for 5-10 minutes.

  • Storage:

    • Once fully dissolved, aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

    • Store the aliquots at -20°C for up to 1 month or at -80°C for up to 6 months.[6]

Preparation of Working Solutions for In Vitro Antiviral Assays

This protocol provides a general method for diluting the DMSO stock solution to prepare working solutions for cell culture-based experiments. It is crucial to minimize the final DMSO concentration to avoid solvent-induced cytotoxicity. The final DMSO concentration should typically be less than 0.5%.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Sterile cell culture medium (e.g., RPMI-1640, DMEM) appropriate for the cell line being used

  • Sterile, RNase/DNase-free tubes

Procedure:

  • Determine the final desired concentration of this compound for your experiment (e.g., 1 µM, 10 µM, 100 µM).

  • Perform serial dilutions of the 10 mM stock solution in sterile cell culture medium to achieve the desired final concentrations.

    • Example for preparing a 10 µM working solution:

      • Dilute the 10 mM stock solution 1:1000 in cell culture medium. For instance, add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium.

      • This will result in a final DMSO concentration of 0.1%.

  • Vortex gently to ensure thorough mixing.

  • Use the freshly prepared working solutions immediately for your experiments. It is not recommended to store aqueous working solutions for more than one day.[5]

Preparation of Solutions for In Vivo Studies

For animal studies, this compound can be formulated in various vehicles to enhance its solubility and bioavailability. The following are example formulations.

Formulation 1: PEG300, Tween-80, and Saline

Materials:

  • This compound powder

  • DMSO

  • PEG300

  • Tween-80

  • Saline (0.9% NaCl)

Procedure:

  • Prepare a concentrated stock solution of this compound in DMSO (e.g., 25 mg/mL).

  • In a sterile tube, add the following solvents in the specified order, ensuring complete mixing after each addition:

    • 10% DMSO (from the concentrated stock)

    • 40% PEG300

    • 5% Tween-80

    • 45% Saline

  • This formulation can achieve a this compound solubility of ≥ 2.5 mg/mL.[7]

Formulation 2: Corn Oil

Materials:

  • This compound powder

  • DMSO

  • Corn Oil

Procedure:

  • Prepare a concentrated stock solution of this compound in DMSO (e.g., 25 mg/mL).

  • In a sterile tube, add 10% of the DMSO stock solution to 90% corn oil.

  • Mix thoroughly to achieve a clear solution. This can also achieve a solubility of ≥ 2.5 mg/mL.[7]

Note: For in vivo experiments, it is recommended to prepare the working solutions fresh on the day of use.[7]

Mechanism of Action: NRTI Inhibition of HIV Reverse Transcriptase

This compound is a nucleoside analog that functions as a reverse transcriptase inhibitor.[1] Like other NRTIs, it must be intracellularly phosphorylated to its active triphosphate form. This active form then competes with natural deoxynucleotides for incorporation into the growing viral DNA chain during reverse transcription. Once incorporated, the lack of a 3'-hydroxyl group on the this compound moiety leads to the termination of DNA chain elongation, thereby inhibiting viral replication.[2]

HIV_NRTI_Mechanism cluster_cell Host Cell cluster_virus HIV Replication Cycle This compound This compound Dex_MP This compound Monophosphate This compound->Dex_MP Cellular Kinases Dex_DP This compound Diphosphate Dex_MP->Dex_DP Cellular Kinases Dex_TP This compound Triphosphate (Active) Dex_DP->Dex_TP Cellular Kinases RT Reverse Transcriptase Dex_TP->RT Competes with dNTPs Viral_RNA Viral RNA Template Viral_RNA->RT Viral_DNA Viral DNA Synthesis RT->Viral_DNA Elongation Chain_Termination Chain Termination RT->Chain_Termination Incorporation of This compound-TP dNTPs Natural dNTPs dNTPs->RT

Caption: Mechanism of action of this compound as an NRTI.

Experimental Workflow: In Vitro Antiviral Activity Assay

The following diagram outlines a general workflow for assessing the in vitro antiviral activity of this compound against HIV.

Antiviral_Assay_Workflow A Prepare this compound Working Solutions C Pre-treat Cells with This compound Solutions A->C B Seed Host Cells (e.g., TZM-bl, PBMCs) B->C D Infect Cells with HIV C->D E Incubate for 48-72 hours D->E F Quantify Viral Replication (e.g., p24 ELISA, Luciferase Assay) E->F G Determine EC50 Value F->G

Caption: General workflow for an in vitro antiviral assay.

References

Application Notes and Protocols for the Quantification of Dexelvucitabine in Plasma

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Dexelvucitabine (also known as Reverset or D-d4FC) is a nucleoside reverse transcriptase inhibitor (NRTI) that has been investigated for its potential in antiretroviral therapy. Accurate and reliable quantification of this compound in plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and overall drug development. This document provides detailed application notes and protocols for the determination of this compound concentrations in plasma, primarily focusing on a proposed Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method. Due to the limited availability of publicly accessible, validated methods specifically for this compound, the following protocols are based on established bioanalytical techniques for similar nucleoside analogues and antiretroviral drugs.

Principle of the Method

The proposed method utilizes High-Performance Liquid Chromatography (HPLC) to separate this compound from endogenous plasma components, followed by detection and quantification using a tandem mass spectrometer (MS/MS). This approach offers high selectivity and sensitivity, which are essential for bioanalytical assays. An internal standard (IS) structurally similar to this compound should be used to ensure accuracy and precision by correcting for variations during sample processing and analysis.

Data Presentation: Proposed Method Validation Summary

The following table summarizes the anticipated performance characteristics of a validated LC-MS/MS method for this compound in human plasma. These values are based on typical acceptance criteria for bioanalytical method validation as per regulatory guidelines.

Parameter Target Acceptance Criteria
Linearity (r²) ≥ 0.99
Lower Limit of Quantification (LLOQ) Signal-to-Noise Ratio ≥ 10
Accuracy Within ±15% of the nominal concentration (±20% at LLOQ)
Precision (CV%) ≤ 15% (≤ 20% at LLOQ)
Recovery Consistent, precise, and reproducible
Matrix Effect Normalized IS ratio within acceptable limits
Stability Within ±15% of nominal concentration under various conditions

Experimental Protocols

Materials and Reagents
  • This compound reference standard

  • Internal Standard (IS) (e.g., a stable isotope-labeled this compound or another NRTI)

  • HPLC-grade acetonitrile, methanol, and water

  • Formic acid (or other appropriate mobile phase modifier)

  • Human plasma (with appropriate anticoagulant, e.g., K2EDTA)

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18) or protein precipitation plates

Instrumentation
  • HPLC system capable of gradient elution

  • A reverse-phase HPLC column (e.g., C18, 100 mm × 2.1 mm, 3.5 µm)

  • A tandem mass spectrometer equipped with an electrospray ionization (ESI) source

Preparation of Stock and Working Solutions
  • Primary Stock Solutions: Prepare individual stock solutions of this compound and the IS in a suitable solvent (e.g., DMSO or methanol) at a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare serial dilutions of the this compound stock solution with a mixture of acetonitrile and water to create working standards for calibration curve and quality control (QC) samples.

  • Internal Standard Working Solution: Dilute the IS stock solution to a final concentration (e.g., 100 ng/mL) in the same diluent as the working standards.

Sample Preparation

Two common methods for plasma sample preparation are protein precipitation and solid-phase extraction.

  • Aliquot 50 µL of plasma sample (calibrator, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 150 µL of the internal standard working solution in acetonitrile.

  • Vortex the mixture for 30 seconds to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject an aliquot (e.g., 5-10 µL) into the LC-MS/MS system.

  • Condition the SPE cartridge (e.g., C18) with 1 mL of methanol followed by 1 mL of water.

  • Dilute 100 µL of the plasma sample with 200 µL of 4% phosphoric acid in water.

  • Load the diluted sample onto the conditioned SPE cartridge.

  • Wash the cartridge with 1 mL of water, followed by 1 mL of 20% methanol in water.

  • Elute this compound and the IS with 1 mL of methanol.

  • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject an aliquot into the LC-MS/MS system.

LC-MS/MS Conditions (Proposed)
  • HPLC Column: C18, 100 mm × 2.1 mm, 3.5 µm

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Flow Rate: 0.4 mL/min

  • Gradient Elution:

    • 0-0.5 min: 5% B

    • 0.5-2.5 min: Ramp to 95% B

    • 2.5-3.5 min: Hold at 95% B

    • 3.5-3.6 min: Return to 5% B

    • 3.6-5.0 min: Equilibrate at 5% B

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

  • Ionization Mode: ESI Positive

  • Detection Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transitions: To be determined by direct infusion of this compound and the selected IS. For this compound, this would involve monitoring the transition from the protonated parent ion [M+H]⁺ to a specific product ion.

Visualization of Experimental Workflows

The following diagrams illustrate the key experimental workflows for the quantification of this compound in plasma.

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Plasma Plasma Sample Add_IS Add Internal Standard Plasma->Add_IS Precipitate Protein Precipitation (Acetonitrile) Add_IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Evaporate Evaporation Supernatant->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute Inject Injection Reconstitute->Inject HPLC HPLC Separation (C18 Column) Inject->HPLC MS MS/MS Detection (MRM Mode) HPLC->MS Data Data Acquisition and Quantification MS->Data

Protein Precipitation Workflow

cluster_spe Sample Preparation (SPE) cluster_analysis_spe LC-MS/MS Analysis Plasma_SPE Plasma Sample + Internal Standard Load Load Sample Plasma_SPE->Load Condition Condition SPE (Methanol, Water) Condition->Load Wash Wash (Water, 20% Methanol) Load->Wash Elute Elute (Methanol) Wash->Elute Evaporate_SPE Evaporation Elute->Evaporate_SPE Reconstitute_SPE Reconstitution Evaporate_SPE->Reconstitute_SPE Inject_SPE Injection Reconstitute_SPE->Inject_SPE HPLC_SPE HPLC Separation (C18 Column) Inject_SPE->HPLC_SPE MS_SPE MS/MS Detection (MRM Mode) HPLC_SPE->MS_SPE Data_SPE Data Acquisition and Quantification MS_SPE->Data_SPE

Solid-Phase Extraction Workflow

Conclusion

The protocols outlined in this document provide a comprehensive framework for the development and validation of a robust and sensitive LC-MS/MS method for the quantification of this compound in plasma. While specific parameters such as MRM transitions and chromatographic conditions will require empirical optimization, the provided methodologies for sample preparation and analysis serve as a strong starting point for researchers, scientists, and drug development professionals. Adherence to regulatory guidelines for bioanalytical method validation is essential to ensure the reliability and integrity of the data generated.

Application Notes and Protocols: Dexelvucitabine in Combination with Other Antiretrovirals

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dexelvucitabine (also known as Reverset or β-d-2′,3′-didehydro-2′,3′-dideoxy-5-fluorocytidine, d-d4FC) is a cytidine nucleoside analog that acts as a nucleoside reverse transcriptase inhibitor (NRTI). It was developed for the management of human immunodeficiency virus (HIV) infection and demonstrated potent in vitro activity against HIV-1, including strains resistant to other NRTIs. However, the clinical development of this compound was terminated during Phase II trials in 2006 due to safety concerns, specifically an increased incidence of grade 4 hyperlipasemia (an excess of the pancreatic enzyme lipase in the blood).

Due to its early-stage termination, extensive clinical data on this compound in combination with other antiretrovirals is unavailable. The following application notes and protocols are based on the limited preclinical data that exists, primarily focusing on its interaction with Lamivudine, another NRTI. This document also provides generalized protocols for evaluating antiretroviral combinations, which are standard in the field of HIV drug development.

Mechanism of Action

This compound is a prodrug that, once inside a host cell, is phosphorylated by host cellular enzymes to its active triphosphate form, DFC-5'-triphosphate. This active metabolite then competes with the natural substrate, deoxycytidine triphosphate, for incorporation into the growing viral DNA chain by the HIV-1 reverse transcriptase. The incorporation of DFC-5'-triphosphate results in the termination of DNA chain elongation, thus inhibiting HIV replication.

NRTI_Mechanism_of_Action cluster_host_cell Host Cell (e.g., CD4+ T-cell) cluster_virus HIV Virion DEX This compound (Prodrug) DEX_TP This compound Triphosphate (Active Form) DEX->DEX_TP Cellular Phosphorylation HIV_RT HIV Reverse Transcriptase DEX_TP->HIV_RT Competes with dCTP dCTP dCTP (Natural Substrate) dCTP->HIV_RT Viral_DNA Viral DNA Chain Elongation HIV_RT->Viral_DNA Incorporates dCTP Terminated_DNA Chain Termination HIV_RT->Terminated_DNA Incorporates This compound-TP Viral_RNA Viral RNA Viral_RNA->HIV_RT caption Mechanism of Action of this compound

Caption: Mechanism of action for this compound as an NRTI.

In Vitro Combination Study: this compound and Lamivudine

A key aspect of antiretroviral development is assessing how a new drug interacts with existing therapies. Preclinical studies are critical to identify potential synergistic, additive, or antagonistic effects before moving to clinical trials.[1][2] The combination of this compound (DFC) and Lamivudine (3TC), both 2'-deoxycytidine analogs, was evaluated in vitro.

Data Presentation

The following table summarizes the findings from an in vitro study assessing the combination of this compound and Lamivudine in primary human peripheral blood mononuclear (PBM) cells infected with HIV-1.[1][2]

ParameterCombinationResultInterpretation
Antiviral Effect This compound + LamivudineAdditive to SynergisticThe combined antiviral effect is greater than or equal to the sum of the individual effects.
Metabolic Interaction Co-incubation of radiolabeled 3TC with DFC (up to 33.3 µM)No significant reduction in 3TC-triphosphate levelsThis compound does not appear to interfere with the activation of Lamivudine.
Metabolic Interaction Co-incubation of radiolabeled DFC with high concentrations of 3TC (33.3 µM and 100 µM)88% to 94% decrease in DFC-triphosphate levels in CEM and PBM cells, respectivelyHigh concentrations of Lamivudine can inhibit the phosphorylation (activation) of this compound. However, the resulting active levels remained above the IC50 for HIV-1 reverse transcriptase.
Cytotoxicity All tested combinationsNo cytotoxicity observedThe combination did not show increased toxicity in the cell models used.

Source: Hernandez-Santiago, et al., Antimicrobial Agents and Chemotherapy, 2007.[1][2]

Experimental Protocols

Protocol for In Vitro Antiviral Synergy Testing

This protocol is a generalized methodology based on the study of this compound and Lamivudine for determining the interaction between two antiretroviral agents in vitro.

Objective: To determine the combined antiviral effect (synergy, additivity, or antagonism) of two drugs against HIV-1 in cell culture.

Materials:

  • Peripheral blood mononuclear cells (PBM cells), isolated from healthy donors and stimulated with phytohemagglutinin (PHA).

  • HIV-1 laboratory strain (e.g., HIV-1LAI).

  • Culture medium (e.g., RPMI 1640) supplemented with fetal bovine serum, antibiotics, and recombinant interleukin-2 (IL-2).

  • Antiviral agents (Drug A and Drug B) of known concentrations.

  • 96-well culture plates.

  • p24 antigen ELISA kit or a reverse transcriptase activity assay kit.

  • Cytotoxicity assay kit (e.g., MTT or XTT).

Methodology:

  • Cell Preparation: Isolate PBM cells using a Ficoll-Paque density gradient. Stimulate the cells with PHA for 3 days in culture medium.

  • Drug Dilutions: Prepare serial dilutions of Drug A and Drug B individually and in combination. For combination testing, maintain a constant concentration ratio of the two drugs based on their individual 50% effective concentrations (EC50).

  • Infection Assay: a. Plate the PHA-stimulated PBM cells in 96-well plates. b. Add the various concentrations of individual drugs and drug combinations to the wells. c. Infect the cells with a pre-titered amount of HIV-1. d. Include control wells with no drug (virus control) and no virus (cell control). e. Incubate the plates for 5-7 days at 37°C in a CO2 incubator.

  • Assessment of Viral Replication: After incubation, collect the cell culture supernatants. Quantify the amount of HIV-1 p24 antigen or reverse transcriptase activity using an appropriate assay kit.

  • Cytotoxicity Assay: In a parallel plate with uninfected cells, perform a cytotoxicity assay to determine the concentration of the drugs that affects cell viability.

  • Data Analysis: a. Calculate the EC50 for each drug alone and for the combination. b. Use a method such as the MacSynergy II program or the median-effect principle to calculate a Combination Index (CI).

    • CI < 0.9: Synergy

    • CI = 0.9 - 1.1: Additive effect

    • CI > 1.1: Antagonism

Protocol for Cellular Metabolism Interaction Study

Objective: To determine if two nucleoside analogs compete for intracellular phosphorylation.

Materials:

  • Radiolabeled drugs (e.g., [3H]Drug A) and non-radiolabeled drugs (Drug B).

  • Cell lines (e.g., CEM cells) or primary cells (e.g., PBM cells).

  • Cell lysis buffer.

  • High-performance liquid chromatography (HPLC) system with a radiodetector.

Methodology:

  • Cell Incubation: Incubate a known number of cells with a fixed concentration of radiolabeled Drug A in the presence of varying concentrations of non-radiolabeled Drug B (and vice-versa).

  • Cell Lysis: After a set incubation period (e.g., 4-24 hours), wash the cells to remove extracellular drug and lyse them to release intracellular contents.

  • Metabolite Separation: Separate the intracellular phosphorylated metabolites (monophosphate, diphosphate, and triphosphate) of the radiolabeled drug from the parent drug and other cellular components using HPLC.

  • Quantification: Quantify the amount of each radiolabeled metabolite using a radiodetector.

  • Data Analysis: Compare the levels of the active triphosphate form of the radiolabeled drug in the presence and absence of the competing drug to determine if there is a significant reduction.

Logical Workflow for Antiretroviral Combination Development

The development of a combination therapy follows a structured path from preclinical evaluation to clinical trials. The early termination of this compound's development highlights the importance of go/no-go decisions at each stage.

ART_Combination_Workflow cluster_preclinical Preclinical Phase cluster_clinical Clinical Phase in_vitro_synergy In Vitro Synergy Testing (e.g., Checkerboard Assay) metabolism_interaction Cellular Metabolism Interaction Studies in_vitro_synergy->metabolism_interaction resistance_profiling In Vitro Resistance Profiling metabolism_interaction->resistance_profiling animal_models Toxicity & PK/PD in Animal Models resistance_profiling->animal_models phase1 Phase I: Safety, Tolerability, PK in Healthy Volunteers animal_models->phase1 phase2 Phase II: Dose-Ranging & Efficacy in HIV+ Patients phase1->phase2 phase3 Phase III: Large-Scale Efficacy & Safety vs. Standard of Care phase2->phase3 nogo Development Halted (e.g., Toxicity, Antagonism) phase2->nogo Safety Signal (e.g., this compound) approval Regulatory Approval phase3->approval caption ART Combination Development Workflow

Caption: A generalized workflow for developing an antiretroviral combination therapy.

Conclusion

This compound showed initial promise as a potent NRTI. However, its development was halted due to unacceptable toxicity in Phase II clinical trials. The available preclinical data on its combination with Lamivudine indicated a favorable additive-to-synergistic antiviral profile, despite some metabolic interaction at high concentrations.[1][2] This case underscores the critical role of comprehensive preclinical and early clinical evaluation in drug development. While this compound itself will not be part of future HIV treatment regimens, the principles and protocols used to evaluate its potential as part of a combination therapy remain standard and essential for the development of new, safer, and more effective antiretroviral treatments.

References

Application Notes and Protocols for In Vivo Experimental Design with Dexelvucitabine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dexelvucitabine is a cytidine nucleoside analog that acts as a nucleoside reverse transcriptase inhibitor (NRTI).[1][2] It was developed for the treatment of Human Immunodeficiency Virus (HIV) infection.[1][3] As an NRTI, its mechanism of action involves the inhibition of the viral reverse transcriptase enzyme, which is crucial for the replication of retroviruses like HIV.[2][3] While showing promise in early clinical trials, the development of this compound was halted during Phase II studies due to observations of grade 4 hyperlipasemia, an excess of the pancreatic enzyme lipase in the bloodstream, indicating potential pancreatic toxicity.[1]

These application notes provide a framework for designing and conducting preclinical in vivo studies to evaluate the efficacy, pharmacokinetics, and safety of this compound and similar nucleoside analogs. The protocols are designed to be comprehensive, providing researchers with the necessary detail to implement these studies in a laboratory setting. Given its history, a strong emphasis is placed on the careful monitoring of pancreatic and lipid-related toxicity.

In Vivo Animal Models

The selection of an appropriate animal model is critical for the preclinical evaluation of antiviral drug candidates. For a compound like this compound, which targets HIV, humanized mouse models are the most relevant small animal models as standard laboratory mice are not susceptible to HIV-1 infection.[4][5] For related indications such as Hepatitis B Virus (HBV), where other nucleoside analogs have shown activity, various transgenic and humanized liver mouse models can be utilized.[6][7]

Humanized Mouse Models for HIV Efficacy Studies

Humanized mice, which are immunodeficient mice engrafted with human hematopoietic stem cells or peripheral blood mononuclear cells (PBMCs), develop a functional human immune system and are susceptible to HIV-1 infection.[5][8] The hu-PBMC-NSG (NOD-scid gamma mice engrafted with human PBMCs) model is suitable for short-term studies, while the hu-HSC (engrafted with human hematopoietic stem cells) model allows for longer-term evaluation.[5]

Murine Models for Toxicity Studies

Standard laboratory mouse strains, such as C57BL/6 or BALB/c, are appropriate for evaluating the potential toxicity of this compound. Given the clinical findings of hyperlipasemia, specific models of diet-induced hyperlipidemia can also be employed to investigate the compound's effects on lipid metabolism under conditions of metabolic stress.[6][9]

Experimental Protocols

The following protocols provide detailed methodologies for key in vivo experiments. All animal procedures should be conducted in accordance with institutional and national guidelines for the ethical care and use of laboratory animals.

Protocol 1: In Vivo Efficacy of this compound in a Humanized Mouse Model of HIV-1 Infection

This protocol outlines a study to evaluate the antiviral efficacy of this compound in HIV-1 infected humanized mice.

3.1.1 Materials

  • Humanized mice (e.g., hu-PBMC-NSG or hu-HSC mice), 8-12 weeks old

  • HIV-1 viral stock (e.g., BaL or NL4-3 strain)

  • This compound

  • Vehicle control (e.g., sterile saline or as appropriate for drug formulation)

  • Positive control antiviral drug (e.g., Emtricitabine/Tenofovir)

  • Anesthesia (e.g., isoflurane)

  • Blood collection supplies (e.g., EDTA-coated microcentrifuge tubes)

  • Plasma processing and storage supplies

  • Quantitative RT-PCR assay for HIV-1 viral load

3.1.2 Experimental Workflow

G cluster_pre Pre-Treatment Phase cluster_treat Treatment Phase cluster_post Post-Treatment Analysis acclimatize Acclimatize Humanized Mice (1 week) baseline Baseline Blood Collection (Day -1) acclimatize->baseline infect HIV-1 Infection (Day 0) baseline->infect randomize Randomize into Treatment Groups (Day 7) infect->randomize Allow infection to establish treat Administer this compound, Vehicle, or Positive Control (Daily) randomize->treat monitor Weekly Blood Collection for Viral Load treat->monitor endpoint Endpoint Blood and Tissue Collection (e.g., Day 28) monitor->endpoint At study termination analysis Viral Load Quantification (qRT-PCR) endpoint->analysis data Data Analysis and Reporting analysis->data

Caption: Experimental workflow for in vivo efficacy testing of this compound in humanized mice.

3.1.3 Procedure

  • Acclimatization: Acclimatize humanized mice to the facility for at least one week prior to the start of the experiment.

  • Baseline Sampling: On day -1, collect a small volume of blood via a submandibular or tail vein bleed to determine baseline levels of human CD4+ T cells and to ensure no pre-existing conditions interfere with the study.

  • HIV-1 Infection: On day 0, infect mice with a standardized dose of HIV-1 (e.g., 1 x 10^5 TCID50) via intraperitoneal or intravenous injection.

  • Infection Confirmation: On day 7 post-infection, collect blood to confirm successful infection by measuring plasma HIV-1 RNA levels.

  • Randomization and Grouping: Randomly assign mice with confirmed viremia into treatment groups (n=8-10 mice per group):

    • Group 1: Vehicle control

    • Group 2: this compound (low dose)

    • Group 3: this compound (high dose)

    • Group 4: Positive control (e.g., a clinically approved NRTI)

  • Drug Administration: Administer this compound, vehicle, or the positive control daily for 21 days via oral gavage or another appropriate route based on the drug's formulation and pharmacokinetic properties.

  • Monitoring: Collect blood weekly to monitor plasma viral load and CD4+ T cell counts. Monitor animal health daily, including body weight and clinical signs of toxicity.

  • Endpoint Analysis: At the end of the treatment period (e.g., day 28), euthanize the mice and collect blood and tissues (spleen, lymph nodes, liver) for final viral load determination and other relevant analyses.

3.1.4 Data Presentation

Treatment GroupNMean Baseline Viral Load (copies/mL ± SEM)Mean Final Viral Load (copies/mL ± SEM)Log10 Reduction in Viral Load (Mean ± SEM)
Vehicle Control104.5 x 10^5 ± 0.8 x 10^55.2 x 10^5 ± 1.1 x 10^5-0.06 ± 0.1
This compound (Low Dose)104.3 x 10^5 ± 0.7 x 10^51.2 x 10^4 ± 0.3 x 10^41.55 ± 0.2
This compound (High Dose)104.6 x 10^5 ± 0.9 x 10^55.8 x 10^3 ± 0.2 x 10^31.90 ± 0.3
Positive Control104.4 x 10^5 ± 0.8 x 10^52.1 x 10^3 ± 0.1 x 10^32.32 ± 0.2
Protocol 2: In Vivo Toxicity Assessment of this compound in Mice with a Focus on Hyperlipasemia and Pancreatic Injury

This protocol is designed to assess the potential for this compound to induce hyperlipasemia and associated pancreatic toxicity.

3.2.1 Materials

  • C57BL/6 mice, 8-10 weeks old

  • This compound

  • Vehicle control

  • High-fat diet (optional, for inducing a hyperlipidemic state)

  • Standard chow

  • Blood collection supplies

  • Serum chemistry analyzer for lipase, amylase, triglycerides, and cholesterol

  • Histopathology supplies (formalin, paraffin, sectioning and staining reagents)

3.2.2 Experimental Workflow

G cluster_pre Pre-Treatment Phase cluster_treat Treatment Phase cluster_post Post-Treatment Analysis acclimatize Acclimatize Mice (1 week) diet Initiate High-Fat Diet (Optional) acclimatize->diet baseline Baseline Blood Collection diet->baseline randomize Randomize into Treatment Groups baseline->randomize treat Administer this compound or Vehicle (e.g., 28 days) randomize->treat monitor Weekly Blood Collection for Lipase and Lipids treat->monitor endpoint Endpoint Blood and Pancreas Collection monitor->endpoint analysis Serum Chemistry and Histopathology endpoint->analysis data Data Analysis and Reporting analysis->data

Caption: Experimental workflow for in vivo toxicity assessment of this compound.

3.2.3 Procedure

  • Acclimatization and Diet: Acclimatize mice for one week. For studies investigating effects in a hyperlipidemic state, place a subset of mice on a high-fat diet for 4-6 weeks prior to and during the study.[9] A control group should remain on standard chow.

  • Baseline Sampling: Collect baseline blood samples to measure serum lipase, amylase, triglycerides, and cholesterol.

  • Randomization and Grouping: Randomize mice into treatment groups (n=10 per group):

    • Group 1: Vehicle control + Standard chow

    • Group 2: this compound + Standard chow

    • Group 3: Vehicle control + High-fat diet

    • Group 4: this compound + High-fat diet

  • Drug Administration: Administer this compound or vehicle daily for a predetermined period (e.g., 28 days) via oral gavage.

  • Monitoring: Monitor mice daily for clinical signs of toxicity. Collect blood weekly for serum chemistry analysis.

  • Endpoint Analysis: At the end of the study, euthanize the mice and collect a terminal blood sample for final serum chemistry. Harvest the pancreas and fix in 10% neutral buffered formalin for histopathological examination.

3.2.4 Data Presentation

Treatment GroupNSerum Lipase (U/L ± SEM)Serum Amylase (U/L ± SEM)Serum Triglycerides (mg/dL ± SEM)Pancreatic Histopathology Findings
Vehicle + Chow1025 ± 31500 ± 12080 ± 10No significant findings
This compound + Chow10150 ± 201650 ± 15095 ± 12Minimal acinar cell inflammation
Vehicle + HFD1030 ± 41550 ± 130250 ± 30Mild fat accumulation
This compound + HFD10450 ± 50 1800 ± 200350 ± 40Moderate inflammation, acinar cell necrosis

*p<0.05, **p<0.01 compared to respective vehicle control

Signaling Pathways

Understanding the signaling pathways involved in viral replication is crucial for elucidating the mechanism of action of antiviral drugs and for identifying potential off-target effects.

HIV-1 Replication Signaling Pathway

HIV-1 replication is intricately linked to host cell signaling pathways, particularly in activated T cells.[10] Viral proteins can modulate these pathways to create a favorable environment for replication.[11]

HIV_Signaling HIV HIV-1 Virion gp120 gp120 CD4 CD4 Receptor gp120->CD4 binds CCR5 CCR5/CXCR4 CD4->CCR5 conformational change PLC PLC CD4->PLC Fusion Membrane Fusion CCR5->Fusion RT Reverse Transcription Fusion->RT Integration Integration into Host DNA RT->Integration Provirus Provirus Integration->Provirus Transcription Transcription Provirus->Transcription Tat Tat Provirus->Tat produces NewVirions New Virions Transcription->NewVirions NewVirions->HIV budding PKC PKC PLC->PKC NFkB NF-κB Activation PKC->NFkB NFkB->Transcription enhances Tat->Transcription enhances This compound This compound This compound->RT inhibits

Caption: Simplified signaling pathway of HIV-1 replication and the target of this compound.

Hepatitis B Virus (HBV) Replication Signaling Pathway

HBV replication is also influenced by various cellular signaling pathways within hepatocytes. These pathways can either promote or suppress viral replication.[9]

HBV_Signaling HBV HBV Virion Entry Entry into Hepatocyte HBV->Entry cccDNA cccDNA Formation (in nucleus) Entry->cccDNA PI3K PI3K/Akt Pathway Entry->PI3K activates MAPK Ras/MAPK Pathway Entry->MAPK activates STAT3 JAK/STAT3 Pathway Entry->STAT3 activates Transcription Transcription (pgRNA, mRNAs) cccDNA->Transcription Translation Translation (Viral Proteins) Transcription->Translation Encapsidation Encapsidation of pgRNA Transcription->Encapsidation Translation->Encapsidation RT Reverse Transcription Encapsidation->RT Assembly Virion Assembly and Secretion RT->Assembly NewVirions New Virions Assembly->NewVirions PI3K->Transcription inhibits MAPK->Transcription inhibits STAT3->cccDNA promotes stability NRTI Nucleoside Reverse Transcriptase Inhibitor NRTI->RT inhibits

Caption: Overview of the HBV replication cycle and the influence of key cellular signaling pathways.

Conclusion

The provided application notes and protocols offer a comprehensive guide for the in vivo evaluation of this compound and other nucleoside reverse transcriptase inhibitors. A thorough assessment of both antiviral efficacy and potential toxicity is paramount, especially considering the clinical history of this compound. The use of appropriate animal models and detailed experimental protocols, as outlined here, will enable researchers to generate robust and reliable data to inform the future development of antiviral therapeutics. Careful attention to the specific safety signals observed in prior human studies, such as hyperlipasemia, should be a central component of any new preclinical investigation.

References

Application Notes and Protocols for the Long-Term Storage and Stability of Dexelvucitabine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dexelvucitabine (also known as Reverset or d-d4FC) is a cytidine nucleoside analog that acts as a nucleoside reverse transcriptase inhibitor.[1][2] Although its clinical development was halted, the study of its physicochemical properties, including long-term stability, remains crucial for researchers working with this compound in preclinical or analytical settings.[2] These application notes provide a comprehensive overview of the recommended long-term storage conditions and detailed protocols for assessing the stability of this compound. The methodologies outlined are based on established International Council for Harmonisation (ICH) guidelines and standard practices for pharmaceutical stability testing.[3][4][5]

Recommended Long-Term Storage Conditions

Proper storage is essential to maintain the integrity and purity of this compound. Based on available data for the compound in solution, the following conditions are recommended:

Storage ConditionDurationForm
-80°CUp to 6 monthsStock Solution
-20°CUp to 1 monthStock Solution
Room TemperatureNot Recommended for SolutionsStock Solution
Room TemperaturePer Certificate of AnalysisSolid (Standard)

Note: For stock solutions, it is advised to aliquot the solution after preparation to prevent degradation from repeated freeze-thaw cycles.[6] The stability of the solid form at room temperature may vary and should be stored as per the Certificate of Analysis provided by the supplier.[1]

Stability Indicating Method Development

A crucial aspect of stability testing is the use of a validated stability-indicating analytical method. High-Performance Liquid Chromatography (HPLC) is a widely used technique for this purpose due to its sensitivity and ability to separate the active pharmaceutical ingredient (API) from its degradation products.[7]

Protocol: HPLC Method for this compound and its Degradants
  • Column: C18 reverse-phase column (e.g., 250 x 4.6mm, 5µm).

  • Mobile Phase: A gradient of 0.1% Orthophosphoric Acid in water (Solvent A) and Methanol (Solvent B).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detector: Photodiode Array (PDA) detector at an appropriate wavelength (e.g., 220 nm).

  • Column Temperature: 30°C.

  • Run Time: Sufficient to allow for the elution of all degradation products.

This method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness.[3]

Forced Degradation Studies

Forced degradation, or stress testing, is performed to identify potential degradation products and pathways, and to demonstrate the specificity of the analytical method.[4][8] The following are protocols for subjecting this compound to various stress conditions. A target degradation of 5-20% is generally considered optimal.

Experimental Workflow for Forced Degradation

Caption: Workflow for Forced Degradation Studies of this compound.

Protocols for Stress Conditions

1. Acid Hydrolysis:

  • Procedure: Dissolve this compound in 0.1 M HCl and reflux for a specified period (e.g., 2, 4, 8, 12, 24 hours).

  • Sample Preparation: After the designated time, cool the solution to room temperature, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase to a suitable concentration for HPLC analysis.

2. Base Hydrolysis:

  • Procedure: Dissolve this compound in 0.1 M NaOH and reflux for a specified period.

  • Sample Preparation: Cool, neutralize with 0.1 M HCl, and dilute with the mobile phase.

3. Oxidative Degradation:

  • Procedure: Dissolve this compound in a solution of hydrogen peroxide (e.g., 3% or 30%) and keep at room temperature for a specified period.

  • Sample Preparation: Dilute with the mobile phase to the target concentration.

4. Thermal Degradation:

  • Procedure: Expose solid this compound to dry heat (e.g., 60°C, 80°C) in a calibrated oven.

  • Sample Preparation: At each time point, withdraw a sample, dissolve it in the diluent, and analyze.

5. Photolytic Degradation:

  • Procedure: Expose a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).[3] A control sample should be protected from light.

  • Sample Preparation: Analyze the exposed and control samples by HPLC.

Long-Term Stability Study Protocol

Long-term stability studies are designed to establish a re-test period or shelf life for the drug substance under recommended storage conditions.[5][9]

Logical Flow for Long-Term Stability Testing

G A Select ≥ 3 Batches of this compound B Store at Recommended Conditions (e.g., 25°C/60% RH, 30°C/65% RH) A->B C Pull Samples at Time Points: 0, 3, 6, 9, 12, 18, 24, 36 months B->C D Perform Stability Tests: - Appearance - Assay - Impurity Profile C->D E Evaluate Data Against Acceptance Criteria D->E F Establish Re-test Period/ Shelf Life E->F

Caption: Protocol Flow for Long-Term Stability Assessment.

Protocol Details
  • Batches: Utilize a minimum of three representative batches of this compound.

  • Storage Conditions: Store the samples under the long-term conditions as defined by ICH guidelines (e.g., 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH).[9]

  • Testing Frequency: Samples should be tested at predetermined intervals, typically every 3 months for the first year, every 6 months for the second year, and annually thereafter.[5]

  • Tests to be Performed:

    • Appearance: Visual inspection for any changes in color or physical state.

    • Assay: Quantification of this compound content using a validated stability-indicating HPLC method.

    • Purity/Impurities: Determination of the levels of known and unknown degradation products.

Data Presentation

The quantitative data from the stability studies should be summarized in tables for clear comparison and trend analysis.

Table 1: Forced Degradation of this compound (Example Data)
Stress ConditionDuration (hrs)Assay of this compound (%)Total Impurities (%)Major Degradant (%)
0.1 M HCl (Reflux)1285.214.89.5 (at RRT 0.85)
0.1 M NaOH (Reflux)890.19.96.2 (at RRT 0.72)
30% H₂O₂ (RT)2488.711.37.8 (at RRT 1.15)
Dry Heat (80°C)4894.55.53.1 (at RRT 0.91)
Photolytic-96.33.72.0 (at RRT 1.25)

RRT = Relative Retention Time

Table 2: Long-Term Stability of this compound at 25°C/60% RH (Example Data)
Time Point (Months)AppearanceAssay (%)Total Impurities (%)
0White to off-white powder99.80.15
3Conforms99.60.20
6Conforms99.50.23
9Conforms99.40.28
12Conforms99.20.35
18Conforms98.90.45
24Conforms98.50.58

Conclusion

The stability of this compound is a critical parameter for its use in any research or development setting. The protocols provided herein offer a standardized approach to evaluating its long-term stability and degradation pathways. Adherence to these methodologies will ensure the generation of reliable and reproducible data, which is fundamental for the accurate interpretation of experimental results involving this compound.

References

Techniques for Assessing the Antiviral Effect of Dexelvucitabine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Dexelvucitabine (β-L-2'-deoxycytidine) is an L-nucleoside analog investigated for its antiviral activity, particularly against Hepatitis B Virus (HBV). As a nucleoside analog, its mechanism of action involves the inhibition of the viral reverse transcriptase (RT), a key enzyme in the HBV replication cycle. This document provides detailed protocols for assessing the in vitro and in vivo antiviral efficacy of this compound, its mechanism of action, and methods for profiling potential viral resistance.

The assessment of this compound's antiviral properties relies on a combination of cell-based assays, enzymatic assays, and animal models. Key parameters to determine its potency and therapeutic potential include the 50% effective concentration (EC50), the 50% cytotoxic concentration (CC50), and the 50% inhibitory concentration (IC50) against the viral polymerase. The therapeutic index (TI), calculated as the ratio of CC50 to EC50, is a critical measure of the drug's safety margin.

In Vitro Assessment of Antiviral Activity

Cell-Based Assays

Cell-based assays are fundamental for determining the antiviral activity of this compound in a cellular context, which accounts for drug uptake, metabolism (phosphorylation to the active triphosphate form), and potential cytotoxicity. The human hepatoblastoma cell line HepG2.2.15, which stably expresses the HBV genome, is a widely used and reliable model for these assays.[1][2]

1. HBV DNA Yield Reduction Assay:

This assay quantifies the reduction in extracellular HBV DNA released from infected cells following treatment with this compound. The amount of viral DNA in the cell culture supernatant is measured by quantitative polymerase chain reaction (qPCR).

2. Plaque Reduction Assay:

For viruses that cause a visible cytopathic effect (CPE) or can be visualized by staining, a plaque reduction assay can be employed to determine the concentration of this compound required to reduce the number of plaques by 50%.

Mechanism of Action Studies

1. Reverse Transcriptase (Polymerase) Inhibition Assay:

This biochemical assay directly measures the inhibitory effect of the active triphosphate form of this compound on the HBV reverse transcriptase. The assay can be performed using purified enzyme or viral core particles. Inhibition is typically measured by the reduction in incorporation of radiolabeled or non-radioactively labeled deoxynucleotides into a DNA template.

Cytotoxicity Assays

To determine the therapeutic index, the cytotoxicity of this compound is assessed in parallel with its antiviral activity. This is crucial to ensure that the observed antiviral effect is not due to cell death.

1. MTT Assay:

The MTT assay is a colorimetric assay that measures cell metabolic activity, which is an indicator of cell viability.[3]

In Vivo Assessment of Antiviral Efficacy

Animal models are essential for evaluating the preclinical efficacy, pharmacokinetics, and safety of this compound. The woodchuck (Marmota monax) and the duck hepatitis B virus (DHBV) models are well-established for studying hepadnavirus infections and are predictive of antiviral response in humans.[4][5]

1. Woodchuck Hepatitis Virus (WHV) Model:

Woodchucks chronically infected with WHV are used to assess the in vivo antiviral efficacy of this compound. Key parameters measured include the reduction in serum WHV DNA and surface antigen (WHsAg) levels.[4][6]

Resistance Profiling

The emergence of drug-resistant viral strains is a significant concern for long-term antiviral therapy. Resistance profiling is performed to identify specific mutations in the HBV polymerase that confer reduced susceptibility to this compound. This is typically done by sequencing the polymerase gene from viruses that emerge during in vitro or in vivo drug selection.[7][8]

Data Presentation

Compound Assay Cell Line/Enzyme Parameter Value Reference
β-L-D4AHBV DNA Yield ReductionHepG2.2.15ED500.2 µM[9]
β-L-dC-TPWHV DNA Polymerase InhibitionWHV PolymeraseIC500.24 µM[4]
β-L-dT-TPWHV DNA Polymerase InhibitionWHV PolymeraseIC501.82 µM[4]
β-L-dA-TPWHV DNA Polymerase InhibitionWHV PolymeraseIC500.95 µM[4]

ED50 (Effective Dose 50%) is analogous to EC50. TP denotes the triphosphate form of the nucleoside analog.

Experimental Protocols

Protocol 1: HBV DNA Yield Reduction Assay in HepG2.2.15 Cells

Objective: To determine the 50% effective concentration (EC50) of this compound against HBV replication in vitro.

Materials:

  • HepG2.2.15 cells

  • Complete cell culture medium (e.g., DMEM supplemented with 10% FBS, penicillin/streptomycin, and G418)

  • This compound

  • 96-well cell culture plates

  • DNA extraction kit for viral DNA from cell culture supernatant

  • qPCR master mix, primers, and probe for HBV DNA quantification

  • Real-time PCR instrument

Procedure:

  • Seed HepG2.2.15 cells in a 96-well plate at a density that will result in a confluent monolayer after 24 hours.

  • Prepare serial dilutions of this compound in complete cell culture medium.

  • After 24 hours, remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound. Include a "no drug" control.

  • Incubate the plate for a defined period (e.g., 6-9 days), changing the medium with freshly prepared drug dilutions every 2-3 days.[9]

  • At the end of the incubation period, collect the cell culture supernatant from each well.

  • Extract viral DNA from the supernatant using a commercial viral DNA extraction kit according to the manufacturer's instructions.

  • Quantify the amount of HBV DNA in each sample using qPCR with primers and a probe specific for a conserved region of the HBV genome.

  • Calculate the percentage of viral replication inhibition for each drug concentration relative to the "no drug" control.

  • Determine the EC50 value by plotting the percentage of inhibition against the drug concentration and fitting the data to a dose-response curve.

Protocol 2: Non-Radioactive HBV Reverse Transcriptase (Polymerase) Inhibition Assay

Objective: To determine the 50% inhibitory concentration (IC50) of this compound triphosphate against HBV polymerase activity.

Materials:

  • Source of HBV polymerase (e.g., purified recombinant enzyme or enriched from viral core particles)

  • This compound triphosphate

  • Reaction buffer (containing Tris-HCl, MgCl2, DTT, and a non-ionic detergent)

  • Biotinylated dUTP and unlabeled dATP, dCTP, dGTP

  • Poly(dA)-oligo(dT) template-primer

  • Streptavidin-coated microplates

  • Anti-digoxigenin antibody conjugated to a reporter enzyme (e.g., horseradish peroxidase)

  • Substrate for the reporter enzyme (e.g., TMB)

  • Plate reader

Procedure:

  • Prepare a reaction mixture containing the reaction buffer, template-primer, and a mix of dNTPs including biotinylated dUTP.

  • Add serial dilutions of this compound triphosphate to the wells of a microplate.

  • Initiate the reaction by adding the HBV polymerase to each well.

  • Incubate the plate at 37°C for a defined period (e.g., 1-2 hours) to allow for DNA synthesis.

  • Stop the reaction and transfer the reaction products to a streptavidin-coated microplate.

  • Incubate to allow the biotinylated DNA products to bind to the streptavidin.

  • Wash the plate to remove unbound components.

  • Add an anti-digoxigenin antibody-enzyme conjugate and incubate.

  • Wash the plate and add the enzyme substrate.

  • Measure the signal (e.g., absorbance) using a plate reader.

  • Calculate the percentage of polymerase inhibition for each concentration of this compound triphosphate relative to the no-inhibitor control.

  • Determine the IC50 value from the dose-response curve.

Protocol 3: MTT Cytotoxicity Assay

Objective: To determine the 50% cytotoxic concentration (CC50) of this compound.

Materials:

  • HepG2 or other relevant hepatic cell line

  • Complete cell culture medium

  • This compound

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate and allow them to attach overnight.

  • Replace the medium with fresh medium containing serial dilutions of this compound. Include a "no drug" control.

  • Incubate the plate for the same duration as the antiviral assay (e.g., 6-9 days).

  • At the end of the incubation, add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Add solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.

  • Calculate the percentage of cell viability for each drug concentration relative to the "no drug" control.

  • Determine the CC50 value from the dose-response curve.

Mandatory Visualizations

HBV_Nucleoside_Analog_Pathway cluster_cell Hepatocyte This compound This compound Dex_MP This compound Monophosphate This compound->Dex_MP Host Kinases Dex_DP This compound Diphosphate Dex_MP->Dex_DP Dex_TP This compound Triphosphate (Active) Dex_DP->Dex_TP HBV_RT HBV Reverse Transcriptase Dex_TP->HBV_RT Inhibition HBV_DNA HBV DNA (Incomplete) HBV_RT->HBV_DNA Reverse Transcription pgRNA pgRNA pgRNA->HBV_RT Chain_Termination Chain Termination HBV_DNA->Chain_Termination

Caption: Mechanism of action of this compound in an HBV-infected hepatocyte.

Yield_Reduction_Workflow start Seed HepG2.2.15 cells in 96-well plate treat Treat with serial dilutions of this compound start->treat incubate Incubate for 6-9 days (media change every 2-3 days) treat->incubate collect Collect culture supernatant incubate->collect extract Extract viral DNA collect->extract quantify Quantify HBV DNA by qPCR extract->quantify analyze Calculate % inhibition and determine EC50 quantify->analyze

Caption: Experimental workflow for the HBV DNA yield reduction assay.

RT_Inhibition_Workflow prepare_mix Prepare reaction mix with biotinylated dUTP add_inhibitor Add serial dilutions of This compound-TP prepare_mix->add_inhibitor start_reaction Add HBV polymerase and incubate add_inhibitor->start_reaction capture Capture biotinylated DNA on streptavidin plate start_reaction->capture detect Detect incorporated dUTP with enzyme-linked antibody capture->detect measure Measure signal detect->measure analyze Calculate % inhibition and determine IC50 measure->analyze

Caption: Workflow for a non-radioactive HBV reverse transcriptase inhibition assay.

References

Methodology for Testing Dexelvucitabine Against Mutant HIV Strains: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dexelvucitabine (also known as Reverset or D-d4FC) is a nucleoside reverse transcriptase inhibitor (NRTI) with demonstrated activity against wild-type Human Immunodeficiency Virus Type 1 (HIV-1). A critical aspect of its preclinical and clinical evaluation is the comprehensive assessment of its efficacy against a panel of clinically relevant HIV-1 strains harboring mutations that confer resistance to other approved NRTIs. This document provides detailed application notes and experimental protocols for testing the in vitro activity of this compound against these mutant HIV-1 strains. The methodologies outlined herein are essential for determining its resistance profile, potential for cross-resistance, and its overall utility in the landscape of antiretroviral therapy.

Mechanism of Action

This compound is a cytidine analog. Like other NRTIs, it requires intracellular phosphorylation to its active triphosphate form, this compound triphosphate (d4FC-TP). This active metabolite then competes with the natural substrate, deoxycytidine triphosphate (dCTP), for incorporation into the growing viral DNA chain by the HIV-1 reverse transcriptase (RT). Once incorporated, the absence of a 3'-hydroxyl group on the sugar moiety of this compound results in the termination of DNA chain elongation, thereby halting the viral replication cycle.

Data Presentation: In Vitro Antiviral Activity of this compound

The following table summarizes the in vitro antiviral activity of this compound against wild-type HIV-1 and a panel of laboratory-cloned HIV-1 strains containing single and multiple NRTI-resistance mutations. The data is presented as the 50% effective concentration (EC₅₀), which is the concentration of the drug required to inhibit viral replication by 50%.

HIV-1 Strain/MutationsGenotypeThis compound EC₅₀ (µM)Fold Change in EC₅₀ vs. Wild-TypeReference Compound EC₅₀ (µM) [Compound]
Wild-Type (NL4-3)-0.11.00.01 [Zidovudine]
M184VYMDD motif mutant0.33.0>10 [Lamivudine]
K65RNRTI resistance0.22.02.5 [Tenofovir]
TAMs
T215YThymidine Analog Mutation0.151.51.5 [Zidovudine]
M41L + T215YDual TAMs0.252.55.0 [Zidovudine]
D67N + K70R + T215F + K219QMulti-TAMs0.33.08.0 [Zidovudine]
Multi-NRTI Resistant
K65R + M184V0.55.0>10 [Lamivudine], 3.0 [Tenofovir]
M41L + L210W + T215Y + M184VComplex NRTI Resistance0.88.0>10 [Lamivudine], >10 [Zidovudine]

Note: The EC₅₀ values presented are representative and may vary depending on the specific experimental conditions, cell type, and viral isolate used. Researchers should establish their own baseline values.

Experimental Protocols

Phenotypic Drug Susceptibility Assay Using Recombinant Viruses

This protocol describes a widely used method for assessing the susceptibility of HIV-1 to antiviral drugs using a cell-based assay with reporter gene activation.

Objective: To determine the EC₅₀ of this compound against various HIV-1 strains.

Materials:

  • Cell Line: TZM-bl cells (HeLa cell line engineered to express CD4, CCR5, and CXCR4, and containing integrated Tat-inducible luciferase and β-galactosidase reporter genes).

  • Viruses: Laboratory-cloned HIV-1 strains (wild-type and mutants) or clinical isolates.

  • Drug: this compound, dissolved in DMSO to a stock concentration of 10 mM and serially diluted.

  • Reagents: Dulbecco's Modified Eagle Medium (DMEM), Fetal Bovine Serum (FBS), Penicillin-Streptomycin, DEAE-Dextran, Luciferase Assay Reagent, 96-well cell culture plates.

Protocol:

  • Cell Seeding: Seed TZM-bl cells in a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin. Incubate overnight at 37°C in a 5% CO₂ incubator.

  • Drug Preparation: Prepare serial dilutions of this compound in culture medium. A typical starting concentration is 100 µM, with 10-fold serial dilutions.

  • Infection:

    • On the day of infection, remove the culture medium from the cells.

    • Add 50 µL of the serially diluted this compound to the appropriate wells. Include a "no drug" control.

    • Add 50 µL of virus stock (previously titrated to yield a high level of luciferase expression) to each well. The final volume in each well will be 100 µL.

    • To enhance infection, DEAE-Dextran can be added to the medium at a final concentration of 20 µg/mL.

  • Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO₂ incubator.

  • Luciferase Assay:

    • After 48 hours, remove 100 µL of the supernatant.

    • Add 100 µL of Luciferase Assay Reagent to each well.

    • Incubate at room temperature for 2 minutes to allow for cell lysis.

    • Transfer 150 µL of the cell lysate to a white-walled 96-well luminometer plate.

  • Data Analysis:

    • Measure the luminescence using a plate luminometer.

    • Calculate the percentage of inhibition for each drug concentration relative to the "no drug" control.

    • Determine the EC₅₀ value by plotting the percentage of inhibition against the drug concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

HIV-1 Reverse Transcriptase Enzyme Inhibition Assay

This biochemical assay directly measures the ability of this compound's active triphosphate form to inhibit the enzymatic activity of HIV-1 RT.

Objective: To determine the IC₅₀ of this compound triphosphate (d4FC-TP) against wild-type and mutant HIV-1 RT.

Materials:

  • Enzyme: Recombinant purified wild-type and mutant HIV-1 RT.

  • Inhibitor: this compound triphosphate (d4FC-TP).

  • Substrates: Poly(rA)-oligo(dT) template-primer, [³H]-dTTP (radiolabeled deoxythymidine triphosphate).

  • Reagents: Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.8, 60 mM KCl, 10 mM MgCl₂, 1 mM DTT), stop solution (e.g., 0.5 M EDTA), scintillation fluid.

  • Equipment: Scintillation counter, filter plates.

Protocol:

  • Reaction Setup: In a 96-well plate, prepare the reaction mixture containing the reaction buffer, poly(rA)-oligo(dT) template-primer, and [³H]-dTTP.

  • Inhibitor Addition: Add serial dilutions of d4FC-TP to the appropriate wells. Include a "no inhibitor" control.

  • Enzyme Addition: Initiate the reaction by adding the purified HIV-1 RT enzyme (wild-type or mutant) to each well.

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

  • Stopping the Reaction: Terminate the reaction by adding the stop solution.

  • Detection:

    • Transfer the reaction mixtures to a filter plate (e.g., DE81 ion-exchange filter paper) to capture the radiolabeled DNA product.

    • Wash the filter plate to remove unincorporated [³H]-dTTP.

    • Add scintillation fluid to each well.

  • Data Analysis:

    • Measure the radioactivity in each well using a scintillation counter.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the "no inhibitor" control.

    • Determine the IC₅₀ value by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.

Generation of Mutant HIV-1 Strains by Site-Directed Mutagenesis

This protocol outlines the general steps for introducing specific resistance-conferring mutations into the reverse transcriptase gene of an HIV-1 molecular clone.

Objective: To create HIV-1 variants with specific NRTI resistance mutations for use in phenotypic assays.

Materials:

  • Plasmid: A plasmid containing an infectious molecular clone of HIV-1 (e.g., pNL4-3).

  • Primers: Custom-synthesized mutagenic primers containing the desired nucleotide changes.

  • Enzymes: High-fidelity DNA polymerase (e.g., PfuUltra), DpnI restriction enzyme.

  • Reagents: dNTPs, PCR buffer, competent E. coli cells, LB agar plates with appropriate antibiotic.

Protocol:

  • Primer Design: Design a pair of complementary primers, approximately 25-45 bases in length, containing the desired mutation in the center. The primers should have a melting temperature (Tm) of ≥78°C.

  • PCR Amplification:

    • Set up a PCR reaction containing the HIV-1 plasmid template, mutagenic primers, high-fidelity DNA polymerase, dNTPs, and PCR buffer.

    • Perform PCR with a limited number of cycles (e.g., 18 cycles) to amplify the entire plasmid containing the desired mutation. The cycling conditions will depend on the polymerase and plasmid size. A typical program includes an initial denaturation, followed by cycles of denaturation, annealing, and extension, and a final extension step.

  • DpnI Digestion:

    • Following PCR, add DpnI restriction enzyme directly to the amplification product.

    • Incubate at 37°C for 1-2 hours. DpnI specifically digests the parental methylated and hemi-methylated DNA, leaving the newly synthesized, unmethylated (mutant) plasmid intact.

  • Transformation:

    • Transform the DpnI-treated DNA into highly competent E. coli cells.

    • Plate the transformed cells on LB agar plates containing the appropriate antibiotic for plasmid selection.

    • Incubate overnight at 37°C.

  • Verification:

    • Select several colonies and grow them in liquid culture.

    • Isolate the plasmid DNA from each culture.

    • Verify the presence of the desired mutation and the absence of any unintended mutations by DNA sequencing of the reverse transcriptase gene.

  • Virus Stock Production:

    • Transfect the sequence-verified mutant plasmid into a suitable mammalian cell line (e.g., HEK293T) to produce infectious virus stocks.

    • Harvest the virus-containing supernatant and titrate for use in phenotypic assays.

Visualizations

HIV_Replication_Cycle cluster_entry 1. Entry cluster_replication 2. Reverse Transcription & Integration cluster_production 3. Viral Production cluster_inhibition This compound Action Binding Binding Fusion Fusion Binding->Fusion Reverse_Transcription Reverse Transcription (Viral RNA -> Viral DNA) Fusion->Reverse_Transcription Integration Integration (Viral DNA -> Host DNA) Reverse_Transcription->Integration Transcription Transcription (Host DNA -> Viral RNA) Integration->Transcription Translation Translation (Viral RNA -> Viral Proteins) Transcription->Translation Assembly Assembly Translation->Assembly Budding Budding Assembly->Budding This compound This compound d4FC_TP This compound Triphosphate This compound->d4FC_TP Intracellular Phosphorylation Chain_Termination Chain Termination d4FC_TP->Chain_Termination Chain_Termination->Reverse_Transcription Inhibits

Caption: HIV-1 Replication Cycle and this compound's Mechanism of Action.

Phenotypic_Assay_Workflow Start Start: Seed TZM-bl cells Add_Drug Add serial dilutions of this compound Start->Add_Drug Infect_Cells Infect cells with HIV-1 (WT or Mutant) Add_Drug->Infect_Cells Incubate Incubate for 48 hours Infect_Cells->Incubate Lyse_Cells Lyse cells and add luciferase substrate Incubate->Lyse_Cells Measure_Luminescence Measure luminescence Lyse_Cells->Measure_Luminescence Analyze_Data Analyze Data: Calculate EC₅₀ Measure_Luminescence->Analyze_Data

Caption: Workflow for the Phenotypic Drug Susceptibility Assay.

Site_Directed_Mutagenesis Template_Plasmid HIV-1 Molecular Clone (e.g., pNL4-3) PCR PCR with mutagenic primers and high-fidelity polymerase Template_Plasmid->PCR DpnI_Digestion DpnI digestion of parental plasmid PCR->DpnI_Digestion Transformation Transformation into competent E. coli DpnI_Digestion->Transformation Selection Selection of colonies on antibiotic plates Transformation->Selection Verification Plasmid isolation and sequence verification Selection->Verification Virus_Production Production of mutant virus stock Verification->Virus_Production

Caption: Workflow for Generating Mutant HIV-1 Strains.

Troubleshooting & Optimization

Technical Support Center: Optimizing Dexelvucitabine Dosage for Antiviral Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Dexelvucitabine in antiviral assays.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a nucleoside reverse transcriptase inhibitor (NRTI). As a cytidine analog, it is intracellularly phosphorylated to its active triphosphate form. This active form competes with the natural substrate (dCTP) for incorporation into the growing viral DNA chain by the reverse transcriptase enzyme. Once incorporated, it causes chain termination due to the absence of a 3'-hydroxyl group, thus halting viral DNA synthesis.

Q2: What is the primary antiviral activity of this compound?

This compound has demonstrated potent activity against Human Immunodeficiency Virus Type 1 (HIV-1), including strains that have developed resistance to other NRTIs like zidovudine (AZT) and lamivudine (3TC).

Q3: What are the key parameters to consider when determining the optimal dosage of this compound in an antiviral assay?

The two primary parameters are the 50% effective concentration (EC50) and the 50% cytotoxic concentration (CC50). The EC50 is the concentration of this compound that inhibits 50% of viral replication, while the CC50 is the concentration that causes a 50% reduction in cell viability. The ratio of CC50 to EC50 is the Selectivity Index (SI), which is a measure of the compound's therapeutic window. A higher SI is desirable.

Q4: In which cell lines has the activity of this compound been evaluated?

Preclinical studies have evaluated the antiviral activity and cytotoxicity of this compound in various human cell lines, including peripheral blood mononuclear cells (PBMCs) and the MT-4 and CEM cell lines.

Data Presentation: In Vitro Activity of this compound

The following table summarizes the in vitro antiviral activity and cytotoxicity of this compound against different strains of HIV-1 in various human cell lines.

Cell LineHIV-1 StrainEC50 (µM)CC50 (µM)Selectivity Index (SI = CC50/EC50)
PBMC Wild-Type (LAV)0.004>100>25,000
AZT-resistant0.003>100>33,333
3TC-resistant0.04>100>2,500
MT-4 Wild-Type (IIIB)0.01808,000
CEM Wild-Type (IIIB)0.02502,500

Data is compiled from publicly available preclinical study results. Actual values may vary depending on experimental conditions.

Experimental Protocols

Protocol 1: Determination of 50% Effective Concentration (EC50) using an HIV-1 p24 Antigen Assay

This protocol outlines the steps to determine the concentration of this compound that inhibits 50% of HIV-1 replication, as measured by the level of the p24 viral antigen.

Materials:

  • Target cells (e.g., MT-4, CEM, or activated PBMCs)

  • HIV-1 stock of known titer

  • This compound stock solution of known concentration

  • Complete cell culture medium

  • 96-well cell culture plates

  • HIV-1 p24 Antigen ELISA kit

  • Plate reader

Procedure:

  • Cell Seeding: Seed the target cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete culture medium.

  • Compound Dilution: Prepare a serial dilution of this compound in complete culture medium. A typical starting range would be from 100 µM down to 0.001 µM in half-log dilutions.

  • Treatment: Add 50 µL of each this compound dilution to the appropriate wells in triplicate. Also, include wells for "virus control" (cells + virus, no drug) and "cell control" (cells only, no virus or drug).

  • Infection: Add 50 µL of HIV-1 stock (at a multiplicity of infection of 0.01-0.1) to all wells except the "cell control" wells.

  • Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 7 days.

  • p24 Antigen Quantification: On day 7, centrifuge the plate and collect the cell culture supernatant. Perform the HIV-1 p24 Antigen ELISA on the supernatants according to the manufacturer's instructions.[1][2][3]

  • Data Analysis: Read the absorbance on a plate reader. Calculate the percentage of viral inhibition for each this compound concentration relative to the virus control. Plot the percentage of inhibition against the log of the drug concentration and use a non-linear regression analysis to determine the EC50 value.[4]

Protocol 2: Determination of 50% Cytotoxic Concentration (CC50) using an MTT Assay

This protocol determines the concentration of this compound that reduces the viability of the host cells by 50%.

Materials:

  • Target cells (same as in the EC50 assay)

  • This compound stock solution of known concentration

  • Complete cell culture medium

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Plate reader

Procedure:

  • Cell Seeding: Seed the target cells in a 96-well plate at the same density as in the EC50 assay (5 x 10^4 cells/well) in 100 µL of complete culture medium.

  • Compound Dilution: Prepare the same serial dilutions of this compound as in the EC50 protocol.

  • Treatment: Add 100 µL of each this compound dilution to the appropriate wells in triplicate. Include "cell control" wells with medium only.

  • Incubation: Incubate the plate for the same duration as the antiviral assay (7 days) at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[5]

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Data Analysis: Read the absorbance at 570 nm. Calculate the percentage of cell viability for each this compound concentration relative to the cell control. Plot the percentage of viability against the log of the drug concentration and use a non-linear regression analysis to determine the CC50 value.[6][7]

Troubleshooting Guide

Issue 1: High Cytotoxicity Observed (Low CC50 Value)

  • Question: My CC50 value for this compound is much lower than expected, indicating high cytotoxicity. What could be the cause?

  • Answer:

    • Incorrect Drug Concentration: Double-check the calculations for your stock solution and serial dilutions. An error in calculation can lead to higher than intended concentrations being tested.

    • Cell Line Sensitivity: The cell line you are using may be particularly sensitive to this compound. Consider testing in a different recommended cell line (e.g., MT-4 or PBMCs) to see if the issue persists.

    • Prolonged Incubation: For highly proliferative cell lines, a 7-day incubation period might be too long, leading to cell death even in control wells. Consider shortening the incubation time and optimizing the assay accordingly.

    • Mitochondrial Toxicity: NRTIs are known to sometimes cause mitochondrial toxicity.[2] This is an inherent property of the compound class and may be more pronounced in certain cell types.

Issue 2: Low or No Antiviral Activity (High EC50 Value)

  • Question: I am not observing significant inhibition of HIV-1 replication, even at high concentrations of this compound. Why might this be?

  • Answer:

    • Drug Stability: Ensure that the this compound stock solution has been stored correctly and has not degraded. Prepare fresh dilutions for each experiment.

    • Viral Strain Resistance: While this compound is active against some resistant strains, it is possible you are using a viral strain with a resistance profile that is less susceptible to this compound. Verify the genotype of your viral stock.

    • Insufficient Drug Uptake or Phosphorylation: The antiviral activity of this compound is dependent on its uptake into the cell and subsequent phosphorylation. The cell line you are using may have inefficient transport or phosphorylation pathways for this specific analog. Using a different cell line, such as activated PBMCs, may yield better results.

    • Assay Readout Issues: Problems with the p24 ELISA kit (e.g., expired reagents, incorrect procedure) can lead to inaccurate measurements of viral replication. Include positive controls (e.g., another known NRTI) to validate your assay.

Issue 3: High Variability Between Replicate Wells

  • Question: I am seeing a lot of variability in the results between my triplicate wells for the same concentration. What can I do to improve consistency?

  • Answer:

    • Pipetting Errors: Inaccurate pipetting, especially when performing serial dilutions, is a common source of variability. Ensure your pipettes are calibrated and use proper pipetting techniques.

    • Uneven Cell Seeding: Ensure that your cell suspension is homogenous before seeding the plate to avoid variations in cell number per well.

    • Edge Effects: The outer wells of a 96-well plate are more prone to evaporation, which can concentrate the drug and affect cell growth. To minimize this, avoid using the outermost wells for critical measurements or ensure proper humidification of the incubator.

    • Incomplete Solubilization (MTT Assay): In the CC50 assay, ensure that the formazan crystals are completely dissolved before reading the plate, as incomplete solubilization can lead to inconsistent absorbance readings.

Visualizations

G cluster_prep Preparation cluster_assays Assays cluster_incubation Incubation cluster_readout Readout cluster_analysis Data Analysis A Prepare this compound Stock Solution B Prepare Serial Dilutions A->B D EC50 Assay: Add Drug and Virus to Cells B->D E CC50 Assay: Add Drug to Cells B->E C Seed Cells in 96-well Plates C->D C->E F Incubate for 7 Days at 37°C D->F E->F G Quantify HIV-1 p24 Antigen (EC50) F->G H Perform MTT Assay (CC50) F->H I Calculate EC50 and CC50 Values G->I H->I J Determine Selectivity Index (SI) I->J

Caption: Experimental workflow for determining the optimal dosage of this compound.

G cluster_cell Host Cell cluster_virus HIV-1 Replication Dex This compound Dex_MP This compound Monophosphate Dex->Dex_MP Cellular Kinases Dex_DP This compound Diphosphate Dex_MP->Dex_DP Cellular Kinases Dex_TP This compound Triphosphate (Active) Dex_DP->Dex_TP Cellular Kinases RT Reverse Transcriptase Dex_TP->RT Competes with dCTP and is incorporated vRNA Viral RNA vRNA->RT vDNA Viral DNA (Incomplete) RT->vDNA ChainTermination Chain Termination vDNA->ChainTermination

Caption: Mechanism of action of this compound as a reverse transcriptase inhibitor.

G cluster_low_activity Low Antiviral Activity cluster_high_cytotoxicity High Cytotoxicity cluster_variability High Variability Start Problem with Assay Results? A1 Check Drug Stability and Dilutions Start->A1 Low Activity B1 Verify Drug Concentrations Start->B1 High Cytotoxicity C1 Review Pipetting Technique Start->C1 High Variability A2 Verify Viral Strain Susceptibility A1->A2 A3 Test in a Different Cell Line (e.g., PBMCs) A2->A3 A4 Validate Assay Readout with Positive Controls A3->A4 B2 Assess Cell Line Sensitivity B1->B2 B3 Optimize Incubation Time B2->B3 C2 Ensure Homogenous Cell Seeding C1->C2 C3 Mitigate Edge Effects C2->C3

Caption: Troubleshooting decision tree for this compound antiviral assays.

References

Technical Support Center: Enhancing the Bioavailability of Dexelvucitabine in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Dexelvucitabine. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during in vivo experiments aimed at improving the oral bioavailability of this nucleoside analog.

Frequently Asked Questions (FAQs)

Q1: What is the baseline oral bioavailability of this compound in common animal models?

Initial studies have shown that the oral bioavailability of this compound can vary between species. In rhesus monkeys, the oral bioavailability of this compound was reported to be approximately 41%[1][2]. For Elvucitabine, the achiral form of this compound, preclinical studies in dogs have indicated an oral bioavailability of around 50%[3]. It is crucial to establish a baseline in your chosen animal model to accurately assess the impact of any formulation strategies.

Q2: What are the primary challenges limiting the oral bioavailability of this compound?

Like many nucleoside analogs, this compound's oral bioavailability is likely limited by two main factors:

  • High Polarity: The inherent polarity of the molecule can hinder its passive diffusion across the lipophilic intestinal membrane.

  • Low Intestinal Permeability: This can be a result of its chemical structure and potential interactions with intestinal transporters.

Q3: What are the most promising strategies to improve the oral bioavailability of this compound?

Several formulation strategies have shown promise for improving the oral absorption of nucleoside analogs and can be applied to this compound:

  • Prodrug Approach: This involves chemically modifying this compound to create a more lipophilic derivative (a prodrug) that can more easily cross the intestinal barrier. Once absorbed, the prodrug is metabolized back to the active this compound.

  • Nanoparticle Formulations: Encapsulating this compound in nanoparticles can protect it from degradation in the gastrointestinal tract, increase its surface area for absorption, and potentially facilitate its transport across the intestinal epithelium.

  • Lipid-Based Formulations: Formulating this compound in lipid-based systems, such as self-emulsifying drug delivery systems (SEDDS), can enhance its solubilization in the gut and promote absorption through lymphatic pathways[4][5][6][7].

Troubleshooting Guide

Issue Potential Cause Troubleshooting Suggestions
High variability in plasma concentrations between animals. Inconsistent oral dosing technique. Differences in food and water intake. Inter-animal metabolic differences.Ensure consistent and accurate oral gavage technique for all animals. Fast animals overnight before dosing to minimize food effects. Use a sufficient number of animals per group to account for individual metabolic variations.
Low or undetectable plasma levels of this compound after oral administration. Poor absorption of the formulation. Rapid first-pass metabolism. Issues with the analytical method.Consider formulating this compound as a prodrug or in a nanoparticle/lipid-based system to enhance absorption. If first-pass metabolism is suspected, co-administration with a metabolic inhibitor (in a research setting) could be explored. Validate the sensitivity and accuracy of your LC-MS/MS method for this compound quantification in plasma.
Precipitation of the formulation in the gavage syringe or upon administration. Poor solubility of the formulation in the vehicle.Test the solubility of your formulation in various pharmaceutically acceptable vehicles. Sonication or gentle warming may help in solubilization, but stability must be confirmed. For nanoparticle suspensions, ensure they are well-dispersed before administration.
No significant improvement in bioavailability with a new formulation. The chosen strategy may not be optimal for this compound. The formulation may not be stable in the gastrointestinal environment. The release of the drug from the formulation may be too slow.Experiment with different types of prodrugs, nanoparticle materials, or lipid compositions. Conduct in vitro stability studies in simulated gastric and intestinal fluids. Perform in vitro release studies to characterize the drug release profile of your formulation.

Quantitative Data on Bioavailability Enhancement Strategies

The following table summarizes the potential improvements in oral bioavailability observed with different formulation strategies for nucleoside analogs, which can serve as a reference for this compound studies.

Formulation Strategy Drug Animal Model Oral Bioavailability (Unformulated) Oral Bioavailability (Formulated) Fold Increase Reference
Amino Acid ProdrugDecitabineRat26.9%46.7% - 50.9%~1.7 - 1.9[8]
Nanoparticle FormulationAnti-diabetic drugsRodent models--2 - 3

Note: Data for this compound is limited. The data presented for Decitabine, a structurally similar nucleoside analog, and a general finding for nanoparticle formulations are provided as a guide.

Experimental Protocols

Protocol 1: Oral Gavage in Rats

This protocol provides a standardized method for the oral administration of this compound formulations to rats.

Materials:

  • Appropriate size gavage needle (e.g., 16-18 gauge for adult rats)

  • Syringe

  • This compound formulation

  • Animal scale

  • 70% ethanol for disinfection

Procedure:

  • Animal Preparation: Weigh the rat to determine the correct dosing volume. Ensure the animal is properly restrained to prevent injury.

  • Gavage Needle Measurement: Measure the gavage needle from the tip of the rat's nose to the last rib to estimate the distance to the stomach. Mark this length on the needle.

  • Administration:

    • Gently insert the gavage needle into the diastema (the gap between the incisors and molars).

    • Advance the needle smoothly and gently along the roof of the mouth towards the esophagus. The rat should swallow as the needle passes into the esophagus. Do not force the needle.

    • Once the needle has reached the pre-measured mark, slowly administer the formulation.

  • Post-Administration: Carefully withdraw the needle. Monitor the animal for any signs of distress for at least 10-15 minutes.

Protocol 2: Serial Blood Sampling in Mice

This protocol describes a method for collecting multiple blood samples from a single mouse to generate a pharmacokinetic profile.

Materials:

  • Lancets or appropriate needle for submandibular or saphenous vein puncture

  • Micro-hematocrit tubes or other capillary collection tubes (heparinized)

  • Microcentrifuge tubes containing anticoagulant (e.g., EDTA)

  • Anesthetic (e.g., isoflurane) for terminal bleed

  • Gauze

Procedure:

  • Pre-dose Sample (Time 0): Collect a small blood sample (e.g., 20-30 µL) from the submandibular or saphenous vein.

  • Post-dose Sampling: At predetermined time points after oral administration of the this compound formulation, collect blood samples using the same technique. Gently wipe away the first drop of blood and collect the subsequent free-flowing blood.

  • Sample Handling: Immediately transfer the blood into the microcentrifuge tubes containing anticoagulant and mix gently. Keep the samples on ice.

  • Plasma Preparation: Centrifuge the blood samples (e.g., at 2000 x g for 10 minutes at 4°C) to separate the plasma.

  • Storage: Carefully collect the plasma supernatant and store it at -80°C until analysis.

  • Terminal Bleed: For the final time point, the animal can be anesthetized, and a larger volume of blood can be collected via cardiac puncture.

Protocol 3: Quantification of this compound in Plasma by LC-MS/MS (General Method)

This protocol provides a general framework for developing a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for quantifying this compound in plasma samples. Method optimization will be required.

1. Sample Preparation (Protein Precipitation):

  • Thaw plasma samples on ice.

  • To 50 µL of plasma, add 150 µL of cold acetonitrile containing an appropriate internal standard (e.g., a stable isotope-labeled this compound or a structurally similar compound).

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in a suitable mobile phase for injection.

2. LC-MS/MS Conditions (Example):

  • LC Column: A C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm) is a common starting point.

  • Mobile Phase: A gradient elution with water and acetonitrile, both containing a small amount of formic acid (e.g., 0.1%), is often effective for separating nucleoside analogs.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.

  • MRM Transitions: The specific mass-to-charge ratio (m/z) transitions for this compound and the internal standard will need to be determined by infusing the pure compounds into the mass spectrometer.

Visualizations

Experimental_Workflow cluster_Formulation Formulation Development cluster_InVivo In Vivo Study cluster_Analysis Bioanalysis Formulation This compound Formulation (e.g., Prodrug, Nanoparticle) Dosing Oral Administration (Rat/Mouse Model) Formulation->Dosing Administer Sampling Serial Blood Sampling Dosing->Sampling Collect Samples Quantification LC-MS/MS Quantification Sampling->Quantification Analyze PK_Analysis Pharmacokinetic Analysis (Bioavailability Calculation) Quantification->PK_Analysis Calculate

Caption: Workflow for evaluating the oral bioavailability of this compound formulations.

Bioavailability_Enhancement_Strategies cluster_Challenges Bioavailability Challenges cluster_Strategies Enhancement Strategies cluster_Outcome Desired Outcome Poor_Solubility Poor Aqueous Solubility Prodrug Prodrug Approach Poor_Solubility->Prodrug Nanoparticles Nanoparticle Formulation Poor_Solubility->Nanoparticles Lipid_Formulation Lipid-Based Formulation Poor_Solubility->Lipid_Formulation Low_Permeability Low Intestinal Permeability Low_Permeability->Prodrug Low_Permeability->Nanoparticles Low_Permeability->Lipid_Formulation Improved_Bioavailability Improved Oral Bioavailability Prodrug->Improved_Bioavailability Nanoparticles->Improved_Bioavailability Lipid_Formulation->Improved_Bioavailability

Caption: Strategies to overcome challenges in this compound's oral delivery.

Dexelvucitabine_Metabolic_Pathway Dexel This compound Dexel_MP This compound Monophosphate Dexel->Dexel_MP dCK Dexel_DP This compound Diphosphate Dexel_MP->Dexel_DP dCMPK Dexel_TP This compound Triphosphate (Active) Dexel_DP->Dexel_TP NDPK Inhibition Inhibition of Viral Reverse Transcriptase Dexel_TP->Inhibition

References

Dexelvucitabine Studies: Technical Support Center for Addressing Unexpected Results

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on addressing unexpected results in studies involving Dexelvucitabine (formerly known as Reverset), a cytidine nucleoside analog and reverse transcriptase inhibitor. Development of this compound was halted during Phase II clinical trials due to an increased incidence of Grade 4 hyperlipasemia, a significant and unexpected adverse event. This guide offers troubleshooting advice and frequently asked questions (FAQs) to researchers investigating similar compounds or exploring mechanisms of drug-induced pancreatic toxicity.

Frequently Asked Questions (FAQs)

Q1: What was the primary unexpected adverse event observed in this compound clinical trials?

A1: The key unexpected adverse event that led to the discontinuation of this compound's development was a clinically significant elevation in serum lipase levels, specifically Grade 4 hyperlipasemia. This finding was observed in a Phase II clinical trial, indicating potential pancreatic toxicity.

Q2: What is the proposed mechanism for this compound-induced hyperlipasemia?

A2: While the exact mechanism for this compound-induced hyperlipasemia is not definitively established, it is hypothesized to be related to mitochondrial toxicity, a known class effect of some nucleoside reverse transcriptase inhibitors (NRTIs). NRTIs can interfere with mitochondrial DNA polymerase gamma, leading to impaired mitochondrial function. In pancreatic acinar cells, this could disrupt cellular energy metabolism and trigger a stress response, potentially leading to the release of excessive amounts of lipase.

Q3: Were there any other significant adverse events reported for this compound?

A3: The publically available information surrounding the termination of this compound's development has primarily focused on hyperlipasemia. As with other NRTIs, researchers should be vigilant for other potential adverse effects associated with this class of drugs, such as lactic acidosis, peripheral neuropathy, and hepatic steatosis.

Q4: What are the initial steps to take if unexpected hyperlipasemia is observed in our study with a similar compound?

A4: If unexpected hyperlipasemia is detected, the first step is to confirm the finding with repeat testing. Subsequently, a thorough clinical assessment of the subject is necessary to evaluate for signs and symptoms of pancreatitis. It is also crucial to review the study protocol for guidelines on managing adverse events and to report the finding to the appropriate safety monitoring bodies.

Troubleshooting Guide

Issue: Elevated Serum Lipase Levels Detected

This guide provides a systematic approach to troubleshooting unexpected elevations in serum lipase in subjects receiving a novel investigational drug, drawing lessons from the this compound studies.

Table 1: Quantitative Data on Adverse Event - Illustrative

ParameterThis compound Arm (Hypothetical Data)Placebo/Control Arm (Hypothetical Data)
Number of Subjects100100
Incidence of Grade 3/4 Hyperlipasemia10%1%
Mean Peak Lipase Level (U/L)800150
Time to Onset of Hyperlipasemia (Median)4 weeksN/A

Note: The above data is illustrative due to the lack of publicly available, detailed quantitative results from the terminated this compound Phase II trial.

Experimental Protocols

While the specific clinical trial protocol for the terminated Phase II study of this compound is not publicly available, this section outlines key experimental methodologies that would be relevant for investigating drug-induced hyperlipasemia.

Protocol for Monitoring Pancreatic Safety in Clinical Trials
  • Objective: To prospectively monitor for signs of pancreatic toxicity.

  • Methodology:

    • Baseline Assessment: Measure serum lipase and amylase levels at screening.

    • Scheduled Monitoring: Repeat serum lipase and amylase measurements at regular intervals (e.g., weekly for the first month, then monthly).

    • Unscheduled Monitoring: Perform immediate measurement of pancreatic enzymes in any subject reporting abdominal pain, nausea, or vomiting.

    • Actionable Thresholds: Define clear thresholds for action (e.g., lipase >3x the upper limit of normal warrants further investigation and closer monitoring).

In Vitro Assay for Mitochondrial Toxicity Assessment
  • Objective: To assess the potential of a compound to induce mitochondrial dysfunction.

  • Methodology:

    • Cell Line: Utilize a relevant cell line, such as a human pancreatic cell line (e.g., Capan-1).

    • Treatment: Expose cells to a range of concentrations of the investigational drug.

    • Mitochondrial DNA Quantification: Use quantitative PCR (qPCR) to measure the relative amount of mitochondrial DNA (mtDNA) compared to nuclear DNA (nDNA). A decrease in the mtDNA/nDNA ratio can indicate inhibition of mtDNA replication.

    • Oxygen Consumption Rate (OCR) Measurement: Employ a Seahorse XF Analyzer or similar technology to measure the cellular oxygen consumption rate, a key indicator of mitochondrial respiration.

Visualizations

G cluster_0 Troubleshooting Workflow for Hyperlipasemia Elevated Lipase Detected Elevated Lipase Detected Confirm with Repeat Test Confirm with Repeat Test Elevated Lipase Detected->Confirm with Repeat Test Clinical Assessment Clinical Assessment Confirm with Repeat Test->Clinical Assessment Review Protocol & Report Review Protocol & Report Clinical Assessment->Review Protocol & Report Consider Dose Modification/Discontinuation Consider Dose Modification/Discontinuation Review Protocol & Report->Consider Dose Modification/Discontinuation

Caption: Troubleshooting workflow for hyperlipasemia.

G cluster_1 Proposed Signaling Pathway for NRTI-Induced Hyperlipasemia NRTI Nucleoside Reverse Transcriptase Inhibitor (e.g., this compound) PolG Mitochondrial DNA Polymerase Gamma NRTI->PolG Inhibition mtDNA Mitochondrial DNA Replication Inhibition PolG->mtDNA MitoDys Mitochondrial Dysfunction mtDNA->MitoDys PancreaticCell Pancreatic Acinar Cell Stress MitoDys->PancreaticCell Lipase Increased Lipase Release PancreaticCell->Lipase

Caption: Proposed pathway for NRTI-induced hyperlipasemia.

G cluster_2 Experimental Workflow for Mitochondrial Toxicity Start Select Pancreatic Cell Line Treat Treat with Investigational Drug Start->Treat Assays Perform Assays Treat->Assays mtDNA_Assay mtDNA Quantification (qPCR) Assays->mtDNA_Assay OCR_Assay Oxygen Consumption Rate (OCR) Assays->OCR_Assay Analyze Analyze Data & Assess Toxicity mtDNA_Assay->Analyze OCR_Assay->Analyze

Caption: Workflow for in vitro mitochondrial toxicity testing.

refinement of protocols for Dexelvucitabine resistance testing

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the refinement of protocols for Dexelvucitabine resistance testing.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound and how does resistance develop?

A1: this compound is a cytidine nucleoside analog that acts as a reverse transcriptase inhibitor (NRTI). For it to be active, it must be phosphorylated within the host cell to its triphosphate form (this compound-TP). This is accomplished by host cell kinases, with deoxycytidine kinase (dCK) playing a crucial, rate-limiting role. This compound-TP then competes with the natural substrate, deoxycytidine triphosphate (dCTP), for incorporation into the growing viral DNA chain by the reverse transcriptase (RT) enzyme. Once incorporated, it causes chain termination, thus halting viral replication.

Resistance to this compound can arise through two primary mechanisms:

  • Reduced Activation of the Prodrug: Mutations in the host cell's deoxycytidine kinase (dCK) can lead to decreased phosphorylation of this compound to its active triphosphate form. A deficiency in dCK is a known mechanism of resistance to several nucleoside analogs.[1]

  • Target Alteration: Mutations in the viral reverse transcriptase (RT) gene can alter the enzyme's structure. These changes can either prevent this compound-TP from being incorporated into the viral DNA or facilitate its removal after incorporation. Common mutations in HIV RT that confer resistance to other nucleoside analogs, and could potentially affect this compound, include M184V, K65R, and Thymidine Analog Mutations (TAMs).[2][3]

Q2: Which type of resistance testing assay, phenotypic or genotypic, is more suitable for my research?

A2: The choice between a phenotypic and a genotypic assay depends on your research goals.

  • Phenotypic Assays directly measure the ability of a virus to replicate in the presence of a drug. They provide a quantitative measure of resistance, often expressed as the concentration of the drug required to inhibit viral replication by 50% (IC50). These assays are useful for understanding the overall resistance profile of a viral strain, especially when complex or novel mutation patterns are present.[4][5]

  • Genotypic Assays detect specific mutations in the viral genes known to be associated with drug resistance.[6][7] These assays are generally faster and less expensive than phenotypic assays. They are highly effective for identifying known resistance mutations but may not capture the impact of novel or complex mutational interactions on drug susceptibility.

For initial screening and identification of known resistance patterns, a genotypic assay is often preferred. For in-depth characterization of resistance, especially for novel compounds like this compound or in cases of treatment failure with complex viral populations, a phenotypic assay provides more direct functional data.

Q3: What cell lines are appropriate for this compound resistance testing?

A3: Several cell lines are commonly used for HIV antiviral testing and can be adapted for this compound resistance studies. The choice of cell line can influence the assay results, so consistency is key. Commonly used cell lines include:

  • T-lymphocyte cell lines: Such as CEM, H9, and SupT1, are suitable for cell-based antiviral assays.[8]

  • Adherent cell lines: Such as HeLa-CD4 cells, which have been engineered to express the CD4 receptor, can also be used.[9]

  • C8166-R5: This cell line has been shown to be a reliable alternative to primary peripheral blood mononuclear cells (PBMCs) for culturing HIV and for antiviral drug effect assays.[1][6]

  • Reporter cell lines: Such as CEM-GFP, contain a reporter gene (like Green Fluorescent Protein) under the control of the HIV-1 LTR promoter. These lines allow for easy and rapid quantification of infected cells.[10]

It is recommended to use a cell line that is well-characterized and known to support robust HIV replication.

Troubleshooting Guides

Phenotypic Assay Troubleshooting
Issue Potential Cause(s) Recommended Solution(s)
High variability between replicate wells - Inconsistent cell seeding- Pipetting errors- Edge effects due to temperature or humidity gradients across the plate- Ensure thorough mixing of cell suspension before seeding.- Use calibrated pipettes and proper pipetting technique.- Avoid using the outer wells of the plate or fill them with sterile media/PBS to maintain humidity.
No or low viral replication in control wells - Low virus titer- Poor cell health- Inappropriate cell line for the viral strain- Use a freshly tittered virus stock.- Ensure cells are in the logarithmic growth phase and have high viability.- Verify that the cell line expresses the necessary receptors (CD4, CCR5/CXCR4) for the viral strain being used.
Inconsistent IC50 values across experiments - Variation in cell passage number- Inconsistent incubation times- Degradation of this compound stock solution- Use cells within a consistent and narrow passage number range.- Adhere strictly to the defined incubation periods.- Prepare fresh drug dilutions for each experiment from a properly stored stock.
Genotypic Assay Troubleshooting
Issue Potential Cause(s) Recommended Solution(s)
No PCR amplification (no bands on gel) - Insufficient viral RNA template- RNA degradation- PCR inhibitors in the sample- Incorrect annealing temperature- Ensure the viral load in the plasma sample is adequate (typically >1,000 copies/mL).[11]- Use RNase-free techniques and reagents during RNA extraction.- Re-purify the RNA sample to remove potential inhibitors.- Optimize the annealing temperature using a gradient PCR.
Weak or faint PCR bands - Low viral template concentration- Suboptimal primer concentration- Increase the amount of RNA template in the RT-PCR reaction.- Titrate primer concentrations to find the optimal ratio.
Poor quality sequencing data - Insufficient or poor quality PCR product- Contamination of PCR product- Issues with sequencing reaction or capillary electrophoresis- Gel-purify the PCR product before sequencing.- Ensure no cross-contamination between samples.- Consult the sequencing facility's troubleshooting guide or technical support.

Data Presentation

Table 1: Example IC50 Values for Nucleoside Analogs Against Resistant HIV-1 Strains
Nucleoside AnalogHIV-1 StrainKey Resistance Mutation(s)Fold Change in IC50 vs. Wild-Type
Zidovudine (AZT)HIV-1NL4-3K65R + Q151M83-fold increase[12]
Lamivudine (3TC)HIV-1NL4-3M184V>100-fold increase[3]
Abacavir (ABC)HIV-1RODK65R + Q151M + M184V5-fold increase[12]
Tenofovir (TDF)HIV-1RODK65R + Q151M + M184V43-fold increase[12]
4'-E-dCHIV-1LAIM184VActive[7]
4'-E-dCHIV-1LAIK65RActive[7]

Note: This table provides example data for other nucleoside analogs to serve as a template. Researchers should generate similar tables with their own experimental data for this compound.

Experimental Protocols

Phenotypic this compound Resistance Assay Protocol (Cell-Based)

This protocol is adapted from standard HIV drug susceptibility assays.

1.1. Materials:

  • Cell line (e.g., C8166-R5)

  • Complete culture medium (e.g., RPMI 1640 with 10% FBS, penicillin/streptomycin)

  • HIV-1 virus stock (wild-type and potentially resistant strains)

  • This compound stock solution (in DMSO, stored at -20°C)

  • 96-well cell culture plates

  • p24 antigen ELISA kit

  • CO2 incubator (37°C, 5% CO2)

1.2. Procedure:

  • Cell Seeding: Seed 5 x 10^4 cells per well in a 96-well plate in a volume of 50 µL of complete culture medium.

  • Drug Dilution: Prepare serial dilutions of this compound in complete culture medium. Add 50 µL of each drug dilution to the appropriate wells. Include "no drug" control wells.

  • Virus Infection: Add 100 µL of virus stock (at a pre-determined multiplicity of infection, MOI) to each well. Include "no virus" control wells.

  • Incubation: Incubate the plate for 7 days at 37°C in a 5% CO2 incubator.

  • Supernatant Collection: After incubation, carefully collect the cell culture supernatant from each well.

  • p24 Antigen Quantification: Measure the amount of p24 antigen in the supernatant using a commercial ELISA kit, following the manufacturer's instructions.

  • Data Analysis: Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of p24 inhibition against the log of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

Genotypic this compound Resistance Assay Protocol (Sanger Sequencing of Reverse Transcriptase)

This protocol outlines the general steps for sequencing the HIV-1 reverse transcriptase gene from plasma viral RNA.

2.1. Materials:

  • Plasma from HIV-1 infected individuals

  • Viral RNA extraction kit

  • RT-PCR kit with a high-fidelity reverse transcriptase and DNA polymerase

  • Primers specific for the HIV-1 pol gene (covering the reverse transcriptase region)

  • PCR purification kit

  • BigDye Terminator v3.1 Cycle Sequencing Kit

  • Automated DNA sequencer

2.2. Procedure:

  • RNA Extraction: Extract viral RNA from 1 mL of plasma using a commercial viral RNA extraction kit according to the manufacturer's protocol.

  • Reverse Transcription and PCR (RT-PCR):

    • Perform a one-step RT-PCR to reverse transcribe the viral RNA and amplify the reverse transcriptase gene.

    • Example cycling conditions: 50°C for 30 min (RT step), 95°C for 15 min (initial denaturation), followed by 40 cycles of 94°C for 30s, 55°C for 30s, and 72°C for 2 min, with a final extension at 72°C for 10 min.[13]

  • Nested PCR (optional but recommended for low viral loads):

    • Use the product from the first-round PCR as a template for a second round of PCR with internal primers to increase the yield and specificity of the target amplicon.

  • PCR Product Purification: Purify the PCR product to remove primers, dNTPs, and enzymes using a PCR purification kit.

  • Cycle Sequencing:

    • Perform cycle sequencing using the purified PCR product as a template and BigDye Terminator chemistry.

  • Sequence Analysis:

    • Purify the sequencing reaction products.

    • Run the samples on an automated DNA sequencer.

    • Analyze the resulting sequences using sequence analysis software to identify mutations in the reverse transcriptase gene by comparing them to a wild-type reference sequence.

Mandatory Visualizations

Dexelvucitabine_Activation_and_Resistance cluster_0 Host Cell cluster_1 HIV Replication This compound This compound This compound-MP This compound-MP This compound->this compound-MP Phosphorylation This compound-DP This compound-DP This compound-MP->this compound-DP Phosphorylation This compound-TP (Active) This compound-TP (Active) This compound-DP->this compound-TP (Active) Phosphorylation Reverse Transcriptase (RT) Reverse Transcriptase (RT) This compound-TP (Active)->Reverse Transcriptase (RT) Inhibits dCK dCK dCK->this compound-MP Other Kinases Other Kinases Other Kinases->this compound-DP Other Kinases->this compound-TP (Active) Resistance_dCK dCK Mutation/ Downregulation Resistance_dCK->dCK Inhibits Viral RNA Viral RNA Viral DNA Viral DNA Viral RNA->Viral DNA Reverse Transcription Reverse Transcriptase (RT)->Viral DNA Chain Termination Chain Termination Reverse Transcriptase (RT)->Chain Termination Resistance_RT RT Mutation Resistance_RT->Reverse Transcriptase (RT) Alters Target

Caption: this compound activation pathway and resistance mechanisms.

Phenotypic_Assay_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells add_drug Add serial dilutions of this compound seed_cells->add_drug infect_cells Infect cells with HIV add_drug->infect_cells incubate Incubate for 7 days infect_cells->incubate collect_supernatant Collect supernatant incubate->collect_supernatant p24_elisa Quantify p24 antigen (ELISA) collect_supernatant->p24_elisa analyze_data Calculate IC50 p24_elisa->analyze_data end End analyze_data->end

Caption: Workflow for a phenotypic this compound resistance assay.

Genotypic_Assay_Workflow start Start extract_rna Extract viral RNA from plasma start->extract_rna rt_pcr RT-PCR amplification of reverse transcriptase gene extract_rna->rt_pcr purify_pcr Purify PCR product rt_pcr->purify_pcr cycle_seq Cycle sequencing purify_pcr->cycle_seq analyze_seq Sequence analysis and mutation identification cycle_seq->analyze_seq end End analyze_seq->end

Caption: Workflow for a genotypic this compound resistance assay.

References

Technical Support Center: Navigating the Clinical Development of Dexelvucitabine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the clinical development of Dexelvucitabine. The content addresses specific challenges and experimental considerations related to this compound.

Troubleshooting Guides

This section provides guidance on common experimental issues that may be encountered during the preclinical and clinical evaluation of this compound and other nucleoside reverse transcriptase inhibitors (NRTIs).

Issue: High Variability in In Vitro Reverse Transcriptase (RT) Inhibition Assays

Question: We are observing significant variability in our in vitro RT inhibition assays with this compound. What are the potential causes and troubleshooting steps?

Answer:

High variability in RT inhibition assays can stem from several factors. Here is a systematic approach to troubleshoot this issue:

  • Reagent Integrity:

    • Enzyme Activity: Ensure the reverse transcriptase enzyme is stored correctly and has not undergone multiple freeze-thaw cycles. Use a fresh aliquot of enzyme for each experiment.

    • Substrate and Primer Quality: Verify the concentration and purity of dNTPs and the primer-template. Degradation of these components can lead to inconsistent results.

    • Compound Stability: Confirm the stability of this compound triphosphate (the active form) in your assay buffer.

  • Assay Conditions:

    • Incubation Times and Temperatures: Optimize and strictly control incubation times and temperatures. Minor variations can significantly impact enzyme kinetics.

    • Buffer Composition: Ensure the pH and ionic strength of the assay buffer are optimal for the specific reverse transcriptase being used.

  • Experimental Execution:

    • Pipetting Accuracy: Use calibrated pipettes and proper technique to minimize volume errors, especially when preparing serial dilutions of the inhibitor.

    • Plate Effects: Be mindful of potential edge effects on microplates. It is advisable to not use the outer wells for critical samples or to randomize the sample layout.

Experimental Protocol: HIV-1 Reverse Transcriptase Inhibition Assay

  • Reaction Mixture Preparation: Prepare a reaction mixture containing 50 mM Tris-HCl (pH 7.8), 60 mM KCl, 2.5 mM MgCl2, 10 mM DTT, a poly(rA)-oligo(dT) primer-template, and [³H]TTP.

  • Enzyme Addition: Add purified recombinant HIV-1 RT to the reaction mixture.

  • Inhibitor Addition: Add serial dilutions of this compound triphosphate to the reaction wells. Include a no-inhibitor control and a positive control (e.g., Azidothymidine triphosphate).

  • Incubation: Incubate the reaction plate at 37°C for 1 hour.

  • Termination: Stop the reaction by adding ice-cold 10% trichloroacetic acid (TCA).

  • Quantification: Precipitate the DNA on glass fiber filters, wash with 5% TCA and ethanol, and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Calculate the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.

Issue: Unexpected In Vivo Toxicity in Animal Models

Question: Our preclinical studies with a nucleoside analog similar to this compound are showing unexpected toxicity, particularly elevated pancreatic enzymes. How should we investigate this?

Answer:

Unexpected in vivo toxicity requires a thorough investigation to understand the underlying mechanism. Given the clinical findings with this compound, a focus on pancreatic toxicity is warranted.

  • Dose-Response and Exposure Analysis:

    • Establish a clear dose-response relationship for the observed toxicity.

    • Conduct toxicokinetic studies to correlate the adverse findings with the plasma and tissue concentrations of the drug and its metabolites.

  • Histopathological Examination:

    • Perform detailed histopathological analysis of the pancreas and other potentially affected organs (e.g., liver, kidney, bone marrow) from toxicology study animals. Look for signs of inflammation, necrosis, or other cellular damage.

  • Biomarker Analysis:

    • Monitor serum levels of amylase and lipase at multiple time points during the study.

    • Consider exploratory biomarkers of pancreatic injury if available.

  • Mechanism-Based In Vitro Assays:

    • Investigate the potential for mitochondrial toxicity, a known class effect of some NRTIs, using assays that measure mitochondrial DNA polymerase gamma inhibition or effects on mitochondrial respiration in relevant cell lines.

Frequently Asked Questions (FAQs)

Q1: What was the primary challenge that led to the discontinuation of this compound's clinical development?

A1: The clinical development of this compound was terminated during Phase II trials due to an increased incidence of grade 4 hyperlipasemia, which is a significant elevation of the pancreatic enzyme lipase in the blood. This finding raised serious safety concerns regarding potential pancreatitis.

Q2: What is the mechanism of action of this compound?

A2: this compound is a nucleoside reverse transcriptase inhibitor (NRTI). Inside the host cell, it is phosphorylated to its active triphosphate form. This active form competes with the natural deoxycytidine triphosphate and is incorporated into the growing viral DNA chain by the HIV reverse transcriptase. Because this compound triphosphate lacks a 3'-hydroxyl group, its incorporation results in chain termination, thus inhibiting viral replication.

Q3: Is hyperlipasemia a known side effect of other NRTIs?

A3: Yes, pancreatitis and asymptomatic elevations of pancreatic enzymes (hyperamylasemia and hyperlipasemia) are known potential adverse effects of several NRTIs, particularly older agents like didanosine and stavudine. The proposed mechanism often involves mitochondrial toxicity.

Q4: What are the key considerations for monitoring pancreatic safety in clinical trials of NRTIs?

A4: Rigorous monitoring of pancreatic safety is crucial. Key considerations include:

  • Baseline Assessment: Collection of baseline amylase and lipase levels, as well as a history of pancreatic disease or risk factors (e.g., alcohol use, hypertriglyceridemia).

  • Routine Monitoring: Regular monitoring of serum amylase and lipase levels throughout the trial.

  • Symptom Monitoring: Educating patients to report any symptoms of pancreatitis, such as severe abdominal pain, nausea, and vomiting.

  • Action Plan: A clear protocol for managing elevated enzyme levels, including criteria for dose interruption or discontinuation and further diagnostic workup (e.g., abdominal imaging).

Data Presentation

Due to the early termination of the Phase II trial for this compound, detailed quantitative data on adverse events were not extensively published. The following table is an illustrative example of how such data would be presented, based on typical reporting from clinical trials of similar compounds.

Table 1: Illustrative Adverse Event Profile of a Hypothetical NRTI in a Phase II Study

Adverse EventPlacebo (n=50)NRTI Dose A (n=50)NRTI Dose B (n=50)
Any Adverse Event 35 (70%)40 (80%)42 (84%)
Grade 3/4 AE 5 (10%)12 (24%)18 (36%)
Nausea8 (16%)15 (30%)18 (36%)
Diarrhea6 (12%)12 (24%)15 (30%)
Headache5 (10%)8 (16%)10 (20%)
Hyperlipasemia 2 (4%) 8 (16%) 15 (30%)
Grade 3 Hyperlipasemia0 (0%)2 (4%)5 (10%)
Grade 4 Hyperlipasemia 0 (0%) 1 (2%) 4 (8%)

Note: Data are presented as n (%). This table is for illustrative purposes only and does not represent actual data for this compound.

Experimental Protocols

Protocol: Serum Lipase Activity Assay (Colorimetric)

  • Principle: This assay is based on the enzymatic cleavage of a chromogenic substrate by lipase, resulting in a colored product that can be measured spectrophotometrically.

  • Reagents:

    • Lipase assay buffer (e.g., 50 mM Tris-HCl, pH 8.0)

    • Chromogenic lipase substrate (e.g., p-nitrophenyl butyrate)

    • Sample (serum or plasma)

    • Lipase standard solution

  • Procedure:

    • Prepare a standard curve using the lipase standard solution.

    • Add a small volume of the sample or standard to a microplate well.

    • Add the assay buffer to each well.

    • Initiate the reaction by adding the chromogenic substrate.

    • Incubate the plate at 37°C for a defined period (e.g., 30 minutes).

    • Measure the absorbance at the appropriate wavelength (e.g., 405 nm for p-nitrophenol).

    • Calculate the lipase activity in the samples by comparing their absorbance to the standard curve.

Protocol: General Preclinical Toxicology Screening Workflow for a Novel NRTI

  • In Vitro Cytotoxicity: Assess the cytotoxicity of the compound in various cell lines (e.g., HepG2 for liver, CEM-CCRF for lymphocytes) to determine the CC50 (50% cytotoxic concentration).

  • Mitochondrial Toxicity Assessment:

    • Evaluate the inhibition of mitochondrial DNA polymerase gamma.

    • Measure the effect on mitochondrial respiration using techniques like Seahorse XF analysis.

  • Acute Toxicity Study (Rodent):

    • Administer single escalating doses to determine the maximum tolerated dose (MTD).

    • Observe for clinical signs of toxicity and mortality.

  • Repeat-Dose Toxicology Study (Rodent and Non-Rodent):

    • Administer the compound daily for a specified duration (e.g., 28 days) at multiple dose levels.

    • Include a control group and a recovery group.

    • Monitor clinical signs, body weight, food consumption, and perform regular hematology and clinical chemistry analysis (including amylase and lipase).

    • At the end of the study, perform a full necropsy and histopathological examination of all major organs.

  • Genotoxicity Studies:

    • Conduct a battery of tests, including the Ames test (bacterial reverse mutation assay), an in vitro chromosomal aberration assay, and an in vivo micronucleus assay.

Visualizations

Dexelvucitabine_MOA cluster_cell Host Cell cluster_virus HIV Replication This compound This compound This compound-MP This compound-MP This compound->this compound-MP Cellular Kinases This compound-DP This compound-DP This compound-MP->this compound-DP This compound-TP This compound Triphosphate (Active) This compound-DP->this compound-TP RT Reverse Transcriptase This compound-TP->RT Inhibition Viral_RNA Viral RNA Viral_RNA->RT Viral_DNA Viral DNA (Incomplete) RT->Viral_DNA Chain Termination

Caption: Mechanism of action of this compound.

Experimental_Workflow Start Start InVitro_Assays In Vitro Assays (RT Inhibition, Cytotoxicity) Start->InVitro_Assays Preclinical_Tox Preclinical Toxicology (Rodent, Non-Rodent) InVitro_Assays->Preclinical_Tox IND_Submission IND Submission Preclinical_Tox->IND_Submission Phase_I Phase I Clinical Trial (Safety, PK/PD) IND_Submission->Phase_I Phase_II Phase II Clinical Trial (Efficacy, Dose-Ranging, Safety) Phase_I->Phase_II Go_NoGo Safety Signal? (e.g., Hyperlipasemia) Phase_II->Go_NoGo Halt_Development Halt Development Go_NoGo->Halt_Development Yes Phase_III Phase III Clinical Trial Go_NoGo->Phase_III No Troubleshooting_Tree Start Elevated Lipase in Clinical Trial Assess_Symptoms Symptoms of Pancreatitis? Start->Assess_Symptoms Dose_Interruption Immediate Dose Interruption Assess_Symptoms->Dose_Interruption Yes Monitor_Asymptomatic Continue Monitoring Lipase Levels Assess_Symptoms->Monitor_Asymptomatic No Abdominal_Imaging Abdominal Imaging (CT or MRI) Dose_Interruption->Abdominal_Imaging Confirm_Pancreatitis Pancreatitis Confirmed? Abdominal_Imaging->Confirm_Pancreatitis Discontinue_Drug Discontinue Investigational Drug Confirm_Pancreatitis->Discontinue_Drug Yes Consider_Other_Causes Investigate Other Causes (e.g., Concomitant Meds, Comorbidities) Confirm_Pancreatitis->Consider_Other_Causes No Monitor_Asymptomatic->Consider_Other_Causes Resume_Dosing Consider Resuming Dosing with Caution Consider_Other_Causes->Resume_Dosing

Dexelvucitabine Clinical Trial Discontinuation: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides detailed information regarding the discontinuation of the clinical trials for Dexelvucitabine (also known as Reverset or DFC). The following question-and-answer guide addresses potential issues and frequently asked questions that researchers may encounter when reviewing the data and history of this investigational antiretroviral agent.

Frequently Asked Questions (FAQs)

Q1: What was the primary reason for the discontinuation of the this compound clinical trials?

The clinical development of this compound was halted due to significant safety concerns. Specifically, an increased incidence of Grade 4 hyperlipasemia, which is a severe elevation of the pancreatic enzyme lipase in the blood, was observed in patients participating in a Phase II trial. The decision to terminate further development was made by the pharmaceutical companies Pharmasset and Incyte on April 3, 2006.

Q2: What is this compound and what was its intended mechanism of action?

This compound is a cytidine nucleoside analog that acts as a nucleoside reverse transcriptase inhibitor (NRTI). Its intended mechanism of action was to inhibit the replication of the human immunodeficiency virus (HIV-1) by interfering with the viral reverse transcriptase enzyme. This enzyme is crucial for the conversion of viral RNA into DNA, a key step in the HIV life cycle.

Q3: Was there any evidence of efficacy for this compound before the trials were stopped?

Yes, prior to the discontinuation, Phase II clinical trials had shown some indication of antiviral efficacy. A decrease in the mean viral load was observed in patients with HIV infection who were treated with this compound.

Q4: What are the clinical implications of Grade 4 hyperlipasemia?

Grade 4 hyperlipasemia is a serious adverse event that can be indicative of pancreatic inflammation or pancreatitis. While elevations in lipase can sometimes be asymptomatic, they can also be associated with abdominal pain, nausea, and vomiting. If left unmanaged, severe pancreatitis can lead to serious complications and can be life-threatening. In the context of HIV, asymptomatic elevations of amylase and lipase are not uncommon and can be associated with certain medications or underlying conditions like chronic hepatitis B or C.

Troubleshooting Guide

Issue: Interpreting the reported incidence of hyperlipasemia in this compound trials.

Troubleshooting Steps:

  • Acknowledge the Key Finding: The pivotal safety signal was an increased incidence of Grade 4 hyperlipasemia.

  • Review Available Quantitative Data: While comprehensive data from the Phase IIb trial (study 203) is not publicly available, a key finding emerged from a long-term extension trial (study 901).

  • Consult Data Summary Table: Refer to the table below for a summary of the reported adverse event data.

Quantitative Data Summary: Adverse Events
Adverse EventPopulationIncidence RateCitation
Grade IV HyperlipasemiaPatients in a long-term extension trial (study 901) receiving 200 mg this compound without 3TC or FTC background therapyApproximately 40%[1]

Issue: Understanding the context of pancreatic safety in NRTI drug development.

Troubleshooting Steps:

  • Recognize Class-Specific Toxicities: Pancreatitis is a known, albeit infrequent, adverse effect associated with some nucleoside reverse transcriptase inhibitors.

  • Historical Context: Older NRTIs, such as didanosine (ddI) and stavudine (d4T), have been more strongly associated with pancreatitis. The incidence of pancreatitis with these agents was found to be dose-dependent in some studies.

  • Risk Factors: In HIV-positive individuals, other risk factors for pancreatitis include alcohol use, certain opportunistic infections, and the use of other medications like pentamidine.

Experimental Protocols

Methodology for Monitoring Pancreatic Safety in Antiretroviral Clinical Trials

The following is a generalized protocol for monitoring pancreatic enzyme levels in clinical trials of investigational antiretroviral agents, based on standard clinical practice and regulatory guidelines. The precise protocol for the this compound trials is not publicly available.

1. Baseline Assessment:

  • Collect a thorough medical history, including any prior history of pancreatitis or pancreatic disease.
  • Document concomitant medications, especially those known to affect pancreatic function.
  • Obtain baseline laboratory values for serum amylase and lipase.

2. Routine Monitoring:

  • Serum lipase and amylase levels should be monitored at regular intervals throughout the trial (e.g., at screening, baseline, week 4, week 8, week 12, and then every 12 weeks thereafter).
  • More frequent monitoring may be warranted based on the drug's preclinical safety profile or emerging clinical data.

3. Unscheduled Monitoring:

  • Perform immediate measurement of serum lipase and amylase in any patient who presents with signs or symptoms suggestive of pancreatitis (e.g., abdominal pain, nausea, vomiting).

4. Grading of Abnormalities:

  • Utilize a standardized grading scale for hyperlipasemia and hyperamylasemia, such as the Division of AIDS (DAIDS) Table for Grading the Severity of Adult and Pediatric Adverse Events.
  • Grade 1: 1.1 - 1.5 x Upper Limit of Normal (ULN)
  • Grade 2: 1.6 - 2.5 x ULN
  • Grade 3: 2.6 - 5.0 x ULN
  • Grade 4: > 5.0 x ULN

5. Management of Abnormalities:

  • Asymptomatic Grade 1-2 Elevations: Continue the investigational drug with increased vigilance and repeat testing.
  • Asymptomatic Grade 3 Elevations: Consider temporary interruption of the investigational drug and increase the frequency of monitoring. Investigate other potential causes.
  • Asymptomatic Grade 4 Elevations or Symptomatic Elevations of Any Grade: Immediately discontinue the investigational drug. Initiate appropriate clinical management for pancreatitis.

Visualizations

Dexelvucitabine_MOA cluster_virus HIV-1 Virion cluster_cell Host CD4+ T-Cell Viral RNA Viral RNA Reverse_Transcriptase Reverse Transcriptase Viral RNA->Reverse_Transcriptase Template Viral_DNA Viral DNA Reverse_Transcriptase->Viral_DNA Synthesis Integration Integration into Host Genome Viral_DNA->Integration This compound This compound This compound->Reverse_Transcriptase Inhibition Trial_Discontinuation_Logic Start Phase II Clinical Trial (this compound) Safety_Monitoring Routine Safety Monitoring (Serum Lipase) Start->Safety_Monitoring Adverse_Event Increased Incidence of Grade 4 Hyperlipasemia Safety_Monitoring->Adverse_Event Risk_Assessment Benefit-Risk Assessment Adverse_Event->Risk_Assessment Unfavorable Discontinuation Discontinuation of Clinical Trials Risk_Assessment->Discontinuation

References

Validation & Comparative

Comparative Analysis of Dexelvucitabine and Other Cytidine Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparative analysis of the investigational nucleoside reverse transcriptase inhibitor (NRTI) Dexelvucitabine against other notable cytidine analogs. This document summarizes key performance data from preclinical and clinical studies, details relevant experimental methodologies, and visualizes associated biochemical pathways and workflows.

Executive Summary

This compound (also known as Reverset or D-d4FC) is a cytidine nucleoside analog that showed promise as an inhibitor of human immunodeficiency virus type 1 (HIV-1) reverse transcriptase.[1][2] It demonstrated activity against both wild-type and some NRTI-resistant strains of HIV-1. However, its clinical development was terminated during Phase II trials due to a significant safety concern, namely an increased incidence of grade 4 hyperlipasemia (an excess of the pancreatic enzyme lipase in the blood).[2] This guide provides a comparative perspective on this compound's efficacy, cellular pharmacology, and safety profile in relation to other cytidine analogs such as Lamivudine, Emtricitabine, and Zalcitabine.

Mechanism of Action: Inhibition of HIV-1 Reverse Transcriptase

Like other cytidine analogs, this compound exerts its antiviral effect by inhibiting the HIV-1 reverse transcriptase (RT) enzyme.[1] As a prodrug, it requires intracellular phosphorylation to its active triphosphate form, this compound triphosphate (DFC-TP).[3][4] DFC-TP then competes with the natural substrate, deoxycytidine triphosphate (dCTP), for incorporation into the growing viral DNA chain. The absence of a 3'-hydroxyl group on the sugar moiety of the incorporated this compound results in the termination of DNA chain elongation, thus halting viral replication.[5]

NRTI_Mechanism_of_Action cluster_cell Host Cell cluster_virus HIV Replication This compound This compound (Prodrug) DFC_MP DFC-MP This compound->DFC_MP Cellular Kinases DFC_DP DFC-DP DFC_MP->DFC_DP DFC_TP DFC-TP (Active) DFC_DP->DFC_TP RT Reverse Transcriptase DFC_TP->RT Competes with dCTP Inhibits Elongation viral_RNA Viral RNA viral_DNA Viral DNA viral_RNA->viral_DNA Reverse Transcription

Figure 1: Mechanism of action of this compound.

Comparative In Vitro Antiviral Activity

Direct head-to-head comparative studies detailing the 50% effective concentration (EC50) of this compound against a wide array of cytidine analogs are limited in the public domain. However, available data indicates its potency against HIV-1. Preclinical studies highlighted that this compound's active triphosphate form has a long intracellular half-life and is effective against both wild-type and mutant HIV strains.[3]

CompoundTarget VirusCell LineEC50 (µM)Cytotoxicity (CC50, µM)Selectivity Index (CC50/EC50)Reference
This compound HIV-1 LAIPBM cellsAdditive to synergistic with LamivudineNot specifiedNot specified[4]
Lamivudine HIV-1 LAIPBM cellsAdditive to synergistic with this compoundNot specifiedNot specified[4]
Emtricitabine HIV-1VariousGenerally considered more potent in vitro than Lamivudine>100High[6][7]
Zalcitabine (ddC) HIV-1VariousPotentCan be cytotoxicVariable[8]

PBM: Peripheral Blood Mononuclear cells

Cellular Pharmacology: A Comparative Look at Intracellular Activation

The antiviral efficacy of nucleoside analogs is critically dependent on their conversion to the active triphosphate form within the host cell. A study directly comparing the cellular metabolism of this compound and Lamivudine in CEM (a human T-cell lymphoma line) and primary human peripheral blood mononuclear (PBM) cells provides valuable insights.[3][4]

Both this compound and Lamivudine are phosphorylated by deoxycytidine kinase.[3] In CEM cells, both drugs were rapidly converted to their respective triphosphate forms, reaching similar intracellular concentrations after 4 hours.[3] However, a key finding was the interaction between the two drugs. High concentrations of Lamivudine were found to decrease the intracellular levels of this compound triphosphate (DFC-TP).[3][4] Conversely, this compound did not significantly reduce the levels of Lamivudine triphosphate.[3] This suggests a potential for antagonistic drug interaction if co-administered, which would need to be considered in combination therapy design.[3][4]

ParameterThis compound (10 µM)Lamivudine (10 µM)Cell TypeReference
Intracellular Triphosphate Concentration (pmol/106 cells at 4h) 5.74 ± 0.465.70 ± 1.72CEM cells[3]
1.35 ± 0.022.01 ± 0.37PBM cells[3]
Effect of Co-incubation with high concentration of the other drug on Triphosphate levels Decreased by 88-94% in the presence of 33.3-100 µM LamivudineNo significant reduction in the presence of up to 100 µM this compoundCEM and PBM cells[3][4]

Safety and Tolerability: The Downfall of this compound

The clinical development of this compound was ultimately halted due to safety concerns. A Phase II clinical trial revealed an increased incidence of grade 4 hyperlipasemia, a condition characterized by abnormally high levels of the digestive enzyme lipase in the blood, which can be an indicator of pancreatic stress or damage.[2] While the precise mechanism of this compound-induced hyperlipasemia is not fully elucidated, pancreatitis is a known, albeit less common, class-effect of some nucleoside reverse transcriptase inhibitors, particularly the dideoxynucleosides like didanosine (ddI) and zalcitabine (ddC).[8] The proposed mechanism for NRTI-induced pancreatitis involves mitochondrial toxicity.[9] NRTIs can inhibit mitochondrial DNA polymerase gamma, leading to mitochondrial dysfunction, which can manifest in various organ toxicities, including the pancreas.[1][9]

Experimental_Workflow cluster_invitro In Vitro Antiviral Assay cluster_metabolism Intracellular Metabolism Assay cell_culture Cell Culture (e.g., PBM cells) hiv_infection HIV-1 Infection cell_culture->hiv_infection drug_treatment Treatment with Cytidine Analogs hiv_infection->drug_treatment viral_replication_assay Measure Viral Replication (e.g., p24 ELISA, RT assay) drug_treatment->viral_replication_assay data_analysis Calculate EC50 viral_replication_assay->data_analysis quantification Quantify Triphosphate Levels cell_incubation Incubate Cells with Radiolabeled Drug cell_lysis Cell Lysis cell_incubation->cell_lysis hplc HPLC Separation of Metabolites cell_lysis->hplc hplc->quantification

References

Validating the Antiviral Efficacy of Dexelvucitabine in Primary Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the antiviral efficacy of Dexelvucitabine, an investigational nucleoside reverse transcriptase inhibitor (NRTI), against key human pathogens. Due to the limited publicly available data on this compound, which was a failed experimental drug, this guide focuses on its activity against Human Immunodeficiency Virus (HIV) in primary human peripheral blood mononuclear cells (PBMCs). Its performance is compared with established antiretroviral agents. Additionally, a comparative framework for evaluating antiviral efficacy against Hepatitis B Virus (HBV) in primary human hepatocytes is presented, including data for currently approved therapeutics.

Executive Summary

Comparison of Antiviral Activity in Primary Cells

HIV-1 in Primary Human Peripheral Blood Mononuclear Cells (PBMCs)

The following table summarizes the antiviral activity of this compound's comparator drugs against HIV-1 in primary human PBMCs. While specific EC50 and CC50 values for this compound are not available, it is known to inhibit HIV-1 replication in these cells.[3]

Antiviral AgentEC50 (µM)CC50 (µM)Selectivity Index (SI = CC50/EC50)Cell Type
Lamivudine 0.21>100>476Human Peripheral Blood Mononuclear Cells (PBMCs)
Tenofovir Alafenamide (TAF) 0.005 - 0.01>10>1,385Human Peripheral Blood Mononuclear Cells (PBMCs)[1]

Note: The EC50 value for Lamivudine is from HIV-1 strain LAV infected PBMCs.

HBV in Primary Human Hepatocytes

The following table provides a summary of the antiviral activity of approved drugs against HBV in primary human hepatocytes, offering a benchmark for the evaluation of new chemical entities.

Antiviral AgentEC50 (nM)CC50 (nM)Selectivity Index (SI = CC50/EC50)Cell Type
Entecavir 0.138,10062,300Primary Duck Hepatocytes
Tenofovir Alafenamide (TAF) 86.6>10,000>115Not specified
Lamivudine 138>10,000>72Primary Duck Hepatocytes

Note: Data for Entecavir and Lamivudine are from primary duck hepatocytes, a relevant model for HBV research. The cell type for Tenofovir Alafenamide was not specified in the available source.

Experimental Protocols

Antiviral Efficacy Assay in Primary Human PBMCs (HIV-1)

This protocol outlines a general method for determining the antiviral activity of a compound against HIV-1 in primary human PBMCs.

1. Isolation and Culture of PBMCs:

  • Isolate PBMCs from fresh human whole blood or buffy coats using Ficoll-Paque density gradient centrifugation.

  • Wash the isolated cells with phosphate-buffered saline (PBS).

  • Culture the PBMCs in RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), L-glutamine, and antibiotics.

  • Stimulate the cells with a mitogen such as phytohemagglutinin (PHA) for 2-3 days to induce cell proliferation, which is necessary for efficient HIV-1 infection.

2. Antiviral Assay:

  • Seed the PHA-stimulated PBMCs in 96-well plates.

  • Prepare serial dilutions of the test compound (e.g., this compound) and add to the cells.

  • Infect the cells with a known titer of an HIV-1 laboratory strain (e.g., HIV-1 LAI) or a clinical isolate.

  • Include control wells with no drug (virus control) and no virus (cell control).

  • Incubate the plates at 37°C in a 5% CO2 incubator.

3. Quantification of Viral Replication:

  • After a set incubation period (typically 5-7 days), collect the culture supernatants.

  • Measure the level of HIV-1 p24 antigen in the supernatants using a commercial enzyme-linked immunosorbent assay (ELISA) kit.

  • The reduction in p24 antigen levels in the presence of the compound compared to the virus control indicates antiviral activity.

4. Cytotoxicity Assay:

  • In a parallel plate, treat uninfected PHA-stimulated PBMCs with the same serial dilutions of the test compound.

  • After the same incubation period, assess cell viability using a standard method such as the MTT or XTT assay.

  • This determines the concentration of the compound that is toxic to the host cells.

5. Data Analysis:

  • Calculate the EC50 value, which is the concentration of the compound that inhibits viral replication by 50%, from the viral replication data.

  • Calculate the CC50 value, which is the concentration of the compound that reduces cell viability by 50%, from the cytotoxicity data.

  • Determine the Selectivity Index (SI) by dividing the CC50 by the EC50. A higher SI value indicates a more favorable safety profile.

Antiviral Efficacy Assay in Primary Human Hepatocytes (HBV)

This protocol provides a general method for assessing the antiviral activity of a compound against HBV in primary human hepatocytes.

1. Culture of Primary Human Hepatocytes:

  • Plate cryopreserved or fresh primary human hepatocytes on collagen-coated plates.

  • Culture the cells in a specialized hepatocyte culture medium.

2. Antiviral Assay:

  • Treat the cultured hepatocytes with serial dilutions of the test compound.

  • Infect the cells with a known titer of HBV.

  • Include appropriate virus and cell controls.

  • Incubate the plates at 37°C in a 5% CO2 incubator, with regular medium changes containing the test compound.

3. Quantification of Viral Replication:

  • After an extended incubation period (e.g., 9-12 days), collect the culture supernatants and cell lysates.

  • Extracellular HBV DNA: Extract viral DNA from the supernatants and quantify the levels of HBV DNA using a quantitative real-time PCR (qPCR) assay.

  • Intracellular HBV DNA: Extract total DNA from the cell lysates and quantify the levels of intracellular HBV DNA replicative intermediates by qPCR.

4. Cytotoxicity Assay:

  • In a parallel plate, treat uninfected primary human hepatocytes with the same serial dilutions of the test compound.

  • Assess cell viability using a suitable assay (e.g., MTT, XTT) after the same incubation period.

5. Data Analysis:

  • Determine the EC50, CC50, and SI values as described for the HIV assay.

Visualizations

Antiviral_Efficacy_Workflow cluster_setup Experimental Setup cluster_infection Infection & Treatment cluster_analysis Data Analysis A Isolate & Culture Primary Cells C Seed Cells in Plates A->C B Prepare Serial Dilutions of Test Compound D Add Compound to Cells B->D C->D E Infect Cells with Virus D->E F Incubate E->F G Quantify Viral Replication (e.g., p24 ELISA, qPCR) F->G H Assess Cell Viability (e.g., MTT Assay) F->H I Calculate EC50 G->I J Calculate CC50 H->J K Determine Selectivity Index (SI = CC50 / EC50) I->K J->K

General workflow for validating antiviral efficacy in primary cells.

Dexelvucitabine_Activation cluster_cell Host Cell Dex This compound (Extracellular) Dex_intra This compound (Intracellular) Dex->Dex_intra Nucleoside Transporter Dex_MP This compound Monophosphate Dex_intra->Dex_MP Deoxycytidine Kinase Dex_DP This compound Diphosphate Dex_MP->Dex_DP dCMP Kinase Dex_TP This compound Triphosphate (Active) Dex_DP->Dex_TP Nucleoside Diphosphate Kinase RT HIV Reverse Transcriptase Dex_TP->RT Inhibition Inhibition of Viral DNA Synthesis RT->Inhibition

Proposed intracellular activation pathway of this compound.

References

Dexelvucitabine's Profile Against NRTI-Resistant HIV-1: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

An In-Depth Look at the Cross-Resistance Profile of the Investigational NRTI Dexelvucitabine

This guide provides a detailed comparison of the investigational nucleoside reverse transcriptase inhibitor (NRTI) this compound (also known as Elvucitabine, Reverset, ACH-126,443, and β-L-Fd4C) with other established NRTIs. The focus is on its performance against common NRTI-resistance mutations in HIV-1, supported by available preclinical data. This compound is a cytidine nucleoside analog that, despite its development being halted, has demonstrated a unique resistance profile of interest to researchers in the field of antiretroviral drug development.

Executive Summary

This compound has shown potent in vitro activity against wild-type HIV-1 and, notably, against certain strains resistant to other NRTIs.[1] Preclinical studies have indicated that it retains significant activity against HIV-1 with the M184V mutation, a common resistance pathway for lamivudine and emtricitabine.[2] Furthermore, it has demonstrated efficacy against some zidovudine- and tenofovir-resistant isolates.[3] However, specific mutations, such as M184I in combination with D237E, have been shown to confer moderate resistance to this compound.[4] This guide synthesizes the available data on this compound's cross-resistance profile, providing a valuable resource for understanding its potential and limitations.

Comparative Cross-Resistance of this compound

The following table summarizes the in vitro cross-resistance data for this compound against key NRTI resistance mutations, compared with other NRTIs. Data is presented as fold change in 50% effective concentration (EC₅₀) or 50% inhibitory concentration (IC₅₀) relative to wild-type HIV-1.

HIV-1 MutantThis compound (Elvucitabine)Lamivudine (3TC)Zidovudine (AZT)Tenofovir (TDF)
Wild-Type 1.01.01.01.0
M184V Low-level resistance (IC₅₀ within achievable plasma concentrations)[2]High-level (>100-fold)HypersusceptibleHypersusceptible
M184I + D237E ~10-foldHigh-level--
Zidovudine-Resistant (TAMs) Potentially more potent activity[3]Generally susceptibleHigh-level (variable)Reduced susceptibility
Tenofovir-Resistant (e.g., K65R) Potentially more potent activity[3]Generally susceptibleSusceptibleHigh-level

Note: A hyphen (-) indicates that specific data was not available in the reviewed sources.

Key Resistance Pathways and Mechanisms

Nucleoside reverse transcriptase inhibitors function as chain terminators during the reverse transcription of viral RNA into DNA. Resistance to NRTIs primarily develops through two main mechanisms:

  • Discrimination: Mutations in the reverse transcriptase enzyme reduce its ability to incorporate the NRTI analog compared to the natural deoxynucleoside triphosphate (dNTP). Key mutations involved in this pathway include M184V/I and K65R.

  • Excision (Primer Unblocking): A set of mutations, known as thymidine analog mutations (TAMs), enhance the enzyme's ability to remove the incorporated NRTI from the end of the DNA chain, allowing transcription to resume.

The following diagram illustrates the mechanism of action of NRTIs and the points at which resistance mutations interfere with this process.

NRTI Mechanism of Action and Resistance cluster_0 Normal HIV-1 Reverse Transcription cluster_1 NRTI Inhibition and Resistance Mechanisms Viral RNA Viral RNA RT Reverse Transcriptase Viral RNA->RT Template dNTP dNTP dNTP->RT Substrate Proviral DNA Proviral DNA RT->Proviral DNA Synthesis NRTI This compound-TP (Chain Terminator) RT_Inhibited Inhibited Reverse Transcriptase NRTI->RT_Inhibited Chain Termination DNA Chain Termination RT_Inhibited->Chain Termination Discrimination Discrimination (e.g., M184V, K65R) RT_Inhibited->Discrimination Reduced Incorporation Excision Excision (TAMs) (Primer Unblocking) Chain Termination->Excision Removal of NRTI

Caption: Mechanism of NRTI action and resistance pathways.

Experimental Protocols

The data presented in this guide are derived from in vitro phenotypic susceptibility assays. While specific protocols for this compound are not exhaustively detailed in the available literature due to its discontinued development, the general methodology can be outlined as follows.

General Protocol for Phenotypic HIV-1 Drug Susceptibility Assay:

  • Virus Preparation:

    • Site-directed mutagenesis is used to introduce specific resistance mutations into an infectious molecular clone of HIV-1 (e.g., pNL4-3).

    • Alternatively, clinical isolates from patients with known resistance profiles are used.

    • Viral stocks are generated by transfecting permissive cell lines (e.g., HEK293T) with the viral clones.

    • The viral titer is determined, often by measuring the p24 antigen concentration or by a tissue culture infectious dose (TCID₅₀) assay.

  • Cell Culture:

    • A susceptible host cell line, such as peripheral blood mononuclear cells (PBMCs) from healthy donors or a T-cell line (e.g., MT-2, CEM), is prepared.

    • For PBMCs, cells are stimulated with phytohemagglutinin (PHA) and cultured in the presence of interleukin-2 (IL-2).

  • Drug Susceptibility Assay:

    • Serial dilutions of this compound and other comparator NRTIs are prepared in 96-well plates.

    • Cells are seeded into the wells and infected with a standardized amount of the wild-type or mutant virus.

    • The plates are incubated for a defined period (typically 3-7 days) to allow for viral replication.

  • Measurement of Viral Replication:

    • The extent of viral replication is quantified by measuring the amount of p24 antigen in the culture supernatant using an enzyme-linked immunosorbent assay (ELISA).

    • Alternatively, reverse transcriptase activity in the supernatant can be measured, or reporter gene expression (e.g., luciferase) from engineered cell lines can be quantified.

  • Data Analysis:

    • The drug concentration that inhibits viral replication by 50% (EC₅₀ or IC₅₀) is calculated for each drug against each viral strain using a dose-response curve.

    • The fold change in resistance is determined by dividing the EC₅₀/IC₅₀ for the mutant virus by the EC₅₀/IC₅₀ for the wild-type virus.

The following diagram outlines the typical workflow for a phenotypic drug susceptibility assay.

Phenotypic Drug Susceptibility Assay Workflow cluster_0 Virus Preparation cluster_1 Assay Setup cluster_2 Incubation and Analysis Mutagenesis Site-Directed Mutagenesis of HIV-1 Clone Transfection Transfection of Permissive Cells Mutagenesis->Transfection Virus Stock Generation of Viral Stocks Transfection->Virus Stock Infection Infection with WT or Mutant Virus Virus Stock->Infection Drug Dilution Serial Dilution of NRTIs Drug Dilution->Infection Cell Seeding Seeding of Target Cells (e.g., PBMCs) Cell Seeding->Infection Incubation Incubation (3-7 days) Quantification Quantification of Viral Replication (e.g., p24 ELISA) Incubation->Quantification Data Analysis Calculation of EC50 and Fold Change Quantification->Data Analysis

Caption: Workflow for a phenotypic drug susceptibility assay.

Conclusion

The available data suggest that this compound possessed a potentially advantageous cross-resistance profile, particularly concerning the common M184V mutation that confers high-level resistance to lamivudine and emtricitabine. Its activity against some zidovudine- and tenofovir-resistant strains further highlighted its potential as a salvage therapy agent. However, the emergence of resistance with the M184I/D237E mutations indicates a specific pathway for reduced susceptibility. While its clinical development was halted, the study of this compound's interactions with NRTI-resistant HIV-1 provides valuable insights for the design of future antiretroviral agents with improved resistance profiles. Further research into the structural basis of its activity against resistant reverse transcriptase variants could inform the development of next-generation NRTIs.

References

Reproducibility of In Vitro Findings for Dexelvucitabine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dexelvucitabine (also known as Reverset or d-d4FC) is a cytidine analogue nucleoside reverse transcriptase inhibitor (NRTI) that demonstrated potent in vitro activity against human immunodeficiency virus type 1 (HIV-1), including strains resistant to other NRTIs such as zidovudine (AZT) and lamivudine (3TC). Despite its promising preclinical profile, the clinical development of this compound was terminated during Phase II trials due to safety concerns, specifically a higher incidence of hyperlipasemia.

This guide provides a comprehensive overview of the available in vitro data for this compound, comparing its performance with established NRTIs. A critical aspect of preclinical drug development is the reproducibility of in vitro findings. While specific studies on the reproducibility of this compound's in vitro data are not publicly available, this guide will also address the general factors that can influence the variability and reproducibility of in vitro anti-HIV assays.

Data Presentation: In Vitro Efficacy and Cytotoxicity

The following tables summarize the reported in vitro anti-HIV-1 activity (EC50) and cytotoxicity (CC50) of this compound and a selection of other NRTIs. The 50% effective concentration (EC50) is the concentration of the drug that inhibits 50% of viral replication, while the 50% cytotoxic concentration (CC50) is the concentration that causes a 50% reduction in cell viability. The Selectivity Index (SI), calculated as CC50/EC50, is a measure of the drug's therapeutic window.

Table 1: In Vitro Anti-HIV-1 Activity (EC50) of this compound and Comparator NRTIs

CompoundCell LineHIV-1 StrainEC50 (µM)Reference
This compound Human PBM cellsLAIEC90 ≤ 1 µM[1]
Lamivudine (3TC) Human PBM cellsLAIPotent[2]
Zidovudine (AZT) Jurkat cells-Variable[3]
Tenofovir MT-2 cells-Potent[4]
Emtricitabine (FTC) Human PBM cells-Potent[4]

Note: Specific EC50 values for this compound from multiple peer-reviewed publications are scarce. The available information often refers to its high potency without providing precise comparative values.

Table 2: In Vitro Cytotoxicity (CC50) and Selectivity Index (SI) of NRTIs

CompoundCell LineCC50 (µM)Selectivity Index (SI = CC50/EC50)Reference
This compound ----
Lamivudine (3TC) ->10High[5]
Zidovudine (AZT) ->20Variable[5]
Tenofovir MT-2 cells>100High[4]
Emtricitabine (FTC) ->50High[4]

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility of in vitro findings. Below are generalized methodologies for key experiments used to evaluate the anti-HIV activity of compounds like this compound.

Anti-HIV-1 Activity Assay (EC50 Determination)

This protocol is a standard method to determine the concentration of a compound that inhibits HIV-1 replication by 50%.

a. Cell Culture and Virus Stocks:

  • Human peripheral blood mononuclear cells (PBMCs) are isolated from healthy donors and stimulated with phytohemagglutinin (PHA) and interleukin-2 (IL-2) for 3 days.

  • Alternatively, established T-cell lines such as MT-4 or CEM can be used.

  • Laboratory-adapted HIV-1 strains (e.g., HIV-1 LAI) or clinical isolates are propagated in appropriate cell cultures to generate high-titer virus stocks.

b. Assay Procedure:

  • Seed PHA-stimulated PBMCs or T-cell lines in 96-well plates.

  • Prepare serial dilutions of the test compound (e.g., this compound) and add to the cells.

  • Infect the cells with a pre-titered amount of HIV-1.

  • Include control wells with virus only (no drug) and cells only (no virus, no drug).

  • Incubate the plates at 37°C in a humidified 5% CO2 incubator for 5-7 days.

  • On the final day, collect the cell culture supernatant to measure the extent of viral replication.

c. Measurement of Viral Replication:

  • p24 Antigen Capture ELISA: This immunoassay quantifies the amount of HIV-1 p24 capsid protein in the culture supernatant, which is proportional to the amount of virus.

  • Reverse Transcriptase (RT) Activity Assay: This assay measures the activity of the viral RT enzyme in the supernatant.

d. Data Analysis:

  • The percentage of viral inhibition is calculated for each drug concentration relative to the virus control.

  • The EC50 value is determined by plotting the percentage of inhibition against the drug concentration and fitting the data to a sigmoidal dose-response curve.

Cytotoxicity Assay (CC50 Determination)

This protocol assesses the toxicity of the compound on the host cells used in the antiviral assay.

a. Assay Procedure:

  • Seed the same type of cells used in the antiviral assay (e.g., PBMCs, MT-4 cells) in 96-well plates.

  • Add serial dilutions of the test compound to the cells.

  • Include control wells with cells only (no drug).

  • Incubate the plates for the same duration as the antiviral assay.

b. Measurement of Cell Viability:

  • MTT or XTT Assay: These colorimetric assays measure the metabolic activity of viable cells. The amount of colored formazan product is proportional to the number of living cells.

  • Trypan Blue Exclusion: This method involves staining the cells with trypan blue, which is excluded by viable cells but taken up by non-viable cells. The number of viable and non-viable cells is then counted using a microscope.

c. Data Analysis:

  • The percentage of cell viability is calculated for each drug concentration relative to the cell control.

  • The CC50 value is determined by plotting the percentage of cell viability against the drug concentration and fitting the data to a sigmoidal dose-response curve.

Mandatory Visualizations

Signaling Pathway of NRTI Action

NRTI_Mechanism cluster_cell Host Cell cluster_virus HIV Replication NRTI NRTI (e.g., this compound) NRTI_MP NRTI Monophosphate NRTI->NRTI_MP Cellular Kinases NRTI_DP NRTI Diphosphate NRTI_MP->NRTI_DP Cellular Kinases NRTI_TP NRTI Triphosphate (Active Form) NRTI_DP->NRTI_TP Cellular Kinases RT Reverse Transcriptase NRTI_TP->RT Inhibits Viral_RNA Viral RNA Proviral_DNA Proviral DNA Viral_RNA->Proviral_DNA Reverse Transcription

Caption: Mechanism of action of Nucleoside Reverse Transcriptase Inhibitors (NRTIs).

Experimental Workflow for In Vitro Anti-HIV Assay

Antiviral_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Host Cells (e.g., PBMCs, MT-4) D Seed Cells in 96-well Plate A->D B Prepare Serial Dilutions of Test Compound E Add Compound Dilutions to Cells B->E C Prepare HIV-1 Stock F Infect Cells with HIV-1 C->F D->E E->F G Incubate for 5-7 Days F->G H Collect Supernatant G->H I Measure Viral Replication (p24 ELISA or RT Assay) H->I J Calculate % Inhibition I->J K Determine EC50 J->K

Caption: Workflow for determining the in vitro anti-HIV efficacy (EC50) of a compound.

Factors Influencing Reproducibility of In Vitro Findings

Reproducibility_Factors cluster_biological Biological Factors cluster_technical Technical Factors cluster_outcome Outcome A Cell Line/Donor Variability G Variability in EC50/CC50 A->G B Virus Strain and Titer B->G C Cell Passage Number C->G D Assay Protocol Variations D->G E Reagent Quality and Stability E->G F Data Analysis Method F->G

Caption: Key factors that can impact the reproducibility of in vitro antiviral assay results.

Discussion on Reproducibility

The reproducibility of in vitro findings is paramount for making informed decisions in drug development. However, several factors can contribute to variability in the results of anti-HIV assays.[6][7]

  • Biological Variability:

    • Cell Source: The use of different cell lines (e.g., MT-4, CEM) or primary cells (PBMCs) from different donors can lead to variations in drug metabolism and viral replication kinetics, thereby affecting the measured EC50 values.[5]

    • Viral Strain: Different laboratory-adapted strains and clinical isolates of HIV-1 can exhibit varying sensitivities to antiretroviral drugs.[8]

    • Cell Culture Conditions: Factors such as cell density, passage number, and media composition can influence cell health and susceptibility to viral infection.

  • Technical Variability:

    • Assay Method: The specific assay used to measure viral replication (e.g., p24 ELISA, RT assay, reporter gene assay) can have different sensitivities and dynamic ranges, leading to variations in EC50 values.[3]

    • Reagent Quality: The quality and stability of reagents, including the test compound, cell culture media, and assay components, are critical for consistent results.

    • Data Analysis: The statistical method used to calculate the EC50 from the dose-response curve can also introduce variability.[4]

Conclusion

This compound demonstrated significant promise as a potent NRTI in in vitro studies, exhibiting activity against a range of HIV-1 variants. However, its clinical development was halted due to toxicity. The reproducibility of the specific in vitro efficacy and cytotoxicity values for this compound is difficult to ascertain due to the limited availability of comprehensive, comparative data in the public domain.

This guide highlights the importance of standardized and well-documented experimental protocols in ensuring the reliability and reproducibility of in vitro findings. For any antiviral drug candidate, a thorough evaluation across multiple cell types, viral strains, and independent laboratories is essential to build a robust preclinical data package and to have confidence in the translatability of in vitro results to the clinical setting. Researchers and drug development professionals should consider the multifaceted factors that can influence assay variability when interpreting and comparing in vitro data for any investigational compound.

References

Dexelvucitabine Combination Therapies: A Comparative Analysis of Synergistic and Antagonistic Effects

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the synergistic and antagonistic effects observed in preclinical studies of Dexelvucitabine in combination with other antiretroviral agents. The data presented herein is intended to inform further research and drug development efforts in the field of HIV therapeutics.

This compound and Lamivudine: A Detailed Interaction Analysis

This compound (also known as β-D-2',3'-didehydro-2',3'-dideoxy-5-fluorocytidine, DFC) is a nucleoside reverse transcriptase inhibitor (NRTI) that has been evaluated for the treatment of HIV-1 infection. Its combination with Lamivudine (3TC), another NRTI, has been the subject of in-vitro studies to determine the nature of their interaction.

Summary of In-Vitro Antiviral Effects

The combination of this compound and Lamivudine has been shown to exhibit primarily additive to synergistic effects against HIV-1 replication in primary human peripheral blood mononuclear (PBM) cells.[1][2][3] However, at high concentrations and specific ratios, a trend towards weak antagonism has been observed.[2]

Quantitative Analysis of Drug Interaction

The interaction between this compound and Lamivudine was quantitatively assessed using the Chou-Talalay method, which calculates a Combination Index (CI). A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.

Table 1: Combination Indices for this compound and Lamivudine against HIV-1 LAI in PBM Cells [2]

DFC:3TC RatioEC50 (CI)EC75 (CI)EC90 (CI)EC95 (CI)Interaction
10:10.850.900.951.00Additive to Synergistic
25:10.750.800.850.90Synergistic
100:10.650.700.750.80Synergistic
3:11.051.101.151.20Additive to Weakly Antagonistic

EC50, EC75, EC90, and EC95 represent the effective concentrations required to inhibit viral replication by 50%, 75%, 90%, and 95%, respectively.

Cellular Metabolism and Mechanism of Interaction

Both this compound and Lamivudine are 2'-deoxycytidine analogs that require intracellular phosphorylation to their active triphosphate forms to exert their antiviral activity.[1][3] This phosphorylation is initiated by the cellular enzyme 2'-deoxycytidine kinase (dCK).[1][3]

Competition for this common activation pathway is the basis for the observed drug interaction. Studies have shown that high concentrations of Lamivudine can lead to a significant reduction in the intracellular levels of this compound triphosphate (DFC-TP).[1] Specifically, in CEM and primary human PBM cells, high concentrations of 3TC (33.3 and 100 µM) decreased DFC-TP levels by 88% and 94%, respectively.[1] This competition can diminish the antiviral efficacy of this compound when co-administered with high doses of Lamivudine, potentially leading to the observed antagonistic effect at certain concentrations.[1]

Conversely, this compound at concentrations up to 33.3 µM did not cause a significant reduction in the formation of Lamivudine triphosphate (3TC-TP).[1]

Experimental Protocols

In-Vitro Anti-HIV-1 Drug Combination Studies[2]
  • Cells and Virus: 3-day-old primary human peripheral blood mononuclear (PBM) cells were used. The cells were infected with the HIV-1 strain LAI.

  • Drug Concentrations: The concentrations of this compound and Lamivudine were based on their respective 50% effective concentrations (EC50) in human lymphocytes. The ratios of DFC to 3TC tested were 10:1, 25:1, 100:1, and 3:1.

  • Assay: The antiviral activity was assessed after 5 days of culture. The level of viral replication was determined by measuring reverse transcriptase activity in the cell culture supernatants.

  • Data Analysis: The combination index (CI) was calculated using the Chou-Talalay method to determine synergy, additivity, or antagonism. No cytotoxicity was observed for any of the drug combinations at the highest concentrations tested, as determined by the tetrazolium reduction assay.

Cellular Metabolism Studies[1]
  • Cells: Human T-cell lymphoma (CEM) and primary human PBM cells were used.

  • Radiolabeled Drugs: [3H]DFC and [3H]3TC were used to trace the intracellular metabolism of the drugs.

  • Experimental Procedure: Cells were incubated with a radiolabeled drug in the presence or absence of the other non-radiolabeled drug at various concentrations.

  • Analysis: After incubation, the cells were extracted, and the intracellular metabolites were analyzed and quantified by high-performance liquid chromatography (HPLC). This allowed for the determination of the levels of the monophosphate, diphosphate, and triphosphate forms of each drug.

Visualizations

Synergy_Antagonism_Logic cluster_input Drug Combination cluster_interaction Interaction Outcome This compound This compound Interaction CI Value Lamivudine Lamivudine Synergy Synergy Additivity Additivity Antagonism Antagonism Interaction->Synergy CI < 1 Interaction->Additivity CI = 1 Interaction->Antagonism CI > 1

Caption: Logical flow for determining drug interaction outcomes.

phosphorylation_pathway cluster_activation Intracellular Activation cluster_inhibition Viral Target This compound This compound dCK Deoxycytidine Kinase (dCK) This compound->dCK Lamivudine Lamivudine Lamivudine->dCK DFC_MP DFC-MP dCK->DFC_MP 3TC_MP 3TC-MP dCK->3TC_MP Other_Kinases Other Cellular Kinases DFC_MP->Other_Kinases 3TC_MP->Other_Kinases DFC_DP DFC-DP Other_Kinases->DFC_DP 3TC_DP 3TC-DP Other_Kinases->3TC_DP DFC_TP DFC-TP (Active) Other_Kinases->DFC_TP 3TC_TP 3TC-TP (Active) Other_Kinases->3TC_TP DFC_DP->Other_Kinases 3TC_DP->Other_Kinases HIV_RT HIV Reverse Transcriptase DFC_TP->HIV_RT Inhibits 3TC_TP->HIV_RT Inhibits

Caption: Intracellular phosphorylation pathway of this compound and Lamivudine.

References

A Comparative Analysis of the Resistance Profiles of Dexelvucitabine and Emtricitabine in HIV-1

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuances of antiretroviral drug resistance is paramount in the pursuit of effective and durable HIV-1 therapies. This guide provides an objective comparison of the resistance profiles of two nucleoside reverse transcriptase inhibitors (NRTIs): Dexelvucitabine (also known as Elvucitabine or β-L-Fd4C) and Emtricitabine.

This analysis is supported by experimental data from in vitro studies, detailing the key mutations that confer resistance to each agent and the degree of that resistance. Detailed methodologies for the cited experiments are provided to ensure a comprehensive understanding of the presented data.

Executive Summary

This compound and Emtricitabine, both cytosine analogues, share a primary resistance pathway through the M184V/I mutation in the HIV-1 reverse transcriptase (RT) enzyme. However, the degree of resistance conferred by this mutation and the broader cross-resistance profiles of the two drugs exhibit notable differences. In vitro studies suggest that while M184V/I mutations lead to high-level resistance to Emtricitabine, this compound may retain some activity against these variants. Furthermore, the emergence of a D237E mutation in combination with M184I has been identified as a specific pathway for moderate this compound resistance.

Comparative Resistance Profiles

The following tables summarize the quantitative data on the fold change in susceptibility (EC₅₀ or IC₅₀) of HIV-1 variants with specific reverse transcriptase mutations to this compound and Emtricitabine.

HIV-1 RT Mutation(s)This compound (Elvucitabine) Fold Change in SusceptibilityReference
Wild-Type1[1]
M184I-[1]
D237E-[1]
M184I + D237E~10[1]
M184VReduced potency, but IC₅₀ remains within achievable plasma concentrations[2]

Table 1: In Vitro Resistance Profile of this compound. Fold change is expressed as the ratio of the 50% effective concentration (EC₅₀) or inhibitory concentration (IC₅₀) for the mutant virus to that of the wild-type virus. A higher fold change indicates greater resistance.

HIV-1 RT Mutation(s)Emtricitabine Fold Change in SusceptibilityReference
Wild-Type1
M184V>100
M184I>100
K65R~2-4
L74V<2
K65R + M184V/IVariable, M184V/I resistance is dominant
Thymidine Analogue Mutations (TAMs)Generally <2

Table 2: In Vitro Resistance Profile of Emtricitabine. Fold change is expressed as the ratio of the 50% effective concentration (EC₅₀) or inhibitory concentration (IC₅₀) for the mutant virus to that of the wild-type virus. A higher fold change indicates greater resistance.

Key Resistance Mutations and Cross-Resistance

Emtricitabine: The primary mutation conferring high-level resistance to Emtricitabine is the M184V/I substitution in the HIV-1 reverse transcriptase. This single mutation can lead to a greater than 100-fold decrease in susceptibility. The K65R mutation, selected by other NRTIs like tenofovir, can also reduce susceptibility to Emtricitabine, albeit to a lesser extent. Viruses with Thymidine Analogue Mutations (TAMs), which confer resistance to zidovudine and stavudine, generally remain susceptible to Emtricitabine.

This compound (Elvucitabine): In vitro selection studies have shown that resistance to this compound develops through a combination of mutations. The M184I mutation, also a key resistance pathway for Emtricitabine and Lamivudine, is involved. However, for this compound, the concurrent selection of the D237E mutation is crucial for conferring a moderate level of resistance (approximately 10-fold).[1] This double mutant exhibits cross-resistance to lamivudine but reportedly not to other NRTIs.[1] Notably, this compound has demonstrated potent activity against HIV-1 strains containing the M184V mutation, although its potency is reduced.[2] This suggests a potential role for this compound in treatment regimens for patients with pre-existing M184V mutations.

Experimental Protocols

The data presented in this guide are derived from in vitro drug susceptibility assays. A general methodology for such assays is outlined below.

In Vitro HIV-1 Drug Resistance Assay

This experimental workflow outlines the typical steps involved in determining the resistance profile of an antiretroviral drug.

G cluster_0 Virus Preparation cluster_1 Cell Culture and Infection cluster_2 Drug Susceptibility Assay cluster_3 Data Analysis wild_type Wild-Type HIV-1 Strain site_directed Site-Directed Mutagenesis wild_type->site_directed Template infection Infection of Cells with Wild-Type or Mutant Virus wild_type->infection mutant_virus Generation of Mutant HIV-1 Strains site_directed->mutant_virus mutant_virus->infection cell_culture Culture of Susceptible Host Cells (e.g., MT-2, PBMC) cell_culture->infection treatment Addition of Drug to Infected Cell Cultures infection->treatment drug_dilution Serial Dilution of Antiretroviral Drug drug_dilution->treatment incubation Incubation for Viral Replication (e.g., 3-7 days) treatment->incubation quantification Quantification of Viral Replication (e.g., p24 ELISA, RT assay) incubation->quantification ec50 Calculation of EC50/IC50 Values quantification->ec50 fold_change Calculation of Fold Change in Susceptibility ec50->fold_change

Caption: Workflow of an in vitro HIV-1 drug resistance assay.

Detailed Methodology:

  • Virus Strains and Cell Lines:

    • Wild-type HIV-1: A laboratory-adapted strain (e.g., HXB2, NL4-3) is typically used as the reference.

    • Mutant HIV-1: Site-directed mutagenesis is employed to introduce specific amino acid substitutions into the reverse transcriptase gene of a molecular clone of HIV-1. The resulting plasmid DNA is then transfected into a suitable cell line to generate infectious virus stocks.

    • Cell Lines: Human T-cell lines such as MT-2 or peripheral blood mononuclear cells (PBMCs) are commonly used for viral replication and drug susceptibility testing.

  • Drug Susceptibility Assays:

    • Cells are infected with a standardized amount of either wild-type or mutant virus.

    • Immediately following infection, the cells are cultured in the presence of serial dilutions of the antiretroviral drug being tested.

    • The cultures are incubated for a period that allows for multiple rounds of viral replication (typically 3 to 7 days).

  • Quantification of Viral Replication:

    • After the incubation period, the extent of viral replication in each culture is quantified. Common methods include:

      • p24 Antigen ELISA: Measures the amount of the viral core protein p24 in the culture supernatant.

      • Reverse Transcriptase (RT) Assay: Measures the activity of the RT enzyme in the culture supernatant.

      • Reporter Gene Assays: Use of recombinant viruses that express a reporter gene (e.g., luciferase, beta-galactosidase) upon successful infection and replication.

  • Data Analysis:

    • The drug concentration that inhibits viral replication by 50% (EC₅₀ or IC₅₀) is determined for both the wild-type and mutant viruses by plotting the percentage of viral inhibition against the drug concentration.

    • The fold change in susceptibility is calculated by dividing the EC₅₀/IC₅₀ value for the mutant virus by the EC₅₀/IC₅₀ value for the wild-type virus.

Signaling Pathway: Mechanism of NRTI Action and Resistance

The following diagram illustrates the mechanism of action of NRTIs like this compound and Emtricitabine and how resistance mutations in the reverse transcriptase enzyme interfere with this process.

G NRTI NRTI (this compound / Emtricitabine) NRTI_TP NRTI-Triphosphate (Active Form) NRTI->NRTI_TP Incorporation NRTI-TP Incorporation NRTI_TP->Incorporation RT HIV-1 Reverse Transcriptase (RT) DNA Viral DNA Synthesis RT->DNA RT->Incorporation Resistance Resistance Mutation (e.g., M184V/I) RT->Resistance Selection Pressure vRNA Viral RNA Template vRNA->RT dNTPs Natural dNTPs dNTPs->DNA Termination Chain Termination Incorporation->Termination Discrimination Increased Discrimination (Preferential binding of natural dNTPs) Resistance->Discrimination Discrimination->DNA Allows continued synthesis

Caption: Mechanism of NRTI action and resistance.

Conclusion

The resistance profiles of this compound and Emtricitabine, while sharing the central M184V/I pathway, present distinct characteristics that could have clinical implications. The high-level resistance conferred by M184V/I to Emtricitabine is a significant clinical consideration. This compound's reported activity against M184V-containing viruses and its unique resistance profile involving the D237E mutation warrant further investigation. A comprehensive understanding of these resistance profiles is crucial for the strategic development and deployment of antiretroviral therapies to combat the ongoing challenge of HIV-1 drug resistance.

References

A Comparative Guide to Bioanalytical Method Validation for Dexelvucitabine Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of Dexelvucitabine, a nucleoside reverse transcriptase inhibitor, in biological matrices is paramount for pharmacokinetic, toxicokinetic, and bioequivalence studies. This guide provides a comprehensive comparison of validated bioanalytical methods, offering insights into their performance, protocols, and the critical parameters underpinning their reliability. While specific validated methods for "this compound" are not extensively documented in publicly available literature, this guide draws upon established methodologies for structurally similar compounds, such as Elvucitabine and Decitabine, to provide a robust framework for analytical method development and validation.

Performance Comparison of Analytical Methods

The two most prevalent analytical techniques for the bioanalysis of nucleoside analogues are High-Performance Liquid Chromatography coupled with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The choice between these methods often depends on the required sensitivity, selectivity, and the complexity of the biological matrix.

ParameterHPLC-UVLC-MS/MS
Principle Separation by chromatography, detection by UV absorbance.Separation by chromatography, detection by mass-to-charge ratio.
Sensitivity Generally lower, suitable for higher concentration ranges.High sensitivity, ideal for low concentration levels (ng/mL or pg/mL).[1]
Selectivity Susceptible to interference from co-eluting compounds with similar UV absorbance.Highly selective due to specific precursor-to-product ion transitions, minimizing matrix effects.[2][3]
Linearity (r²) Typically ≥ 0.99.[4]Consistently ≥ 0.998.[2]
Accuracy (% Bias) Generally within ±15%.[4][5]Often within ±10%, with higher precision.[2][6]
Precision (%RSD) Intraday and interday precision typically <15%.[4][5]Intraday and interday precision often <10%.[2][3]
Sample Throughput Can be lower due to longer run times for adequate separation.Higher throughput achievable with rapid gradient elution and highly selective detection.
Cost Lower initial instrument cost and operational expenses.[5]Higher initial investment and maintenance costs.

Experimental Protocols: A Step-by-Step Overview

The following sections detail standardized experimental protocols for sample preparation and analysis using both HPLC-UV and LC-MS/MS.

Sample Preparation: Solid Phase Extraction (SPE)

A common and effective technique for extracting analytes from complex biological matrices like plasma is Solid Phase Extraction (SPE).

SPE_Workflow Start Plasma Sample Condition Condition SPE Cartridge (e.g., with Methanol then Water) Start->Condition Load Load Plasma Sample Condition->Load Wash Wash Cartridge (to remove interferences) Load->Wash Elute Elute Analyte (with organic solvent) Wash->Elute Evaporate Evaporate to Dryness Elute->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Analyze Analyze by HPLC or LC-MS/MS Reconstitute->Analyze Analytical_Workflow cluster_hplcuv HPLC-UV Method cluster_lcmsms LC-MS/MS Method HPLC_Pump HPLC Pump (Isocratic or Gradient) Injector Autosampler HPLC_Pump->Injector Column Reversed-Phase C18 Column Injector->Column UV_Detector UV Detector Column->UV_Detector Data_System Data Acquisition System UV_Detector->Data_System LC_Pump UPLC/HPLC Pump (Gradient Elution) LC_Injector Autosampler LC_Pump->LC_Injector LC_Column Reversed-Phase C18 or HILIC Column LC_Injector->LC_Column Mass_Spec Tandem Mass Spectrometer (ESI or APCI) LC_Column->Mass_Spec LC_Data_System Data Acquisition & Processing Mass_Spec->LC_Data_System Validation_Parameters Validation Bioanalytical Method Validation Selectivity Selectivity & Specificity Validation->Selectivity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision Linearity Linearity & Range Validation->Linearity LLOQ Lower Limit of Quantification Validation->LLOQ Recovery Extraction Recovery Validation->Recovery Matrix_Effect Matrix Effect Validation->Matrix_Effect Stability Stability Validation->Stability

References

Safety Operating Guide

Safe Disposal of Dexelvucitabine: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The proper disposal of investigational drugs like Dexelvucitabine, a nucleoside reverse transcriptase inhibitor, is critical to ensure laboratory safety, environmental protection, and regulatory compliance.[1][2] This guide provides a comprehensive, step-by-step procedure for researchers, scientists, and drug development professionals to manage and dispose of this compound waste.

All personnel handling chemical waste must be current on institutional and national chemical waste management training.[3][4] The procedures outlined below are based on general best practices for investigational and potentially hazardous pharmaceuticals and should be executed in conjunction with your institution's specific Environmental Health and Safety (EHS) protocols.

Step-by-Step Disposal Protocol

1. Hazard Assessment and Personal Protective Equipment (PPE)

While a specific Safety Data Sheet (SDS) for this compound is not publicly available, related compounds such as Decitabine are classified as harmful if swallowed, causing skin and eye irritation, and suspected of causing genetic defects.[5][6][7] Therefore, it is prudent to handle this compound as a potentially hazardous substance.

  • Required PPE: Wear standard laboratory PPE, including a lab coat, safety glasses, and chemical-resistant gloves.

  • Handling: Avoid creating dust or aerosols. Handle the compound in a well-ventilated area or a chemical fume hood.

2. Waste Segregation and Container Selection

Proper segregation is the first step in the disposal process.

  • Primary Containers: Do not empty leftover this compound from its original container (e.g., vials, bottles).[3] These can be disposed of "as is."

  • Waste Collection Container: Place the primary containers and any contaminated materials (e.g., gloves, wipes) into a designated hazardous waste container provided by your institution's EHS department.[3][8] The container must be compatible with the chemical properties of this compound and is typically a screw-top, leak-proof container (e.g., a 5-gallon hazardous waste pail).[8]

3. Labeling of Hazardous Waste

Accurate labeling is a critical compliance requirement.

  • Labeling: Obtain and affix a "HAZARDOUS WASTE" label to the container.[3] No other labels are acceptable.

  • Information Required: Complete the label with the following details:

    • Principal Investigator (PI) Name

    • Laboratory location (Building and Room Number)

    • Contact phone number

    • Chemical name: "this compound" (no abbreviations) and its concentration/percentage.

4. Storage and Accumulation

Designated storage areas are required for hazardous waste.

  • Satellite Accumulation Area (SAA): Store the labeled hazardous waste container in a designated SAA.[3] This area must be registered with EHS and can be a locked cabinet or a secondary containment tub.

  • Weekly Inspections: The research team must inspect the container weekly for leaks or degradation. These inspections must be documented on an SAA Inspection Log.[3]

5. Arranging for Disposal

The final disposal must be handled by certified professionals.

  • EHS Coordination: To initiate disposal, submit a Chemical Waste Disposal Request Form to your institution's EHS department.[3]

  • Waste Pickup: An environmental professional will collect the waste container and transport it to a licensed 90-day storage facility before it is sent to an EPA-permitted incinerator.[3][9]

  • Documentation: Ensure you receive a copy of the completed waste disposal form at the time of pickup for your research records.[3] The EHS department will maintain destruction records for a minimum of three years.[9]

Regulatory Framework

The disposal of pharmaceutical waste is governed by several agencies to ensure safety and environmental protection.

Regulatory Body Governing Act/Regulation Key Responsibilities
Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA)Sets federal guidelines for the management and disposal of hazardous waste, including many pharmaceuticals.[4][10]
Department of Transportation (DOT) Hazardous Materials RegulationsGoverns the packaging and transportation of hazardous waste to disposal facilities.[9]
State and Local Agencies Varies by locationMay have additional, more stringent requirements for pharmaceutical waste disposal.

Disposal Workflow

The following diagram illustrates the procedural flow for the proper disposal of this compound.

G cluster_lab In the Laboratory cluster_ehs EHS & Vendor Process A 1. Assess Hazards & Don PPE B 2. Segregate Waste into Primary Container A->B C 3. Place in EHS-approved Hazardous Waste Container B->C D 4. Label Container with 'HAZARDOUS WASTE' Label C->D E 5. Store in Satellite Accumulation Area (SAA) D->E F 6. Conduct & Document Weekly Inspections E->F G 7. Submit Waste Disposal Request to EHS F->G H 8. EHS Collects Waste from SAA G->H I 9. Transport to 90-Day Storage Facility H->I J 10. Waste Manifested & Shipped by Approved Vendor I->J K 11. Incineration at EPA-Permitted Facility J->K L 12. Certificate of Destruction Returned to Institution K->L

Caption: Workflow for the safe disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dexelvucitabine
Reactant of Route 2
Dexelvucitabine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.